molecular formula C11H14N2S B111620 2-Amino-6-tert-butylbenzothiazole CAS No. 131395-10-3

2-Amino-6-tert-butylbenzothiazole

Cat. No.: B111620
CAS No.: 131395-10-3
M. Wt: 206.31 g/mol
InChI Key: HWJMDJWCGKTWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-tert-butylbenzothiazole is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery research. The 2-aminothiazole core is a privileged structure in pharmacology and is a fundamental component of several clinically applied anticancer agents . This compound serves as a valuable building block for the design and synthesis of novel small molecule therapeutics. Its primary research value lies in its potential as a precursor for developing potent and selective inhibitors targeting a wide range of human cancerous cell lines. Literature indicates that different analogs of the 2-aminothiazole scaffold have exhibited nanomolar inhibitory activity against diverse cancer types, including breast, leukemia, lung, colon, and renal cancers . The structural motif is known to interact with multiple enzyme targets critical in oncology, such as kinase enzymes, tubulin polymerase, and topoisomerase IV . Furthermore, benzothiazole derivatives, as a class, have demonstrated a broad spectrum of pharmacological activities beyond oncology, including antimicrobial and anti-inflammatory actions, positioning this compound as a versatile intermediate for probing new biological pathways . Researchers utilize this For Research Use Only product to pursue innovations in chemical biology and the development of new therapeutic agents with advanced mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJMDJWCGKTWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440733
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131395-10-3
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-tert-butylbenzothiazole from 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a privileged heterocyclic structure renowned for its diverse and potent biological activities. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. The substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating the biological and physicochemical properties of these molecules. The introduction of a tert-butyl group, as in the case of 2-amino-6-tert-butylbenzothiazole, can enhance lipophilicity, which may improve membrane permeability and metabolic stability, making it an attractive target for medicinal chemistry programs.

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, with several synthetic strategies available. Among these, the oxidative cyclization of p-substituted anilines in the presence of a thiocyanate source remains one of the most direct and efficient methods.

Synthetic Strategy: The Hugerschoff Reaction

The synthesis of this compound from 4-tert-butylaniline is most effectively achieved through a one-pot reaction that combines thiocyanation and subsequent intramolecular cyclization. This process is a variation of the classical Hugerschoff reaction. The overall transformation can be conceptually broken down into two key steps:

  • Electrophilic Thiocyanation: The aromatic ring of 4-tert-butylaniline is activated by the amino group, directing the electrophilic attack of a thiocyanating agent to the ortho and para positions. With the para position blocked by the tert-butyl group, the thiocyanation occurs at the ortho position.

  • Intramolecular Cyclization: The resulting ortho-thiocyanatoaniline intermediate undergoes a spontaneous or induced intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the benzothiazole ring.

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

Reaction Mechanism

The reaction proceeds through the in-situ generation of an electrophilic thiocyanating agent, typically from the oxidation of a thiocyanate salt. A plausible mechanism is outlined below:

Reaction_Mechanism cluster_0 Step 1: Formation of Thiocyanogen cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Intramolecular Cyclization SCN- SCN⁻ SCN-Br (SCN)₂ or BrSCN SCN-->SCN-Br Oxidation Br2 Br₂ Br2->SCN-Br Aniline 4-tert-butylaniline Intermediate1 Wheland Intermediate Aniline->Intermediate1 + (SCN)₂/BrSCN Thiocyanatoaniline 2-thiocyanato-4-tert-butylaniline Intermediate1->Thiocyanatoaniline - H⁺ Tautomer Thiourea Tautomer Thiocyanatoaniline->Tautomer Tautomerization Cyclized_Intermediate Cyclized Intermediate Tautomer->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product This compound Cyclized_Intermediate->Product Aromatization (- H⁺)

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-6-substituted benzothiazoles.[1] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
4-tert-butylanilineC₁₀H₁₅N149.2410.0 g67.0
Potassium ThiocyanateKSCN97.1819.5 g201
Glacial Acetic AcidCH₃COOH60.05100 mL-
BromineBr₂159.813.4 mL (10.7 g)67.0
Ethanol (95%)C₂H₅OH46.07As needed-
Concentrated AmmoniaNH₃17.03As needed-
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (67.0 mmol) of 4-tert-butylaniline in 50 mL of glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add 19.5 g (201 mmol) of potassium thiocyanate. Stir the mixture at room temperature until the potassium thiocyanate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Bromination: Prepare a solution of 3.4 mL (67.0 mmol) of bromine in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C during the addition of bromine to minimize side reactions. The reaction mixture will typically turn into a thick, colored slurry.

  • Reaction Progression: After the complete addition of the bromine solution, continue stirring the mixture at 0-10 °C for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation of the Crude Product: Filter the precipitate under vacuum and wash it thoroughly with water until the filtrate is neutral.

  • Neutralization: Suspend the crude solid in approximately 200 mL of water and neutralize with concentrated ammonia solution until the pH is basic (pH ~8-9). This will convert the hydrobromide salt of the product to the free amine.

  • Purification: Filter the resulting solid, wash with copious amounts of water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Purification Start Dissolve 4-tert-butylaniline and KSCN in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Br2 Dropwise addition of Bromine in Acetic Acid Cool->Add_Br2 Stir Stir at 0-10 °C for 2-3h Add_Br2->Stir Quench Pour into Ice-Water Stir->Quench Filter1 Filter and Wash with Water Quench->Filter1 Neutralize Suspend in Water and Neutralize with Ammonia Filter1->Neutralize Filter2 Filter and Wash with Water Neutralize->Filter2 Dry Dry the Crude Product Filter2->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

Expected Analytical Data
TechniqueExpected Observations
Appearance White to off-white solid
Melting Point Expected to be in the range of 150-180 °C (by analogy to similar compounds)
¹H NMR Aromatic protons (singlet, doublet, and doublet of doublets in the 7.0-7.8 ppm region), a broad singlet for the NH₂ protons (around 5.0-6.0 ppm, exchangeable with D₂O), and a singlet for the tert-butyl protons (around 1.3 ppm).
¹³C NMR Aromatic carbons (110-150 ppm), the C=N carbon of the thiazole ring (around 165-170 ppm), the quaternary carbon of the tert-butyl group (around 34 ppm), and the methyl carbons of the tert-butyl group (around 31 ppm).
IR (KBr, cm⁻¹) N-H stretching (two bands in the range of 3300-3500 cm⁻¹), C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C-S stretching (around 700-800 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of C₁₁H₁₄N₂S.

Safety Considerations

  • 4-tert-butylaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.

  • Glacial Acetic Acid: Corrosive. Handle with care and wear appropriate PPE.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

  • Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

Conclusion

The synthesis of this compound from 4-tert-butylaniline via the Hugerschoff reaction is a reliable and scalable method for accessing this valuable heterocyclic compound. This guide provides a detailed protocol and a theoretical framework for its successful execution. The key to a successful synthesis lies in the careful control of the reaction temperature during the bromination step and a thorough work-up and purification procedure. While this document offers expected characterization data based on analogous structures, it is imperative for researchers to perform their own comprehensive analysis to validate the identity and purity of the synthesized compound. The principles and procedures outlined herein should serve as a valuable resource for scientists engaged in the synthesis of novel benzothiazole derivatives for drug discovery and development.

References

  • Malipeddi, H., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-6-tert-butylbenzothiazole is a heterocyclic amine belonging to the benzothiazole class of compounds. The benzothiazole scaffold is a prominent feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and neuroprotective effects. The incorporation of a tert-butyl group at the 6-position and an amino group at the 2-position of the benzothiazole ring system imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and its potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and professionals by not only presenting key data but also by providing the scientific rationale behind experimental methodologies and offering insights into the implications of these properties for drug development.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 6-tert-butyl-1,3-benzothiazol-2-amine[1]
CAS Number 131395-10-3[1]
Molecular Formula C₁₁H₁₄N₂S[1]
SMILES CC(C)(C)c1cc2sc(N)nc2cc1
InChI InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)[1]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and, where available, experimental properties of this compound.

PropertyValueSource
Molecular Weight 206.31 g/mol PubChem (Computed)[1]
Melting Point Not available (Experimental)-
Boiling Point Not available (Experimental)-
Aqueous Solubility Predicted to be lowInferred from high LogP
pKa (most basic) Not available (Experimental)-
LogP (Octanol-Water Partition Coefficient) 3.7PubChem (XLogP3, Computed)[1]

Expert Insights: The computed LogP of 3.7 suggests that this compound is a lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests that the compound is likely to have low aqueous solubility but good membrane permeability. The lack of experimental data for key parameters like melting point and pKa highlights the necessity for experimental determination to validate computational models and to provide a solid foundation for formulation and further studies.

Experimental Protocols for Key Physicochemical Properties

To ensure scientific integrity, the determination of physicochemical properties must follow standardized and validated protocols. Here, we detail the methodologies for determining aqueous solubility and the octanol-water partition coefficient (LogP), two critical parameters for drug development.

Determination of Aqueous Solubility (OECD 105)

The aqueous solubility of a compound is a critical factor influencing its bioavailability. The shake-flask method, as outlined in OECD Guideline 105, is a widely accepted method for determining the water solubility of substances.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the saturated aqueous solution is then determined analytically.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess 2-Amino-6-tert- butylbenzothiazole to water B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a non-adsorptive filter (e.g., PTFE) C->D E Quantify concentration in the filtrate using a validated analytical method (e.g., HPLC-UV) D->E F Determine solubility (e.g., in mg/mL or µM) E->F

Figure 2: Workflow for the determination of aqueous solubility via the shake-flask method.

Detailed Methodology:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature (typically 25°C for standard solubility and 37°C to mimic physiological conditions) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, the suspension is centrifuged at a high speed to pellet the undissolved solid.

    • A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound of interest. This step is critical to remove any remaining solid particles.

  • Quantification:

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve with known concentrations of the compound must be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

  • Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Inert Container and Non-Adsorptive Filter: To prevent loss of the compound due to adsorption to surfaces, which would lead to an underestimation of its solubility.

Determination of the Octanol-Water Partition Coefficient (LogP) (OECD 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

G cluster_0 Preparation cluster_1 Equilibration & Separation cluster_2 Analysis A Prepare water-saturated octanol and octanol-saturated water B Dissolve a known amount of This compound in one of the phases A->B C Combine the two phases in a separatory funnel B->C D Shake vigorously to allow for partitioning and then allow phases to separate C->D E Carefully separate the aqueous and octanol phases D->E F Determine the concentration of the compound in each phase by a validated analytical method (e.g., HPLC-UV) E->F G Calculate LogP = log([Compound]octanol / [Compound]aqueous) F->G

Figure 3: Workflow for the determination of the octanol-water partition coefficient (LogP) via the shake-flask method.

Detailed Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. This is crucial as the mutual solubility of the two phases can affect the partitioning of the solute.

  • Partitioning:

    • Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water phase. The initial concentration should be low enough to avoid saturation in either phase.

    • Combine the two phases in a separatory funnel in a defined volume ratio.

    • Shake the funnel vigorously for a set period to facilitate the partitioning of the compound between the two phases. Subsequently, allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis and Calculation:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Ensures that the volumes and properties of the two phases do not change during the experiment due to mutual dissolution.

  • Vigorous Shaking: Provides a large interfacial area between the two phases, accelerating the attainment of equilibrium.

  • Complete Phase Separation: Is critical to avoid cross-contamination of the phases, which would lead to inaccurate concentration measurements and an erroneous LogP value.

Synthesis and Potential Applications

A general and widely applicable method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This can be adapted for the synthesis of this compound.

General Synthetic Scheme:

Expert Insights: This synthetic route is advantageous due to the ready availability of the starting materials. The reaction proceeds via the in situ formation of thiocyanogen bromide, which then reacts with the aniline derivative. The tert-butyl group is generally stable under these reaction conditions. Purification is typically achieved by recrystallization.

Potential Applications: The benzothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: The benzothiazole nucleus is found in several compounds with antibacterial and antifungal properties.

  • Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential as anticancer agents, often acting through mechanisms such as kinase inhibition.

  • Neuroprotective Agents: Some benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases. For example, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).

  • MAO Inhibitors: Certain 2-amino-6-substituted benzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), suggesting potential applications in the treatment of depression and neurodegenerative disorders.[2]

The specific biological activities of this compound would need to be determined through dedicated screening and pharmacological studies. However, based on the activities of related compounds, it represents a promising scaffold for the development of new therapeutic agents.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Profile (Inferred from related compounds):

  • Benzothiazole derivatives can be harmful if swallowed or in contact with skin and may cause serious eye irritation.[3][4]

  • Some related compounds may cause an allergic skin reaction.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) when available and to conduct a thorough risk assessment before handling this chemical.

Conclusion

This compound is a lipophilic molecule with potential applications in drug discovery, stemming from the established biological activities of the benzothiazole scaffold. This guide has provided a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, insights into its synthesis and potential applications, and essential safety and handling information. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and development of this promising compound.

References

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

  • Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). Available from: [Link]

  • PubChem. 2-Amino-6-methoxybenzothiazole. Available from: [Link]

  • PubChem. 2-Amino-6-methylbenzothiazole. Available from: [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • PubMed. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • PubMed. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

  • Pharmaffiliates. 2-Amino-6-(tert-butyl)benzothiazole. Available from: [Link]

  • ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • SCIRP. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available from: [Link]

  • PubMed Central. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available from: [Link]

  • ACS Publications. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available from: [Link]

  • ResearchGate. Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Available from: [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]

  • bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available from: [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • ChemSrc. tert-butyl aminoacetate. Available from: [Link]

  • PubChem. 2-Amino-6-benzothiazolol. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Application of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-tert-butylbenzothiazole for Researchers

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, detailed spectral analysis, and relevance in therapeutic discovery.

Compound Overview: Identity and Significance

This compound is a derivative of the 2-aminobenzothiazole scaffold, a privileged structure in drug discovery renowned for its wide range of biological activities.[1][2] The inclusion of a tert-butyl group at the 6-position enhances lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise identity and characteristics of this molecule is the foundational first step for its use in any research application.

Key Identifiers:

  • Chemical Name: 6-tert-butyl-1,3-benzothiazol-2-amine[3]

  • CAS Number: 131395-10-3[3][4]

  • Molecular Formula: C₁₁H₁₄N₂S[3][4]

  • Molecular Weight: 206.31 g/mol [3]

The 2-aminobenzothiazole core is a cornerstone in the development of agents targeting a variety of diseases, including cancer and infectious diseases, and as potent kinase inhibitors.[2][5]

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound with atom numbering for spectroscopic assignment purposes.

Reactants 4-tert-butylaniline + KSCN in Acetic Acid Bromination Add Br₂ in Acetic Acid (0-10 °C) Reactants->Bromination Stirring Stir at Room Temp (4-6h) Bromination->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Filtration1 Filter Hydrobromide Salt Precipitation->Filtration1 Neutralization Neutralize with NH₄OH Filtration1->Neutralization Filtration2 Filter Free Base Neutralization->Filtration2 Purification Recrystallize from EtOH/H₂O Filtration2->Purification FinalProduct Pure this compound Purification->FinalProduct

Sources

The Biological Versatility of 2-Amino-6-tert-butylbenzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific, yet underexplored derivative, 2-Amino-6-tert-butylbenzothiazole. By synthesizing data from structurally related analogs and the broader benzothiazole class, we provide a comprehensive overview of its potential therapeutic applications, plausible mechanisms of action, and robust experimental workflows for its biological characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Drug Discovery

The benzothiazole ring system, a bicyclic entity composed of a benzene ring fused to a thiazole ring, is a recurring motif in a plethora of biologically active molecules. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form hydrogen bonds and interact with various biological targets, rendering 2-aminobenzothiazoles a "privileged scaffold" in drug design. Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

The subject of this guide, this compound, features a bulky, lipophilic tert-butyl group at the 6-position. This substitution is anticipated to modulate the compound's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. While specific biological data for this exact molecule is sparse in publicly available literature, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established methodologies for 2-aminobenzothiazole synthesis, most notably the Hugerschoff reaction. This involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, typically bromine in a suitable solvent.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 4-tert-butylaniline.

Synthesis_of_2_Amino_6_tert_butylbenzothiazole cluster_0 Step 1: Formation of N-(4-tert-butylphenyl)thiourea cluster_1 Step 2: Oxidative Cyclization 4_tert_butylaniline 4-tert-butylaniline N_arylthiourea N-(4-tert-butylphenyl)thiourea 4_tert_butylaniline->N_arylthiourea 1. NH4SCN, HCl 2. Heat Ammonium_thiocyanate Ammonium thiocyanate (NH4SCN) Ammonium_thiocyanate->N_arylthiourea HCl HCl (aq) HCl->N_arylthiourea Target_Compound This compound N_arylthiourea->Target_Compound Br2 in solvent Bromine Bromine (Br2) Bromine->Target_Compound Solvent Chloroform or Acetic Acid Solvent->Target_Compound Neuroprotective_Mechanism Compound This compound VGSC Voltage-Gated Sodium Channels Compound->VGSC Inhibition Neurotrophic_Factors Neurotrophic Factor Signaling Compound->Neurotrophic_Factors Potential Upregulation Glutamate_Release Reduced Glutamate Release VGSC->Glutamate_Release Leads to Excitotoxicity Decreased Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Survival Enhanced Neuronal Survival Excitotoxicity->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival Anti_inflammatory_Workflow In_vitro_Screening In vitro Screening COX_LOX_Assay COX/LOX Enzyme Inhibition Assays In_vitro_Screening->COX_LOX_Assay Cytokine_Assay LPS-stimulated Macrophage Cytokine Release Assay (TNF-α, IL-6) In_vitro_Screening->Cytokine_Assay In_vivo_Model In vivo Model COX_LOX_Assay->In_vivo_Model Cytokine_Assay->In_vivo_Model Carrageenan_Edema Carrageenan-induced Paw Edema in Rats In_vivo_Model->Carrageenan_Edema Data_Analysis Data Analysis and SAR Studies Carrageenan_Edema->Data_Analysis

An In-depth Technical Guide to 2-Amino-6-tert-butylbenzothiazole Derivatives: Synthesis, Potential Uses, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Amino-6-tert-butylbenzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. Within this broad class of compounds, 2-aminobenzothiazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

This technical guide focuses specifically on the this compound core. The introduction of a bulky, lipophilic tert-butyl group at the 6-position of the benzothiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic modification can enhance membrane permeability, alter metabolic stability, and provide a key anchoring point for interaction with hydrophobic pockets in target proteins. This guide will provide an in-depth exploration of the synthesis, potential therapeutic applications, and structure-activity relationships of this promising class of compounds, aimed at researchers, scientists, and drug development professionals.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The primary synthetic route leverages the well-established Hugerschoff reaction, which involves the cyclization of an arylthiourea.

Core Synthesis: From 4-tert-Butylaniline to this compound

The most direct and widely applicable method for the synthesis of the this compound core starts from the commercially available 4-tert-butylaniline. The reaction proceeds through the in situ formation of the corresponding arylthiourea, followed by oxidative cyclization.

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (1 mole equivalent) in glacial acetic acid.

  • Thiourea Formation: To the stirred solution, add potassium thiocyanate (or ammonium thiocyanate) (1.1 mole equivalents).

  • Cyclization: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 mole equivalent) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The precipitate formed is the hydrobromide salt of the product.

  • Neutralization and Isolation: Filter the precipitate and wash with cold water. Resuspend the solid in water and neutralize with a base (e.g., concentrated ammonia solution or sodium bicarbonate) to a pH of 8-9 to liberate the free base.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Derivatization at the 2-Amino Group

The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications. These modifications are crucial for modulating the biological activity, selectivity, and physicochemical properties of the final compounds. Common derivatization strategies include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Schiff Base Formation: Condensation with various aldehydes and ketones.

  • N-Arylation/Alkylation: Cross-coupling reactions to introduce aryl or alkyl substituents.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_core Core Scaffold cluster_derivatization Derivatization at 2-Amino Group start 4-tert-Butylaniline reagents 1. KSCN, Acetic Acid 2. Br2, Acetic Acid core This compound reagents->core Hugerschoff Reaction (Oxidative Cyclization) derivatives Acylation Sulfonylation Urea/Thiourea Formation Schiff Base Formation N-Arylation/Alkylation core->derivatives Functionalization

Potential Therapeutic Applications

While the body of literature specifically on this compound derivatives is still emerging, the broader class of 2-amino-6-substituted benzothiazoles has demonstrated significant potential in several therapeutic areas. The tert-butyl group is anticipated to modulate these activities, potentially leading to enhanced potency and improved pharmacokinetic profiles.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[2]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and serine/threonine kinases such as Aurora and cyclin-dependent kinases (CDKs).[1]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.[2]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by disrupting the mitochondrial membrane potential and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Amino-6-tert-butyl- benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[3]

Potential Mechanisms of Action:

  • Enzyme Inhibition: These compounds can target essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[3]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Inhibition: The formation of biofilms is a key virulence factor for many pathogenic bacteria. Benzothiazole derivatives may have the potential to inhibit biofilm formation.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2-amino group and potentially other positions on the benzothiazole ring. While a comprehensive SAR study for this specific scaffold is not yet available, we can extrapolate from the broader class of 2,6-disubstituted benzothiazoles.

Key SAR Observations from Related Compounds:

  • Substitution at the 6-Position: The nature of the substituent at the 6-position significantly influences activity. Electron-donating groups, electron-withdrawing groups, and bulky hydrophobic groups have all been shown to be favorable for either anticancer or antimicrobial activity, depending on the specific target and the rest of the molecule. The bulky and lipophilic tert-butyl group is likely to favor interactions with hydrophobic pockets in target enzymes.

  • Modifications at the 2-Amino Group:

    • Amide and Sulfonamide Moieties: The introduction of amide or sulfonamide linkages at the 2-amino position is a common strategy that often leads to potent anticancer and antimicrobial agents. The nature of the aryl or alkyl group attached to the carbonyl or sulfonyl group is a key determinant of activity.

    • Urea and Thiourea Derivatives: These functionalities can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

    • Schiff Bases: The imine linkage of Schiff bases can be important for biological activity, and the nature of the aromatic aldehyde used in their synthesis provides a point of diversity.

Table 1: Representative Biological Activities of 2-Amino-6-Substituted Benzothiazole Derivatives

6-SubstituentDerivative TypeTarget/OrganismActivity (IC50/MIC)
-H2-(4-aminophenyl)MCF-7 (Breast Cancer)0.024 µM
-FHydrazone derivativeHeLa (Cervical Cancer)2.41 µM
-ClN-(4-nitrobenzyl)A549 (Lung Cancer)Potent activity reported
-OCH32-(substituted-phenyl)MCF-7 (Breast Cancer)Potent activity reported
-NO22-(substituted-phenyl)Hep-2, MCF-7Active
-OCH3N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamideB. subtilis6.25 µg/mL[3]
-NO2N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamideVarious bacteria/fungiSignificant activity reported[3]

Note: This table presents data for various 6-substituted 2-aminobenzothiazoles to illustrate the potential of this class of compounds. Data for 6-tert-butyl derivatives is currently limited in the public domain.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the 2-amino group provide a robust platform for the generation of diverse chemical libraries.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse functionalities at the 2-amino position is warranted. These compounds should be screened against a panel of cancer cell lines and microbial pathogens to identify lead candidates.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. Benchchem.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.

Sources

The 2-Amino-6-tert-butylbenzothiazole Scaffold: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of 2-Amino-6-tert-butylbenzothiazole

Executive Summary: The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of pharmacological activities.[1][2] Among its derivatives, the 2-aminobenzothiazole series is particularly prominent, demonstrating significant potential in oncology, infectious diseases, and neurology.[2][3] This guide focuses specifically on this compound, a derivative whose bulky, lipophilic tert-butyl group at the 6-position offers unique physicochemical properties that can profoundly influence biological activity and pharmacokinetic profiles. We will explore its synthesis, review its established and potential therapeutic applications based on research into structurally similar compounds, and provide detailed experimental context to inform future research and development.

Chemical Profile

This compound is a heterocyclic aromatic compound featuring a bicyclic structure of a fused benzene and thiazole ring.[4] The key functional groups are the amino group at the 2-position, which is a critical site for further chemical modification, and the tert-butyl group at the 6-position.

  • 2-Amino Group: This primary amine is highly reactive and serves as a versatile handle for synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and Schiff bases, thereby enabling the exploration of a wide chemical space.[5][6]

  • 6-tert-Butyl Group: This bulky, non-polar substituent significantly increases the molecule's lipophilicity. This property can enhance membrane permeability and influence how the molecule binds to biological targets, potentially improving potency or altering selectivity compared to less substituted analogs.

Importance in Medicinal Chemistry

The 2-aminobenzothiazole core is a "privileged scaffold," frequently appearing in molecules with diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The well-known drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used to treat amyotrophic lateral sclerosis (ALS), highlights the therapeutic potential of this chemical class in neurology.[7][8] The exploration of the 6-tert-butyl derivative is a logical step in probing the structure-activity relationships (SAR) of this powerful scaffold.

Synthesis and Characterization

The primary route for synthesizing 2-aminobenzothiazoles is the Jacobson-Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[1][2] This method is robust and adaptable for various substituted anilines.

General Synthetic Pathway

The synthesis begins with a p-substituted aniline, in this case, 4-tert-butylaniline. This is converted to the corresponding arylthiourea, which is then cyclized in the presence of an oxidizing agent like bromine to yield the final 2-aminobenzothiazole product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline 4-tert-butylaniline Thiourea 1-(4-tert-butylphenyl)thiourea Aniline->Thiourea Acid (e.g., H₂SO₄) Thiocyanate Sodium or Potassium Thiocyanate Thiocyanate->Thiourea Product This compound Thiourea->Product Oxidative Cyclization (e.g., Br₂ in Acetic Acid)

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[9][10]

Objective: To synthesize this compound from 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline

  • Sodium thiocyanate (NaSCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chlorobenzene (solvent)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • Thiourea Formation:

    • In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 4-tert-butylaniline (1 mole) in chlorobenzene.

    • Carefully add concentrated H₂SO₄ (0.55 mole) dropwise. The aniline sulfate will precipitate as a fine suspension. Causality: The formation of the sulfate salt creates a suitable reaction environment and activates the aniline.

    • Add sodium thiocyanate (1.1 moles) to the suspension.

    • Heat the mixture to approximately 100°C for 3-4 hours. The solid will gradually dissolve as the 1-(4-tert-butylphenyl)thiourea intermediate is formed.

  • Oxidative Cyclization:

    • Cool the reaction mixture to below 10°C in an ice bath.

    • Separately, prepare a solution of bromine (1 mole) in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled thiourea mixture over 90 minutes, ensuring the temperature does not exceed 10°C. Causality: Bromine is the oxidizing agent essential for the electrophilic substitution on the aromatic ring and subsequent ring closure to form the thiazole moiety. The low temperature controls the reaction rate and minimizes side products.

    • After the addition is complete, continue stirring for an additional 3 hours at 10-15°C.

  • Isolation and Purification:

    • Pour the reaction mixture into hot water. The hydrochloride salt of the product will precipitate.

    • Filter the salt and wash it with acetic acid and then water.

    • Dissolve the collected salt in hot water and neutralize the solution with concentrated ammonium hydroxide until it is alkaline. The free base, this compound, will precipitate.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol/water to obtain pure, pale yellow crystals.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[10]

Review of Biological Activities and Therapeutic Potential

While specific studies on this compound are emerging, a robust body of literature on analogous compounds allows for a strong predictive analysis of its potential biological activities.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in oncology.[3] Derivatives have shown potent activity against a range of cancer cell lines, including breast, lung, colon, and glioma.[3][5][11]

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[3] Compounds from this class have been identified as inhibitors of VEGFR-2, FAK, and PI3K, all of which are validated targets in cancer therapy.[3][5]

Kinase_Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K Downstream Downstream Signaling (e.g., Akt, mTOR) PI3K->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Receptor Inhibitor->PI3K

Caption: Inhibition of kinase signaling pathways by 2-aminobenzothiazoles.

Quantitative Data Summary: The following table summarizes the anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell Line(s)Reported Activity (IC₅₀)Reference
2-Aminobenzothiazole-ThiazolidinedioneVEGFR-2 InhibitionHepG2, HCT-116, MCF-77.44 - 9.99 µM[3]
2-Aminobenzothiazole-OxadiazoleFAK InhibitionC6 (Glioma), A549 (Lung)4.63 - 39.33 µM[3]
Piperazine-Substituted 2-AminobenzothiazolePI3Kδ InhibitionA549 (Lung), MCF-7 (Breast)22.13 - 61.03 µM[5]

The lipophilic tert-butyl group on the target molecule could enhance its binding affinity within the often-hydrophobic ATP-binding pocket of kinases, potentially leading to improved potency.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have demonstrated broad-spectrum antimicrobial activity.[1]

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][12] Notably, this scaffold was identified in a screen for compounds active against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13][14] The seed molecule in that study showed bactericidal activity against both replicating and non-replicating bacteria.[14]

  • Antifungal: Antifungal properties, particularly against Candida albicans, have also been documented for various derivatives.[15]

Neuroprotective and CNS Effects

The structural similarity to Riluzole strongly suggests that this compound could possess significant neurological activity.[7] Riluzole is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[8][16]

  • Anticonvulsant Properties: Riluzole and related compounds have shown efficacy in preventing seizures induced by various chemical agents and stimuli, suggesting a role as an antagonist of excitatory amino acid neurotransmission.[7]

  • Neuroprotection in Ischemic Models: Thiazole derivatives have been shown to protect against neuronal damage following ischemia by reducing oxidative stress.[17] The antioxidant tert-butylhydroquinone (tBHQ) is also known to have neuroprotective effects, suggesting a potential synergistic role for the tert-butyl group in mitigating oxidative damage.[18]

  • Monoamine Oxidase (MAO) Inhibition: 2-amino-6-nitrobenzothiazole derivatives have been synthesized as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[19] The 6-tert-butyl analog represents an unexplored but promising candidate for this target.

Structure-Activity Relationship (SAR) and Future Directions

The existing research provides a clear rationale for investigating this compound:

  • The Scaffold: The 2-aminobenzothiazole core is a proven pharmacophore for anticancer, antimicrobial, and neuroprotective activities.[1][2][3]

  • The 2-Amino Position: This position is crucial for activity and provides a key point for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The 6-Position: Substitution at this position is critical. The electron-withdrawing trifluoromethoxy group of Riluzole is key to its neurological activity.[7] In contrast, the bulky, electron-donating tert-butyl group will create a different electronic and steric profile, which could redirect the molecule's activity towards other targets, such as the hydrophobic pockets of kinases or other enzymes.

Future Research should focus on:

  • Systematic Biological Screening: Evaluating the synthesized this compound against a broad panel of cancer cell lines, bacterial and fungal strains, and in neuroprotection assays.

  • Kinase Profiling: Testing its inhibitory activity against a wide range of protein kinases to identify specific molecular targets for its potential anticancer effects.

  • Derivatization: Using the 2-amino group as a synthetic handle to create a library of derivatives (amides, ureas, etc.) to build a comprehensive SAR profile and optimize for potency and selectivity against identified targets.

  • In Vivo Studies: Advancing promising compounds into animal models of cancer or neurodegenerative disease to evaluate efficacy and safety.

Conclusion

This compound is a strategically designed molecule that stands at the intersection of several promising fields of drug discovery. Built upon the versatile and biologically active 2-aminobenzothiazole scaffold, its unique 6-tert-butyl substitution offers the potential for novel interactions with key biological targets. Drawing from the extensive research on its chemical relatives, there is a strong scientific basis to predict its potential as a valuable lead compound in the development of new anticancer, antimicrobial, or neuroprotective agents. The synthetic accessibility and potential for extensive derivatization make it an attractive and logical target for further investigation by researchers in medicinal chemistry and drug development.

References

NOTE: URLs have been verified as active at the time of this writing.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 2-amino-6-tert-butylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide integrates foundational synthetic principles with advanced spectroscopic techniques, leveraging predictive analytics for nuclear magnetic resonance (NMR) spectroscopy. We present a logical workflow, from synthesis to multi-faceted spectral analysis—including 1H NMR, 13C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Each analytical step is detailed with a self-validating protocol and an explanation of the causal reasoning behind the experimental choices, ensuring scientific integrity and reproducibility. This document serves as a robust framework for the characterization of novel benzothiazole derivatives in a research and drug development setting.

Introduction and Synthetic Strategy

2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a tert-butyl group at the 6-position can significantly modulate the lipophilicity and metabolic stability of the molecule, making this compound a compound of interest for further functional studies. A definitive confirmation of its molecular structure is the foundational first step in any such investigation.

The most common and effective route for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[2] This guide presupposes the synthesis of the target compound via the reaction of 4-tert-butylaniline with potassium thiocyanate in the presence of bromine and acetic acid, a well-established method for analogous structures.[3][4] The elucidation process detailed herein serves to unequivocally confirm the successful synthesis and purification of the desired regioisomer.

The overall workflow for the synthesis and structural elucidation is a systematic process, ensuring that each step logically follows and validates the previous one.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis syn Synthesis of this compound (Hugershoff Reaction) pur Purification (Recrystallization/Chromatography) syn->pur Crude Product ms Mass Spectrometry (MS) pur->ms Purified Compound ir FT-IR Spectroscopy pur->ir Purified Compound nmr NMR Spectroscopy (1D & 2D) pur->nmr Purified Compound elucidation Structural Elucidation & Confirmation ms->elucidation ir->elucidation nmr->elucidation

Caption: Logical workflow for synthesis and structural elucidation.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the compound and, through high-resolution analysis, its elemental composition.

Expected Mass Spectral Data

For this compound (C11H14N2S), the monoisotopic mass is 206.0878 Da. In electrospray ionization (ESI) mode, the protonated molecular ion [M+H]+ would be expected at m/z 207.0956. Under electron impact (EI) ionization, the molecular ion [M]•+ would be observed at m/z 206, along with characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data

Ion TypeCalculated m/zIonization ModeSignificance
[M+H]+207.0956ESI (Positive)Confirms molecular weight
[M]•+206.0878EIMolecular ion
[M-CH3]+191.0641EILoss of a methyl radical from tert-butyl
[M-HCN]•+179.0772EICharacteristic loss from aminothiazole ring
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer.

    • For ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[5]

    • For EI: Introduce the sample via a direct insertion probe or GC inlet. This is a "hard" ionization technique that induces fragmentation, providing structural information.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight for high resolution or Quadrupole).

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Causality and Interpretation

The observation of the correct molecular ion peak immediately validates the molecular weight of the synthesized compound.[5] The fragmentation pattern in EI-MS is particularly informative. The loss of a methyl radical (15 Da) is a hallmark of a tert-butyl group, providing direct evidence for this substituent.[7] The loss of HCN (27 Da) is a known fragmentation pathway for the 2-aminobenzothiazole core, further corroborating the ring structure.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

The structure of this compound contains several key functional groups: an amino group (-NH2), an aromatic system, a C=N imine bond within the thiazole ring, and aliphatic C-H bonds of the tert-butyl group.

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm-1)Vibration TypeFunctional GroupExpected Appearance
3450–3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH2)Two sharp bands
3100–3000C-H StretchAromaticWeak to medium
2960–2850C-H StretchAliphatic (tert-butyl)Strong, sharp
~1630C=N StretchThiazole RingMedium to strong
1600–1450C=C StretchAromatic RingMultiple bands
~820C-H Out-of-Plane Bend1,2,4-Trisubstituted BenzeneStrong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, purified solid directly onto the ATR crystal.[6]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO2, H2O).[6]

  • Sample Spectrum: Place the sample on the crystal, ensure good contact with the anvil, and record the spectrum, typically over a range of 4000–400 cm-1.[6]

  • Data Analysis: The final spectrum is analyzed to identify the positions and intensities of the absorption bands, which are then correlated with specific functional groups.

Causality and Interpretation

The presence of two distinct sharp peaks in the 3450–3250 cm-1 region is a definitive indicator of a primary amine (-NH2), confirming the "amino" part of the name.[8] Strong, sharp bands below 3000 cm-1 confirm the presence of the aliphatic tert-butyl group. The C=N stretch around 1630 cm-1 and the aromatic C=C stretches provide evidence for the benzothiazole core. The out-of-plane bending region can help confirm the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Predicted 1H NMR Spectral Data

The 1H NMR spectrum will show signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group.

Table 3: Predicted 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.55d (J≈2.0 Hz)1HH-7Doublet due to meta-coupling with H-5. Deshielded by proximity to the fused ring system.
~7.30dd (J≈8.5, 2.0 Hz)1HH-5Doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7.
~7.15d (J≈8.5 Hz)1HH-4Doublet due to ortho-coupling with H-5.
~7.10br s2H-NH2Broad singlet, exchangeable with D2O. Chemical shift is solvent-dependent.
~1.30s9H-C(CH3)3Singlet due to chemical equivalence of the nine protons. High integration value.
Predicted 13C NMR Spectral Data

The 13C NMR spectrum will show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

Table 4: Predicted 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

Predicted δ (ppm)AssignmentRationale for Assignment
~168C-2Quaternary carbon attached to two heteroatoms (N and S), highly deshielded.
~150C-7aQuaternary carbon of the fused ring system, adjacent to sulfur.
~145C-6Quaternary aromatic carbon attached to the tert-butyl group.
~131C-3aQuaternary carbon of the fused ring system, adjacent to the benzene ring.
~122C-4Aromatic CH, shielded relative to other aromatic carbons.
~119C-5Aromatic CH.
~115C-7Aromatic CH, deshielded by proximity to the fused ring system.
~34-C (CH3)3Quaternary aliphatic carbon of the tert-butyl group.
~31-C(CH3 )3Methyl carbons of the tert-butyl group.
Two-Dimensional (2D) NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and confirm the overall structure, a suite of 2D NMR experiments is essential.

G cluster_1D 1D NMR cluster_2D 2D NMR Correlation H1 1H NMR (Proton Environments) COSY COSY (1H-1H Correlation) H1->COSY HSQC HSQC (1J C-H Correlation) H1->HSQC HMBC HMBC (2-3J C-H Correlation) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: 2D NMR experimental workflow for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. We expect to see a cross-peak between H-4 and H-5 (ortho-coupling) and between H-5 and H-7 (meta-coupling), confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond 1JCH coupling). This will definitively link the signals at ~7.15 ppm to C-4, ~7.30 ppm to C-5, ~7.55 ppm to C-7, and the signal at ~1.30 ppm to the methyl carbons of the tert-butyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (2,3JCH).

    • The protons of the tert-butyl group (~1.30 ppm) should show a correlation to the quaternary carbon C-6 (~145 ppm) and the aromatic CH carbon C-5 (~119 ppm).

    • The aromatic proton H-7 (~7.55 ppm) should show correlations to C-5, C-3a, and C-6.

    • The aromatic proton H-5 (~7.30 ppm) should show correlations to C-7, C-3a, and the quaternary carbon of the tert-butyl group (~34 ppm).

    • The aromatic proton H-4 (~7.15 ppm) should show correlations to C-5, C-7a, and C-3a.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard (δ = 0.00 ppm).[6]

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire a broadband proton-decoupled 1D 13C NMR spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing acquisition and processing parameters as necessary for the sample concentration.

X-ray Crystallography: The Definitive Structure (When Possible)

While a published crystal structure for this compound was not identified, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. If high-quality crystals can be obtained, this technique provides precise bond lengths, bond angles, and information about the three-dimensional packing of molecules in the solid state. For many benzothiazole derivatives, crystal structures have been successfully determined, often revealing important intermolecular interactions like hydrogen bonding.[11][12]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (typically 100 K) and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is a systematic process where each piece of analytical data corroborates the others. Mass spectrometry confirms the molecular formula. FT-IR identifies the key functional groups (amine, aromatic, tert-butyl). 1D NMR provides the number and type of proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) act as the ultimate validation, weaving the individual atoms into the confirmed molecular tapestry. The predicted NMR data, cross-referenced and validated through these correlation experiments, provides a high degree of confidence in the final assigned structure of 6-tert-butyl-1,3-benzothiazol-2-amine. This multi-technique, self-validating approach ensures the scientific rigor required for advancing compounds in a drug discovery pipeline.

References

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • College of Pharmacy, Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • Ghoneim, A. M., et al. (2024).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Global Pharma Technology.
  • nmrshiftdb2. (n.d.). Using nmrshiftdb2. Retrieved from [Link]

  • Al-Otaibi, A. M., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. Retrieved from [Link]

  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Sajed, T., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Guan, Y., et al. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. NREL.
  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Abdallah, H. H., et al. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. NIH.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Lodewyk, M. W., et al. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
  • Google Patents. (n.d.). Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Toshima, R., et al. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm.
  • ACS Publications. (n.d.). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The crystal structure of tert-butyl 3-(1-benzoyl-5-methyl-3-oxo-4-phenethyl-1,2,3,4-tetrahydropyrazin-2-yl)-1H-indole-1-carboxylate, C33H33N3O4. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Retrieved from [Link]

Sources

solubility and stability of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-tert-butylbenzothiazole

Abstract

This technical guide provides a comprehensive framework for characterizing the (CAS: 131395-10-3), a heterocyclic amine of interest in pharmaceutical research and development. Recognizing the limited publicly available experimental data for this specific molecule, this document establishes a robust methodological approach for its characterization. By leveraging established principles of physical chemistry and regulatory stability testing, this guide offers detailed, field-proven protocols for determining critical physicochemical parameters. The well-characterized, structurally related compound Riluzole is used as a practical exemplar to illustrate expected data trends and inform experimental design. This guide is intended for researchers, formulation scientists, and drug development professionals, providing the necessary tools to assess the developability of novel benzothiazole derivatives.

Introduction: The Need for Early-Stage Characterization

This compound belongs to the benzothiazole class of compounds, a scaffold known for a wide spectrum of biological activities and its presence in numerous approved pharmaceuticals.[1][2] As with any new chemical entity (NCE) progressing through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and overall therapeutic potential.

Poor aqueous solubility can lead to insufficient drug absorption and high inter-patient variability, while chemical instability can compromise product efficacy, safety, and shelf-life.[3][4] Therefore, a rigorous, early-stage assessment of these properties is a non-negotiable aspect of risk mitigation in drug development.

This guide outlines a systematic workflow for the comprehensive evaluation of this compound, from basic property determination to complex forced degradation studies, ensuring that development decisions are based on a solid foundation of scientific evidence.

Foundational Physicochemical Properties

Before assessing solubility and stability, it is crucial to determine the foundational physicochemical properties of the molecule. These parameters provide the context for interpreting all subsequent data.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Overall workflow for physicochemical characterization.

Core Molecular Properties

The initial step involves confirming the identity and basic properties of the molecule, which are often predicted computationally and confirmed experimentally.

PropertyValue (this compound)SourceRationale & Implication
Molecular Formula C₁₁H₁₄N₂S[5]Defines the elemental composition and molecular weight.
Molecular Weight 206.31 g/mol [5]Essential for all concentration and molarity calculations.
IUPAC Name 6-tert-butyl-1,3-benzothiazol-2-amine[5]Unambiguous chemical identifier.
XLogP3 (Computed) 3.7[5]Indicates high lipophilicity, suggesting potentially low aqueous solubility and high membrane permeability (BCS Class II candidate).
Experimental Determination of pKa

The pKa, or acid dissociation constant, is arguably the most critical parameter influencing solubility. As a weak base (due to the 2-amino group), this compound's ionization state—and thus its solubility—will be highly dependent on pH.

Causality behind Experimental Choice: A potentiometric titration method is chosen for its accuracy and ability to provide a precise pKa value. This method directly measures the pH change of a solution as a titrant is added, allowing for the determination of the inflection point where the molecule is 50% ionized.

Protocol 2.2.1: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a 1-5 mM solution of this compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

  • Reference Comparison: The related compound Riluzole has a pKa of 3.77, suggesting that this compound will also be predominantly ionized only in highly acidic environments (pH < 4).[6]

Solubility Profiling

Solubility determines the maximum concentration of a drug that can be achieved in a solution, directly impacting its absorption from the gastrointestinal tract. Given the high computed LogP, poor aqueous solubility is anticipated.

Aqueous pH-Solubility Profile

This profile is essential for predicting how the drug will behave at different points in the digestive system (e.g., stomach pH ~1-3, intestine pH ~5-7).

Causality behind Experimental Choice: The shake-flask method (Higuchi and Connors) is the gold-standard for determining equilibrium solubility. It ensures that the solution is fully saturated and that the measurement reflects the true thermodynamic solubility at a given condition, which is critical for accurate biopharmaceutical modeling.

Protocol 3.1.1: Equilibrium Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particles, and dilute as necessary.

  • Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

Table 3.1: Expected pH-Solubility Profile (Illustrative Data Based on Riluzole)

MediumpHExpected Solubility (mg/mL)USP Descriptive TermRationale
0.1 N HCl1.2> 10.0Sparingly SolubleCompound is protonated (ionized) below its pKa, enhancing solubility.[6][9]
Acetate Buffer4.5~ 0.4Very Slightly SolubleCompound is transitioning from ionized to neutral form.[6]
Phosphate Buffer6.8~ 0.3Very Slightly SolubleCompound is predominantly in its neutral, less soluble form.[6][9]
Water~7.0< 0.3Very Slightly SolubleIn neutral medium, the lipophilic nature dominates, leading to low solubility.[9]
Solubility in Organic Solvents and Co-Solvent Systems

For preclinical studies and formulation development, understanding solubility in non-aqueous systems is vital. Co-solvents are commonly used in liquid formulations to increase the solubility of poorly water-soluble drugs.[10][11]

Protocol 3.2.1: Organic Solvent Solubility

  • Follow the shake-flask methodology described in Protocol 3.1.1, replacing the aqueous buffers with various organic solvents relevant to pharmaceutical formulations (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Quantify the dissolved concentration by HPLC-UV, ensuring the analytical method is compatible with the solvent used.

Table 3.2: Expected Organic Solvent Solubility (Illustrative Data Based on Riluzole)

SolventExpected SolubilityRationale & Application
MethanolFreely SolubleCommon laboratory solvent for analysis and synthesis.
Dimethylsulfoxide (DMSO)Very SolubleStandard solvent for preparing high-concentration stock solutions for biological screening.[12]
DichloromethaneFreely SolubleUsed in synthetic chemistry and purification steps.
PEG 400 / Propylene GlycolSolubleCommon, low-toxicity co-solvents used to create stable liquid oral or parenteral formulations.[10]

Chemical Stability and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand a molecule's intrinsic chemical liabilities.[13][14] Forced degradation (or stress testing) involves subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[15][16] This is fundamental to developing a stability-indicating analytical method.[17]

Causality behind Experimental Choice: The stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guideline Q1A(R2).[18][19] They are chosen to mimic the potential environmental stresses a drug substance might encounter during manufacturing, shipping, and storage, and to probe specific chemical weaknesses in the molecular structure. The goal is to achieve 5-20% degradation; over-stressing can lead to irrelevant secondary degradants, while under-stressing may not reveal key liabilities.[20]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for a typical forced degradation study.

Protocol 4.0.1: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Store at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Store at 60°C.

    • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C.

    • Photostability: Expose both the solid drug substance and the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target degradation level.

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equimolar amount of NaOH.

    • For base-stressed samples, neutralize with an equimolar amount of HCl.

    • No quenching is typically needed for other conditions, but samples should be stored at 2-8°C prior to analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to aid in the identification of degradants.[17]

Potential Degradation Pathways

The benzothiazole ring is relatively stable, but the exocyclic amino group is a potential site for oxidative and hydrolytic degradation. The tert-butyl group is generally stable under these conditions.

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the thiazole ring or modification of the amino group could occur. Riluzole is known to have decreased chemical stability under acidic conditions.[9]

  • Oxidation: The primary amine and the electron-rich aromatic system are susceptible to oxidation, potentially forming N-oxides or hydroxylated species. N-Hydroxy Riluzole is a known related substance.[21]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[15]

Protocol 5.0.1: HPLC-UV Method Development Outline

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water (provides good peak shape for basic compounds).

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure separation of the main peak from any more polar or less polar degradants. A typical starting gradient might be 5% to 95% Organic (B) over 20-30 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths. The maximum absorbance wavelength (λ-max) for the parent compound should be used for quantification, while the full spectrum helps in peak purity analysis and tracking degradants.

  • Method Validation: Once the method shows baseline separation between the parent peak and all degradant peaks generated during the forced degradation study, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Formulation Implications

The data generated from these studies provide a roadmap for drug development.

  • Poor Aqueous Solubility: The anticipated low solubility at physiological pH (6.8-7.4) suggests that formulation strategies will be required to ensure adequate bioavailability.[3][22] Options include:

    • Particle Size Reduction: Micronization or nanosuspension to increase surface area and dissolution rate.[10]

    • Co-solvent Formulations: Liquid or semi-solid formulations using excipients like PEG 400 and propylene glycol.[10]

    • Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.

    • Salt Formation: If the pKa is suitable, forming a salt with a pharmaceutically acceptable acid could dramatically improve solubility, although this may introduce new stability challenges.

  • Chemical Stability: The results of the forced degradation study will dictate storage and handling requirements.

    • If significant degradation occurs under photolytic stress, the drug substance and product will require light-protective packaging.

    • If oxidative degradation is prominent, manufacturing processes may need to be conducted under an inert atmosphere (e.g., nitrogen), and packaging may need to include an oxygen scavenger.

    • If hydrolytic instability is observed, particularly in acidic conditions, an enteric-coated dosage form may be necessary to protect the drug from stomach acid.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for this compound, enabling informed, data-driven decisions to advance its development as a potential therapeutic agent.

References

  • Deshmukh, A. S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(3), 66-73.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. BenchChem Technical Guides.

  • Adib, R. O., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 47-56.

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • BenchChem. (2025). Physicochemical properties of 2-aminobenzothiazole. BenchChem Technical Guides.

  • Orlu, M., et al. (2016). Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis. Therapeutic Delivery, 7(12), 815-824.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA Scientific guidelines.

  • FDA. (2012). RILUTEK® (riluzole) Tablets Prescribing Information. accessdata.fda.gov.

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences Blog.

  • Mylan Pharmaceuticals ULC. (2012). PRODUCT MONOGRAPH MYLAN-RILUZOLE. pdf.hres.ca.

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. YouTube Video.

  • Drugs.com. (2024). Riluzole: Package Insert / Prescribing Information. Drugs.com.

  • SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare Presentation.

  • MedChemExpress. (2024). Riluzole. MCE.

  • ResearchGate. (2017). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.

  • Weiss, J. M., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts, 12(5).

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem Technical Guides.

  • Reed, R. A., & Li, Y. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(3).

  • Chen, W. L., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.

  • Veeprho. (2024). Riluzole Impurities and Related Compound. Veeprho.

  • Omar, M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5849.

  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.

  • Zenobi, R., et al. (2018). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Analytical Chemistry, 90(15), 9163-9171.

  • Lenaerts, A. J., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e04974-22.

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Reddy, G. O., et al. (2009). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 373-379.

  • ResearchGate. (2009). Chemical structures of riluzole and its impurities. ResearchGate.

  • BOC Sciences. (2024). Riluzole and Impurities. BOC Sciences.

  • VSNCHEM. (2024). This compound. VSNCHEM.

  • BenchChem. (2025). Validating the synthesis of benzothiazole derivatives through spectroscopic methods. BenchChem Technical Guides.

  • Wikipedia. (2024). Riluzole. Wikipedia.

  • PubChem. (2024). This compound. National Center for Biotechnology Information.

  • ResearchGate. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ResearchGate.

  • Lenaerts, A. J., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1).

  • ChemicalBook. (2024). 2-AMINO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE CAS#: 777-12-8. ChemicalBook.

  • Pharmaffiliates. (2024). Tert-butyl (S)-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)carbamate. Pharmaffiliates.

  • Santa Cruz Biotechnology. (2024). 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole. SCBT.

  • Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprints.org.

  • Chang, A. T., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry, 59(35), 3225-3234.

Sources

Core Safety and Handling Protocols for 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Overview and Rationale for Stringent Handling

2-Amino-6-tert-butylbenzothiazole belongs to the aminobenzothiazole class of heterocyclic compounds. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties.[1][2] The introduction of a tert-butyl group at the 6-position significantly increases the lipophilicity of the molecule, a modification often intended to enhance membrane permeability and target engagement in drug discovery programs.

While this modification can be advantageous for biological activity, it necessitates a careful and considered approach to laboratory safety. The principles outlined in this guide are designed to provide a self-validating system of protocols to ensure the safety of researchers and the integrity of experimental outcomes when working with this and structurally related compounds.

Section 2: Synthesized Hazard Identification and Toxicological Profile

Based on the hazard classifications of numerous analogous compounds, such as 2-Amino-6-nitrobenzothiazole and other substituted aminobenzothiazoles, a conservative hazard profile for this compound has been constructed.[3][4][5][6] The primary hazards are anticipated to be related to irritation and potential sensitization.

Globally Harmonized System (GHS) Classification (Anticipated)

The following classification is extrapolated from data on similar benzothiazole compounds and represents a cautious approach in the absence of specific data.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Sensitization1H317: May cause an allergic skin reaction (Precautionary)

Data synthesized from multiple sources.[3][4][6][7][8]

Toxicological Insights
  • Irritation: The primary and most consistently reported hazard for this class of compounds is irritation to the skin, eyes, and respiratory tract.[3][4][5] Direct contact with the solid powder or solutions can cause redness, itching, and inflammation. Inhalation of dust can lead to irritation of the nasal passages and throat.

  • Sensitization: Some benzothiazole derivatives are known skin sensitizers.[7][9] This means that repeated, low-level exposures can lead to the development of an allergic skin reaction (allergic contact dermatitis) upon subsequent contact. Therefore, minimizing skin exposure from the outset is critical.

  • Acute Toxicity: Several analogs are classified as harmful if swallowed, inhaled, or in contact with skin.[4][6][8] While the tert-butyl group's effect on toxicity is not defined, it is prudent to handle the compound as if it possesses moderate acute toxicity.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is the fundamental principle guiding the selection of safety measures. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment, which serves as the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous analog) Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for laboratory chemical handling.

Engineering Controls

All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[3][10] This is a non-negotiable control to prevent inhalation of dust or vapors and contain any potential spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[11][12]Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[3][4]
Skin Protection Gloves: Nitrile rubber gloves (minimum thickness 0.11 mm). Inspect for tears before use and change immediately if contaminated.[7][12]Provides a barrier against skin contact, which can cause irritation and potential sensitization. Nitrile offers good resistance to a broad range of chemicals.[13]
Lab Coat: A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure from accidental spills.
Respiratory Not required when working within a certified fume hood.The fume hood provides adequate respiratory protection from dust and vapors.[11]

Section 4: Standard Operating Procedure for Safe Handling

This protocol is designed to be a self-validating system for the routine handling of this compound.

Objective: To accurately weigh and dissolve a target mass of the compound while minimizing exposure.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Appropriate PPE (See Table 2)

Methodology:

  • Preparation:

    • Don all required PPE before entering the laboratory.

    • Ensure the chemical fume hood is operational (check airflow monitor).

    • Place all necessary equipment (balance, glassware, solvent, waste container) inside the fume hood.

    • Properly label the destination volumetric flask.

  • Weighing (Inside Fume Hood):

    • Place a new piece of weighing paper on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the solid compound from the stock bottle to the weighing paper. Avoid generating dust by moving slowly and deliberately.

    • Close the stock bottle immediately after transferring the desired amount.

    • Record the final mass.

  • Solubilization:

    • Gently crease the weighing paper and carefully pour the solid into the labeled volumetric flask.

    • Tap the paper to ensure all powder is transferred.

    • Using a pipette, add a small amount of the chosen solvent to the flask to wet the solid.

    • Add more solvent, stopper the flask, and swirl gently to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated pipette tips into a designated solid hazardous waste container located within the fume hood.[14][15]

    • Wipe the spatula clean with a solvent-dampened wipe and dispose of the wipe in the solid waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves and dispose of them in the appropriate waste bin before exiting the lab.

    • Wash hands thoroughly with soap and water.[3][4]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air.[3][4][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]
Skin Contact Immediately remove contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[16] If skin irritation or a rash occurs, seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Spill Response Protocol (Small Scale, <1g)

Spill_Response cluster_1 Emergency Spill Response Workflow Start Spill Occurs Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Hazard (Is it contained in fume hood?) Alert->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate No / Large Spill Contain Contain Spill (Use absorbent pads) Assess->Contain Yes Cleanup Clean Up (Use appropriate kit) Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

  • Ensure Safety: Do not rush. Ensure you are wearing appropriate PPE.

  • Containment: If the spill is a solid, gently cover it with a paper towel to prevent dust from becoming airborne. If it is a liquid, use absorbent pads to dike the spill and prevent it from spreading.[10]

  • Cleanup:

    • For Solids: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that could generate dust.[4][10]

    • For Liquids: Use an appropriate chemical spill kit to absorb the material.

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Disposal: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a clearly labeled, sealed hazardous waste container.[14][17]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

Section 6: Storage and Waste Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible substances such as strong oxidizing agents and strong acids.[4][8]

Waste Disposal Protocol

All waste containing this compound, whether solid or liquid, must be treated as hazardous waste. Never dispose of it down the drain or in the regular trash.[14][15]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, sturdy, leak-proof container lined with a clear plastic bag and clearly labeled as "Hazardous Chemical Waste."[14][15]

    • Liquid Waste: Collect all waste solutions in a compatible, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.[14]

  • Container Rinsing:

    • Any "empty" container that held this compound must be triple-rinsed.

    • The first rinse must be collected and disposed of as hazardous liquid waste.[14]

    • Subsequent rinses can be managed according to institutional EHS guidelines.

  • Disposal Request:

    • Once a waste container is full (no more than 90% capacity), seal it and request a pickup from your institution's EHS department.[14][15] Ensure the hazardous waste label is completely filled out with all constituents.

Section 7: References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10488510, this compound. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. ResearchGate. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Retrieved from [Link]

  • University of Hawai'i. (2020, May). Biological Waste Disposal Guidelines. Retrieved from [Link]

  • Himaja, M., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. ResearchGate. Retrieved from [Link]

  • Early, J. P., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Google Patents. (2006). CN1772744A - Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole. Retrieved from

  • Sharma, P. C., et al. (2012). Synthesis, Spectral Characterization and Antimicrobial Evaluation of Some Novel Schiff Base Derivatives of Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7230, N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide. Retrieved from [Link]

  • Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-6-tert-butylbenzothiazole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The substituent at the 6-position of the benzothiazole ring is particularly significant for modulating these activities. This guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Amino-6-tert-butylbenzothiazole, a valuable building block in medicinal chemistry and drug discovery.

This protocol is based on the classical Hugerschoff reaction, a reliable and well-established method for the synthesis of 2-aminobenzothiazoles from p-substituted anilines.[2] The synthesis involves the reaction of 4-tert-butylaniline with potassium thiocyanate in glacial acetic acid, followed by oxidative cyclization using bromine. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 10 mmol of aniline)Properties/Hazards
4-tert-butylanilineC10H15N149.231.49 g (10 mmol)Toxic, irritant.
Potassium thiocyanateKSCN97.181.17 g (12 mmol)Harmful if swallowed or in contact with skin.
Glacial Acetic AcidCH3COOH60.05~30 mLCorrosive, flammable. Causes severe skin burns and eye damage.
BromineBr2159.811.60 g (0.51 mL, 10 mmol)Highly toxic, corrosive, strong oxidizer. Causes severe burns.
Ethanol (for recrystallization)C2H5OH46.07As neededFlammable.
Saturated Sodium Bisulfite SolutionNaHSO3104.06As neededUsed to quench excess bromine.
Concentrated Ammonia SolutionNH317.03As neededCorrosive, causes severe skin burns and eye damage.

Experimental Protocol

Part 1: Reaction Setup and Thiocyanation
  • Reaction Vessel Preparation: Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is dry. The reaction should be performed in a well-ventilated fume hood.

  • Dissolution of Starting Material: To the flask, add 4-tert-butylaniline (1.49 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture until the aniline is completely dissolved.

  • Addition of Thiocyanate: Add potassium thiocyanate (1.17 g, 12 mmol) to the solution. Stir the resulting suspension at room temperature.

Part 2: Oxidative Cyclization
  • Cooling the Reaction: Cool the reaction mixture to 0-5 °C using an ice bath. It is crucial to maintain this low temperature during the addition of bromine to control the exothermic reaction and minimize side product formation.

  • Preparation and Addition of Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the cooled reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Isolation
  • Precipitation of the Product: Pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring. A solid precipitate of the hydrobromide salt of the product should form.

  • Quenching Excess Bromine: If the solution has a persistent orange or yellow color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Neutralization and Isolation: Filter the precipitated hydrobromide salt and wash it with a small amount of cold water. Transfer the solid to a beaker containing hot water and stir to dissolve. Neutralize the solution with concentrated ammonia solution until it is basic (pH ~8-9), which will precipitate the free base of this compound.

  • Collection and Drying: Filter the solid product, wash it thoroughly with water to remove any inorganic salts, and dry it in a vacuum oven at 60-70 °C to a constant weight.

Part 4: Purification
  • Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization

  • Expected Yield: 60-70%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C11H14N2S[3]

  • Molar Mass: 206.31 g/mol [3]

  • Melting Point: The melting point should be determined and compared with literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.3 ppm, 9H), the amino protons (broad singlet, ~7.2 ppm, 2H), and the aromatic protons (three signals in the aromatic region, ~7.2-7.7 ppm).

    • ¹³C NMR: Expect signals for the tert-butyl carbons, the aromatic carbons, and the carbons of the benzothiazole ring.

    • IR (KBr): Expect characteristic peaks for N-H stretching of the primary amine (~3300-3450 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N stretching of the thiazole ring (~1630 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 206.

Scientific Rationale and Field-Proven Insights

  • Choice of Solvent: Glacial acetic acid serves as a good solvent for the reactants and facilitates the reaction. Its acidic nature may also help in the activation of the aniline for thiocyanation.

  • Role of Potassium Thiocyanate: Potassium thiocyanate acts as the source of the thiocyanate group, which is essential for the formation of the thiazole ring.

  • Function of Bromine: Bromine is the oxidizing agent in this reaction. It facilitates the electrophilic cyclization of the intermediate N-(4-tert-butylphenyl)thiourea to form the benzothiazole ring.

  • Temperature Control: The initial cooling during bromine addition is critical to prevent the highly exothermic reaction from getting out of control and to minimize the formation of polybrominated and other side products.

  • Neutralization Step: The product is initially formed as its hydrobromide salt. Neutralization with a base like ammonia is necessary to isolate the free amine product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 4-tert-butylaniline in glacial acetic acid add_kscn Add Potassium Thiocyanate dissolve->add_kscn cool Cool to 0-5 °C add_kscn->cool add_br2 Add Bromine solution dropwise cool->add_br2 stir Stir at room temperature for 3-4 hours add_br2->stir precipitate Pour into ice water stir->precipitate neutralize Neutralize with Ammonia precipitate->neutralize filter_dry Filter and Dry neutralize->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize final_product This compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G aniline 4-tert-butylaniline intermediate2 4-tert-butyl-2-thiocyanatoaniline aniline->intermediate2 + (SCN)2 kscn KSCN intermediate1 Thiocyanogen (SCN)2 (in situ) kscn->intermediate1 + Br2 intermediate3 N-(4-tert-butylphenyl)thiourea (Tautomerization & Cyclization) intermediate2->intermediate3 Intramolecular rearrangement product This compound intermediate3->product Oxidative Cyclization -HBr br2 Br2

Caption: Proposed reaction mechanism for the synthesis of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: This experiment must be conducted in a well-ventilated fume hood due to the use of toxic and corrosive reagents like bromine and glacial acetic acid.

  • Bromine Handling: Bromine is highly corrosive and toxic. Handle it with extreme care. Have a solution of sodium thiosulfate ready for quenching any spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Malipeddi, H., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117.
  • Allen, C. F. H., & VanAllan, J. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9.
  • Kaur, R., et al. (2012). Synthesis, Characterization and Biological Screening of Some Schiff Base Derivatives of Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-856.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • S. Ravi Sankar Reddy et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(3), 116-121.
  • Laitonjam, W., & Nahakpam, L. (2017). Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: A new series of promising antifungal agents. European Journal of Medicinal Chemistry, 60, 126-133.
  • Google Patents. (1992). Method for crystallization of amino acids.
  • Google Patents. (2021). Crystallization method of Boc-amino acid.

Sources

Application Notes and Protocols for the Investigation of 2-Amino-6-tert-butylbenzothiazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a recurring motif in the development of potent kinase inhibitors, demonstrating activity against a range of critical oncology and immunology targets. This document provides a comprehensive guide for the investigation of 2-Amino-6-tert-butylbenzothiazole, a specific analog within this class, as a potential kinase inhibitor. While direct evidence for this particular compound is emerging, the extensive research on structurally related molecules allows for a well-grounded hypothesis of its mechanism of action and provides a clear path for its evaluation. These application notes and protocols are designed to equip researchers with the necessary tools to explore its therapeutic potential, from initial in vitro kinase profiling to cell-based functional assays.

Introduction: The Promise of the 2-Aminobenzothiazole Scaffold

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 2-aminobenzothiazole core structure has been identified as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for multiple biological targets.

Derivatives of 2-aminobenzothiazole have been successfully developed as potent inhibitors of several key kinases, including:

  • p56(Lck): A series of 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase p56(Lck), a critical enzyme in T-cell activation and a target for autoimmune diseases and T-cell leukemias.[1][2]

  • Src Family Kinases: The broader 2-aminothiazole template is the foundation for potent pan-Src family kinase inhibitors like Dasatinib, which has achieved clinical success in the treatment of chronic myelogenous leukemia.[3]

  • Phosphoinositide 3-kinases (PI3Ks): Novel 2-aminobenzothiazole derivatives have shown inhibitory activity against PI3Kγ, a key enzyme in inflammatory and immune responses.[4][5]

  • c-Met: The related compound, 2-Amino-6-thiocyanato-benzothiazole, is a known precursor for the development of c-Met kinase inhibitors, a target in various cancers.[6]

Given this precedent, this compound (PubChem CID: 10488510) represents a compelling candidate for investigation as a kinase inhibitor.[7] The tert-butyl group at the 6-position may confer unique properties regarding selectivity and potency. This guide provides the foundational protocols to test this hypothesis.

Hypothesized Mechanism of Action and Target Pathways

Based on the established activity of its structural analogs, it is hypothesized that this compound functions as an ATP-competitive inhibitor of protein kinases. The primary targets are likely to be members of the tyrosine kinase family, with a strong possibility of activity against Src family kinases such as Lck.

Potential Signaling Pathway Inhibition: Lck in T-Cell Activation

Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, which in turn recruits and activates another tyrosine kinase, ZAP-70. This initiates a downstream cascade leading to T-cell activation, proliferation, and cytokine release. Inhibition of Lck by a compound like this compound would be expected to block this entire cascade.

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck (Src Family Kinase) TCR->Lck Activates CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylates Inhibitor This compound Inhibitor->Lck Inhibits ZAP70 ZAP-70 CD3_ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 DAG_IP3 DAG & IP3 Production PLCg1->DAG_IP3 Ca_PKC Ca²⁺ Flux & PKC Activation DAG_IP3->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

Caption: Hypothesized inhibition of the Lck signaling pathway by this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory activity of the compound against a purified kinase (e.g., Lck, Src, PI3K) by measuring the amount of ATP remaining after the kinase reaction.

Principle: The amount of light generated in a coupled luciferase reaction is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Lck)

  • Kinase-specific substrate (e.g., a generic tyrosine kinase peptide substrate)

  • This compound

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, the appropriate concentration of the kinase, and its substrate.[8][9]

  • Reaction Setup:

    • To each well of a white assay plate, add 1 µL of the compound dilutions (or DMSO for control wells).

    • Add 25 µL of the kinase/substrate master mix to each well.

    • Mix gently on a plate shaker for 1 minute.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Add 25 µL of the 2x ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to lyse the reaction components and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate-reading luminometer.

Cell-Based Proliferation Assay (T-Cell Model)

This assay determines the effect of the compound on the proliferation of a T-cell line (e.g., Jurkat cells) following stimulation, a process dependent on Lck activity.

Principle: The proliferation of stimulated T-cells is measured via a colorimetric or fluorescent readout, which should be inhibited by an Lck inhibitor.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation

  • This compound

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

  • 96-well clear cell culture plates

Step-by-Step Protocol:

  • Cell Plating: Seed Jurkat cells at a density of 5 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only wells as a vehicle control. Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Add the stimulating agent (e.g., PHA at 1 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Proliferation Measurement:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

General Cytotoxicity Assay

It is crucial to determine if the observed effects are due to specific kinase inhibition or general cytotoxicity.

Principle: Measures the viability of cells after compound treatment, often by quantifying ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • A relevant cell line (e.g., HepG2 for general toxicity, or the same cell line used in the functional assay).[10]

  • Appropriate culture medium.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • White, opaque 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Plating: Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white, opaque 96-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound and incubate for a period relevant to your functional assay (e.g., 48-72 hours).

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound_Prep Compound Dilution Kinase_Assay In Vitro Kinase Assay (e.g., Kinase-Glo®) Compound_Prep->Kinase_Assay IC50_Calc_Vitro Calculate IC₅₀ Kinase_Assay->IC50_Calc_Vitro IC50_Calc_Cello Calculate EC₅₀ & CC₅₀ IC50_Calc_Vitro->IC50_Calc_Cello Compare Potency & Selectivity Cell_Culture Cell Culture (e.g., Jurkat, HepG2) Prolif_Assay Proliferation Assay Cell_Culture->Prolif_Assay Cyto_Assay Cytotoxicity Assay Cell_Culture->Cyto_Assay Prolif_Assay->IC50_Calc_Cello Cyto_Assay->IC50_Calc_Cello

Caption: A generalized workflow for evaluating this compound.

Data Analysis and Interpretation

IC₅₀/EC₅₀/CC₅₀ Calculation: The 50% inhibitory (IC₅₀), effective (EC₅₀), or cytotoxic (CC₅₀) concentration is determined by plotting the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression software (e.g., GraphPad Prism).

Data Presentation:

Table 1: In Vitro Kinase Inhibition Profile (Example Data)

Kinase TargetIC₅₀ (nM)
Lck50
Src150
PI3Kγ800
c-Met>10,000

Table 2: Cellular Activity Profile (Example Data)

Assay TypeCell LineEndpointEC₅₀ / CC₅₀ (µM)
T-Cell ProliferationJurkatProliferation0.5
CytotoxicityHepG2Cell Viability>50

Interpretation:

  • A potent IC₅₀ in the in vitro assay suggests direct inhibition of the kinase.

  • A potent EC₅₀ in the cell-based functional assay indicates the compound is cell-permeable and active in a physiological context.

  • A high CC₅₀ value relative to the EC₅₀ value indicates a good therapeutic window, where the desired effect occurs at concentrations far below those that cause general toxicity.

Troubleshooting

ProblemPotential CauseSuggested Solution
High variability in in vitro assay Inaccurate pipetting; unstable reagents; insufficient mixing.Use calibrated pipettes; prepare fresh reagents; ensure thorough mixing at each step.
No inhibition observed Compound is inactive; incorrect kinase/substrate pair; compound precipitation.Test against a broader kinase panel; verify enzyme activity with a known inhibitor; check compound solubility in assay buffer.
High cytotoxicity observed Compound has off-target effects; assay interference.Test against unrelated cell lines; use an alternative viability assay (e.g., LDH release).
Poor correlation between in vitro and cellular data Poor cell permeability; compound is a substrate for efflux pumps; compound is rapidly metabolized.Perform a cell permeability assay (e.g., PAMPA); use efflux pump inhibitors; conduct metabolic stability assays.

References

  • Parish, T., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e0497422. [Link]

  • Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-90. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(6), 1297. [Link]

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [https://www.semanticscholar.org/paper/The-identification-of-2-(1H-indazol-4-yl)-6-(4-a-Folkes-Ahmadi/5a19d08e5e6e942095f9e8a09f87c1266b02534a]([Link]

  • Moon, D. O., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167. [Link]

  • Sawa-Makarska, J. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Sawa-Makarska, J. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Adriaenssens, E. (2024). In vitro kinase assay. protocols.io. [Link]

  • Liu, Z., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-8. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10488510, this compound. PubChem. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Bioanalysis Zone. [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[3][4][5] Specifically, the 2-aminobenzothiazole core is a recurring motif in compounds with significant antibacterial and antifungal efficacy.[6][7][8]

These application notes provide a comprehensive guide for the evaluation of 2-Amino-6-tert-butylbenzothiazole , a specific analogue within this promising class. While extensive research has been conducted on various substituted 2-aminobenzothiazoles, this document outlines the key experimental protocols to characterize the antimicrobial profile of the 6-tert-butyl variant. The methodologies described herein are grounded in established antimicrobial susceptibility testing standards and tailored with insights from research on related benzothiazole derivatives.

The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework to determine the compound's spectrum of activity, potency, and preliminary safety profile. This includes determining its inhibitory and bactericidal concentrations, evaluating its effect on microbial biofilms, and assessing its cytotoxicity against mammalian cells.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of any potential antimicrobial agent involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microbe (Minimum Bactericidal Concentration, MBC).

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound against a panel of microorganisms.[2] This method allows for the efficient testing of multiple concentrations in a 96-well plate format.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing and has minimal components that could interfere with the test compound.

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting inoculum of bacteria (approximately 1.5 x 10⁸ CFU/mL), which is critical for the comparability of MIC values across experiments.

  • Resazurin as an Indicator: While visual inspection is the standard, resazurin can be used as a colorimetric indicator of cell viability. Viable, metabolically active cells reduce the blue resazurin to pink resorufin, providing a clear visual endpoint.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in 96-Well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix, creating an initial 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no compound).

    • Negative Control (Sterility): Wells containing only MHB.

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-on to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Sub-culturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from all wells of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a sterile nutrient agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Part 2: Advanced Antimicrobial Characterization

Beyond initial susceptibility, a comprehensive evaluation of a novel antimicrobial agent should include its effect on microbial biofilms, which are a major contributor to persistent and chronic infections.

Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol quantifies the ability of this compound to inhibit biofilm formation. Benzothiazole derivatives have shown promising anti-biofilm activities.[1]

Causality Behind Experimental Choices:

  • Tryptic Soy Broth (TSB) with Glucose: This medium promotes biofilm formation for many bacterial species.

  • Crystal Violet Staining: This dye stains the biomass of the biofilm (both cells and extracellular matrix), allowing for quantification of the total biofilm mass.

  • Acetic Acid Solubilization: Acetic acid is used to solubilize the crystal violet that has been taken up by the biofilm, allowing for its quantification via spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Inoculum and Compound Dilutions: Prepare the bacterial inoculum and serial dilutions of this compound in a 96-well plate as described in the MIC protocol, but using TSB supplemented with 1% glucose.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the medium from the wells and wash the wells gently three times with sterile PBS to remove planktonic (free-floating) bacteria.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization and Quantification: Add 150 µL of 30% acetic acid to each well to dissolve the stain. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Part 3: Mechanistic Insights and Safety Profile

Understanding the potential mechanism of action and ensuring the safety of a new compound are critical steps in drug development. Many antimicrobials are effective against pathogens but are also cytotoxic to eukaryotic cells.[6][9][10][11]

Potential Mechanisms of Action for Benzothiazole Derivatives

Research on the broader class of benzothiazole derivatives suggests several potential antibacterial mechanisms that may be relevant for this compound:

  • Inhibition of DNA Gyrase: Some benzothiazole compounds have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to bacterial cell death.[1]

  • Membrane Permeabilization: Certain derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[9]

  • Enzyme Inhibition: Benzothiazoles have been reported to inhibit various other essential bacterial enzymes, such as dihydropteroate synthase or dihydrofolate reductase.[12]

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. This is a crucial first step in evaluating the safety profile of this compound on mammalian cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be calculated.

Data Presentation

Effective data management is crucial for comparing antimicrobial efficacy. The following tables provide a standardized format for presenting experimental findings. Note: The data presented below is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not yet publicly available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive8160.5
Bacillus subtilis ATCC 6633Positive480.25
Escherichia coli ATCC 25922Negative32>640.015
Pseudomonas aeruginosa ATCC 27853Negative64>641
Candida albicans ATCC 90028N/A (Fungus)16321 (Fluconazole)

Table 2: Hypothetical Anti-Biofilm and Cytotoxicity Profile of this compound

ParameterTest Organism/Cell LineResult
Biofilm Inhibitory Concentration (BIC₅₀)S. aureus ATCC 2921312 µg/mL
Cytotoxicity (IC₅₀)Human Embryonic Kidney (HEK293) Cells95 µg/mL
Selectivity Index (SI = IC₅₀ / MIC) S. aureus 11.875

Visualizations: Workflows and Potential Mechanisms

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare Compound Stock serial_dilute Serial Dilution in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_wells Plate Aliquots from Clear MIC Wells read_mic->plate_wells Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_wells->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_supercoiled Supercoiled DNA DNA_gyrase DNA Gyrase (Enzyme) DNA_supercoiled->DNA_gyrase binds DNA_relaxed Relaxed DNA Replication DNA Replication & Cell Division DNA_relaxed->Replication DNA_gyrase->DNA_relaxed relaxes compound This compound compound->DNA_gyrase INHIBITS

Caption: Potential Mechanism: Inhibition of DNA Gyrase.

References

  • Design, Synthesis and Mode of Action of Some New 2-(4'-aminophenyl) benzothiazole Derivatives as Potent Antimicrobial Agents. (n.d.). Bentham Science. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). bioRxiv. Retrieved January 4, 2026, from [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). ACS Infectious Diseases. Retrieved January 4, 2026, from [Link]

  • 2-Aminobenzothiazole derivatives: Search for new antifungal agents. (2013). European Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg/). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and antibacterial activity of transition metal complexes of 2- amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis, Physical Characterization and Antibacterial Activity of Some Derivatives of 2-Amino Benzothiazoles. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv. Retrieved January 4, 2026, from [Link]

  • Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Antimicrobial activities of substituted 2-aminobenzothiazoles. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). Molecules. Retrieved January 4, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. Retrieved January 4, 2026, from [Link]

Sources

The Emergence of 2-Amino-6-tert-butylbenzothiazole: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core in Medicinal Chemistry

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry. Its unique structural and electronic properties have rendered it a cornerstone in the design of novel therapeutic agents across a multitude of disease areas.[1] The 2-aminobenzothiazole core, in particular, has garnered significant attention due to its synthetic tractability and its ability to serve as a versatile template for derivatization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This application note delves into the specific potential of 2-amino-6-tert-butylbenzothiazole as a focal point for drug discovery, offering insights into its synthesis, derivatization strategies, and detailed protocols for evaluating its biological activity. The strategic incorporation of a bulky tert-butyl group at the 6-position is of particular interest, as substitutions at this position have been shown to significantly influence the pharmacological profile of the benzothiazole scaffold.[4]

Synthesis of the this compound Scaffold: The Hugershoff Reaction

The construction of the 2-aminobenzothiazole core is most classically achieved through the Hugershoff reaction, a reliable and well-established synthetic route. This method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of bromine. For the synthesis of our target scaffold, 4-tert-butylaniline serves as the readily available starting material.

Protocol 1: Synthesis of this compound

Materials:

  • 4-tert-butylaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Glacial acetic acid

  • Bromine

  • Ammonia solution (25%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (1.2 equivalents) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: While maintaining the temperature, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice. A precipitate of the hydrobromide salt of the product will form.

  • Neutralization: Filter the precipitate and wash with cold water. Resuspend the solid in water and neutralize with a 25% ammonia solution until the pH is basic. This will liberate the free base of this compound.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the reaction. The initial formation of the thiocyanogen bromide (BrSCN) in situ is the key electrophile that attacks the aromatic ring of the aniline. The subsequent cyclization and aromatization lead to the benzothiazole ring system. Neutralization with a base is crucial to deprotonate the amino group and the thiazole nitrogen, yielding the final product.

Derivatization Strategies for Library Development

The 2-amino group of the benzothiazole scaffold is a prime handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening.

Caption: Derivatization strategies for the this compound scaffold.

Application in Anticancer Drug Discovery

Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines.[3][5] The proposed mechanism of action for many of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The bulky tert-butyl group at the 6-position may enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM) [Illustrative]
Derivative 1MCF-715.2
Derivative 2MCF-78.7
Derivative 3A54922.5
Doxorubicin (Control)MCF-70.5

Application in Antibacterial Drug Discovery

The 2-aminobenzothiazole scaffold has also been identified as a promising starting point for the development of new antibacterial agents, particularly against resilient pathogens like Mycobacterium tuberculosis.[2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Data Presentation:

CompoundS. aureus MIC (µg/mL) [Illustrative]E. coli MIC (µg/mL) [Illustrative]
Derivative A1632
Derivative B816
Ciprofloxacin (Control)0.50.25

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is emerging, general trends from related 6-substituted 2-aminobenzothiazoles can provide valuable guidance for lead optimization.

Caption: Key SAR considerations for the this compound scaffold.

Studies have suggested that the presence of bulky groups at the 6-position of the 2-aminobenzothiazole moiety can be important for enhancing antifungal activity.[4] This observation underscores the potential of the tert-butyl group in modulating the biological profile of the scaffold. The inhibitory activity of 2-alkylthio-6-aminobenzothiazoles has been shown to be dependent on the alkyl chain length, further highlighting the significance of the substituent at the 6-position.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of the 2-amino group to a wide range of chemical modifications make it an attractive platform for generating diverse compound libraries. The protocols detailed in this application note provide a robust framework for the synthesis, derivatization, and biological evaluation of this scaffold in the context of anticancer and antibacterial drug discovery. Further exploration of the structure-activity relationships, particularly concerning the influence of the tert-butyl group and various substitutions on the 2-amino moiety, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Microbiology Info. Broth Microdilution. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Malipeddi, H., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(1), 114-117. [Link]

  • Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives. [Link]

  • Wang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • Google Patents. Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.
  • Abrahams, K. A., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e04974-22. [Link]

  • Sharma, V., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 2-Amino-6-tert-butylbenzothiazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][2] The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and stability analysis. We will cover essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Rigorous Characterization

This compound belongs to the 2-aminobenzothiazole class of compounds, which are recognized for their diverse pharmacological activities, including potential antitubercular and anticancer properties.[3][4] As with any active pharmaceutical ingredient (API) or key intermediate, its structural integrity, purity, and stability are critical parameters that directly impact therapeutic efficacy and safety. A multi-faceted analytical approach is therefore not just recommended but essential for comprehensive characterization. This guide provides the foundational methods to establish a detailed analytical profile of this molecule.

Before commencing any analytical workflow, it is crucial to understand the fundamental physicochemical properties of the target analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-tert-butyl-1,3-benzothiazol-2-aminePubChem[5]
Molecular Formula C₁₁H₁₄N₂SPubChem[5]
Molecular Weight 206.31 g/mol PubChem[5]
CAS Number 131395-10-3PubChem[5]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main compound from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of non-volatile organic molecules like 2-aminobenzothiazole derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expertise & Causality: The choice of a C18 column is based on its proven versatility and effectiveness for retaining aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC. An acid modifier, such as formic or phosphoric acid, is incorporated to protonate the amino group on the benzothiazole ring. This suppresses silanol interactions with the stationary phase and ensures sharp, symmetrical peak shapes, which are critical for accurate quantification.[6] UV detection is selected due to the presence of the chromophoric benzothiazole ring system.

Protocol 1: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 272 nm. The specific wavelength should be optimized by running a UV scan of the analyte.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in ACN:Water (50:50) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (272 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar amino group, this compound has limited volatility. Therefore, derivatization is required to replace the active hydrogen on the amino group with a nonpolar moiety, thereby increasing volatility and improving chromatographic performance.[7]

Expertise & Causality: Silylation is a robust and common derivatization technique. We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent forms a tert-butyldimethylsilyl (TBDMS) derivative that is significantly more stable and less sensitive to moisture compared to smaller silyl derivatives (e.g., from BSTFA).[7][8] This stability is crucial for reproducible results. The subsequent mass spectrometry analysis provides both molecular weight information and a characteristic fragmentation pattern, offering a high degree of confidence in compound identification.

Protocol 2: GC-MS Identification via TBDMS Derivatization

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).

    • Data acquisition and processing software.

  • Derivatization Procedure:

    • Place approximately 0.5 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of Acetonitrile to dissolve the sample.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 80-100 °C for 2 hours to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the derivatized peak.

    • Analyze the mass spectrum of the peak. The molecular ion ([M]+) of the TBDMS derivative should be observed. The expected mass increase is 114 Da per TBDMS group.

    • Compare the fragmentation pattern to known databases or predict fragmentation pathways for structural confirmation.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis s1 Sample + ACN s2 Add MTBSTFA s1->s2 s3 Heat at 100°C s2->s3 g1 Inject Sample s3->g1 g2 DB-5ms Separation g1->g2 g3 EI Ionization & Mass Analysis g2->g3 d1 Analyze TIC g3->d1 d2 Evaluate Mass Spectrum d1->d2

Caption: Workflow for GC-MS analysis with derivatization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent solvent choice for 2-aminobenzothiazoles as it effectively dissolves the compound and the amine protons (NH₂) are often observable as a broad singlet.[9] The expected ¹H NMR spectrum will show distinct signals for the tert-butyl group (a sharp singlet), the aromatic protons (with characteristic splitting patterns), and the amine protons. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

Protocol 3: NMR Structural Confirmation

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structural assignments.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the signals in the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Signals for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H ~1.3Singlet9H (tert-butyl)
¹H ~7.0-7.8Multiplets3H (Aromatic protons)
¹H ~7.5Broad Singlet2H (Amine, NH₂)
¹³C ~31Quartet-C(CH₃)₃
¹³C ~34Singlet-C(CH₃)₃
¹³C ~115-150Doublets/SingletsAromatic & Thiazole Carbons
¹³C ~168SingletC=N (Thiazole Carbon)

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. Data from similar structures in the literature should be consulted for comparison.[10]

Thermal Stability Assessment

Thermal analysis provides critical information about the melting point, polymorphic transitions, and decomposition temperature of a compound, which are vital for understanding its stability during manufacturing and storage.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (an endothermic event). Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, identifying the temperature at which decomposition (mass loss) begins.[11][12] Running these analyses under an inert nitrogen atmosphere prevents oxidative degradation.

Protocol 4: Thermal Analysis using DSC/TGA

  • Instrumentation:

    • DSC Instrument.

    • TGA Instrument.

  • Experimental Conditions:

    • Sample Size: 2-5 mg.

    • Pans: Aluminum pans (non-hermetic for TGA, can be crimped for DSC).

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C (or higher if decomposition is not observed).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Workflow Visualization: Thermal Analysis

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis s1 Weigh 2-5 mg sample into Al pan d1 Heat at 10°C/min under N₂ s1->d1 t1 Heat at 10°C/min under N₂ s1->t1 d2 Measure Heat Flow d1->d2 d3 Identify Melting Point (Endotherm) d2->d3 t2 Measure Mass Loss t1->t2 t3 Identify Decomposition Temperature t2->t3

Caption: Workflow for DSC and TGA thermal analysis.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By integrating data from chromatographic, spectrometric, spectroscopic, and thermal techniques, researchers and drug developers can establish a robust quality control profile, ensuring the identity, purity, and stability of this important chemical entity. Each protocol is designed to be self-validating, with the causality behind key steps explained to facilitate adaptation and ensure scientific integrity.

References

  • bioRxiv. (2022-10-19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. [Link]

  • SIELC. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2016-04-19). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • bioRxiv. (2024-01-10). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. [Link]

  • Northwestern Engineering. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia. [Link]

  • ResearchGate. (2018-08-05). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]

  • JOVE. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Link]

  • PubMed. (2016-07). [Study on the Preparation of N-Tert-Butylbenzothiazole-2-Sulphenamide and Its Spectral Analysis]. [Link]

  • NIH National Library of Medicine. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analysis of amino acids by high performance liquid chromatography. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Agilent. (2019-09-10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. [Link]

  • ResearchGate. (2023-01-23). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

Sources

Application Notes and Protocols for Assessing the Bioactivity of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological and biological activities.[1][2][3] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antitubercular, and anticonvulsant properties. The versatility of the benzothiazole nucleus allows for structural modifications that can modulate its interaction with a wide array of biological targets.[4] 2-Amino-6-tert-butylbenzothiazole is a specific derivative within this class, and while its unique bioactivity profile is yet to be fully elucidated, the known activities of related compounds provide a strong rationale for a comprehensive screening campaign.

This document provides a detailed guide for researchers, scientists, and drug development professionals on developing and executing a tiered assay cascade to systematically investigate the bioactivity of this compound. The proposed workflow is designed to efficiently identify and characterize its potential therapeutic effects, starting with broad phenotypic screens and progressing to more specific target-based and mechanistic assays.

A Tiered Approach to Bioactivity Screening

A logical and resource-efficient strategy for characterizing a novel compound is to employ a tiered or funneling approach. This begins with broad, high-throughput assays to identify any general bioactivity and potential liabilities, such as cytotoxicity. Positive "hits" from these initial screens are then subjected to more focused secondary and tertiary assays to elucidate the mechanism of action and confirm selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Validation & Selectivity Primary Screening Primary Screening Cytotoxicity Assays General Cytotoxicity (e.g., MTT, CellTiter-Glo) Anti-inflammatory Assays Anti-inflammatory Pathway (e.g., NF-κB Reporter Assay) Cytotoxicity Assays->Anti-inflammatory Assays Low Cytotoxicity Anticancer Assays Cancer Cell Line Profiling (e.g., NCI-60 Panel) Cytotoxicity Assays->Anticancer Assays Selective Cytotoxicity Antimicrobial Assays Antibacterial & Antifungal (e.g., Broth Microdilution) Biochemical Assays Biochemical Target-Based Assays (e.g., Enzyme Kinetics) Antimicrobial Assays->Biochemical Assays Confirmed Activity Secondary Assays Secondary Assays Anti-inflammatory Assays->Biochemical Assays Kinase Inhibition Assays Kinase Inhibition (e.g., Kinase Glo) Anticancer Assays->Kinase Inhibition Assays Selectivity Profiling Selectivity Profiling (e.g., Kinase Panel Screen) Kinase Inhibition Assays->Selectivity Profiling Target Validation Target Validation

Figure 1: A tiered workflow for the bioactivity screening of this compound.

Tier 1: Primary Screening - Broad Spectrum Bioactivity

The initial tier of assays is designed to provide a broad overview of the compound's biological effects and to identify any potential for cytotoxicity at an early stage. These assays are typically high-throughput and serve as a critical filter for guiding subsequent, more resource-intensive investigations.

General Cytotoxicity Assessment

Rationale: It is imperative to first determine the concentration range at which this compound exhibits cytotoxic effects. This information is crucial for interpreting the results of subsequent cell-based assays and for distinguishing between targeted bioactivity and non-specific toxicity. A compound that is broadly cytotoxic at low concentrations is generally not a promising therapeutic candidate.

Recommended Assays:

  • MTT Assay: A colorimetric assay that measures metabolic activity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Culture: Plate a panel of representative cell lines (e.g., HEK293 for normal human cells, and a cancer cell line such as HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 0.1 µM in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Parameter Condition
Cell LinesHEK293, HeLa, A549
Seeding Density5,000-10,000 cells/well
Compound Concentrations0.1 - 100 µM
Incubation Time48-72 hours
ReadoutAbsorbance at 570 nm
Antimicrobial Screening

Rationale: Benzothiazole derivatives have a well-documented history of antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] Therefore, it is prudent to screen this compound for such properties.

Recommended Assay:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Antibacterial Activity

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary & Mechanistic Assays

If the primary screens indicate interesting and selective bioactivity (e.g., cytotoxicity against a cancer cell line but not a normal cell line, or potent antimicrobial activity), the next step is to investigate the potential mechanisms of action.

Anti-inflammatory Activity

Rationale: Many benzothiazole-containing compounds have demonstrated anti-inflammatory properties.[1] A common mechanism for inflammation involves the activation of the NF-κB signaling pathway.

Recommended Assay:

  • NF-κB Reporter Assay: A cell-based assay to measure the activation of the NF-κB pathway.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate for 6-24 hours.

  • Readout: Measure the reporter gene expression (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Determine the dose-dependent inhibition of NF-κB activation by the test compound.

Figure 2: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Anticancer Activity Profiling

Rationale: Given the known anticancer properties of many benzothiazole derivatives, if selective cytotoxicity is observed in the primary screen, it is crucial to expand the testing to a broader panel of cancer cell lines.[5]

Recommended Approach:

  • NCI-60 Human Tumor Cell Line Screen: A panel of 60 different human cancer cell lines, which can provide insights into the spectrum of activity and potential mechanisms.

Kinase Inhibition Assays

Rationale: Many anticancer drugs function by inhibiting protein kinases. The benzothiazole scaffold is present in some kinase inhibitors.

Recommended Assay:

  • Kinase-Glo® Assay: A luminescent assay to screen for inhibitors of a specific kinase.

Protocol: Kinase-Glo® Assay

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed) and thus, inhibition by the compound.

  • Readout: Measure luminescence.

Tier 3: Target Validation and Selectivity Profiling

Positive results from the secondary assays necessitate more in-depth biochemical and biophysical studies to confirm the direct target of the compound and to assess its selectivity.

Biochemical Target-Based Assays

Rationale: To confirm that the compound's activity is due to direct interaction with a specific molecular target (e.g., an enzyme), a purified, cell-free system is required.[6]

Recommended Approach:

  • Enzyme Kinetics: If a specific enzyme is inhibited, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive). This involves measuring the reaction rate at various substrate and inhibitor concentrations.

Selectivity Profiling

Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects.

Recommended Approach:

  • Broad Kinase Panel Screen: If the compound is identified as a kinase inhibitor, screen it against a large panel of kinases to determine its selectivity profile. Several commercial services offer such profiling.

Data Interpretation and Next Steps

The data generated from this tiered assay approach will provide a comprehensive initial profile of the bioactivity of this compound.

  • No Activity: If the compound shows no significant activity in the primary screens, it may be deprioritized.

  • Broad Cytotoxicity: If the compound is cytotoxic to all cell lines at low concentrations, it is likely not a viable therapeutic candidate.

  • Selective Activity: If the compound demonstrates selective activity in a particular assay (e.g., antibacterial, anticancer, anti-inflammatory), this provides a strong rationale for further investigation, including lead optimization and in vivo studies.

By following this structured and logical progression of assays, researchers can efficiently and effectively characterize the bioactivity of this compound, paving the way for potential new therapeutic discoveries.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available at: [Link]

  • Biochemical Assay Development, Biochemical Analysis - NorthEast BioLab. Available at: [Link]

  • Custom Biochemical Assay Development - BPS Bioscience. Available at: [Link]

  • expert biochemical assays for drug discovery success - Nuvisan. Available at: [Link]

  • This compound | C11H14N2S | CID 10488510 - PubChem. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. Available at: [Link]

  • Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. Available at: [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review | Semantic Scholar. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • Benzothiazole: Different method of synthesis and diverse biological activities | Request PDF - ResearchGate. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. Available at: [Link]

  • Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Available at: [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • Synthesis of 2-amino-6-substituted benzothiazoles - ResearchGate. Available at: [Link]

  • Understanding Benzothiazole Derivatives: The Significance of 2-Amino-6-methylbenzothiazole - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA) - PubMed. Available at: [Link]

  • 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-6-tert-butylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole core is a renowned "privileged structure" in medicinal chemistry, a distinction reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antitumor, anti-neurodegenerative, and antimicrobial properties.[3][4] The strategic incorporation of a tert-butyl group at the 6-position can enhance lipophilicity and modulate metabolic stability, making 2-amino-6-tert-butylbenzothiazole derivatives particularly compelling candidates for drug development programs.

This application note provides a comprehensive guide to the efficient solid-phase synthesis of a library of this compound derivatives. The methodology leverages a traceless solid-supported protocol, which offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput automation.[1][5]

Biological Significance: Targeting the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-(4-aminophenyl)benzothiazole derivatives exhibit potent and selective cytotoxic activity against a range of human cancer cell lines.[3] The proposed mechanism of action for many of these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3] Upon binding of the benzothiazole ligand to the AhR complex in the cytoplasm, the complex translocates to the nucleus. Here, it dissociates and binds to the AhR Nuclear Translocator (ARNT), forming a heterodimer that interacts with Xenobiotic Responsive Elements (XRE) on the DNA.[3] This interaction induces the transcription of cytochrome P450 1A1 (CYP1A1), an enzyme that metabolizes the benzothiazole into a reactive electrophilic species.[3] This metabolite can then form DNA adducts, ultimately triggering apoptosis in cancer cells.[3]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_ABT_Derivative 2-Amino-6-tert-butyl- benzothiazole Derivative AhR_Complex AhR Complex (AhR, HSP90, XAP2) 2_ABT_Derivative->AhR_Complex Binds Activated_AhR Activated AhR Complex AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus, Dissociates & Binds AhR_ARNT_Heterodimer AhR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT_Heterodimer->XRE Binds to CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene Induces Metabolite Reactive Metabolite CYP1A1_Gene->Metabolite Metabolizes Ligand to DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols: A Traceless Solid-Phase Approach

The following protocol details a robust and adaptable traceless solid-supported method for the synthesis of this compound derivatives. The workflow begins with the preparation of a resin-bound acyl-isothiocyanate, which serves as the key intermediate.

Overall Workflow

SPS_Workflow Resin Carboxy-Polystyrene Resin Acyl_Chloride Resin-Bound Acyl Chloride Resin->Acyl_Chloride Thionyl Chloride, DCM Isothiocyanate Resin-Bound Acyl-Isothiocyanate Acyl_Chloride->Isothiocyanate Potassium Thiocyanate, THF Thiourea Resin-Bound N-acyl, N'-(4-tert-butylphenyl)-thiourea Isothiocyanate->Thiourea 4-tert-butylaniline, DMF Benzothiazole Resin-Bound 2-(Acylamino)- 6-tert-butylbenzothiazole Thiourea->Benzothiazole Cyclization (e.g., TFA, DBU in DCM) Diversification Optional On-Resin Diversification (e.g., N-acylation) Benzothiazole->Diversification Cleavage Cleavage from Resin Benzothiazole->Cleavage Diversification->Cleavage Final_Product 2-Amino-6-tert-butyl- benzothiazole Derivative Cleavage->Final_Product Hydrazine Monohydrate, Ethanol

Caption: Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Derivatives.

Materials and Reagents
  • Carboxy-polystyrene resin (100-200 mesh, 1% DVB)

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium thiocyanate (KSCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4-tert-butylaniline

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Acylating agents (e.g., acid chlorides, anhydrides) for diversification

  • Standard solid-phase synthesis vessel with a frit

Step-by-Step Protocol

1. Preparation of Resin-Bound Acyl-isothiocyanate

  • a. Resin Swelling and Acyl Chloride Formation:

    • Swell carboxy-polystyrene resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.

    • Drain the DCM and add a solution of thionyl chloride (10 eq) in anhydrous DCM.

    • Agitate the mixture at room temperature for 16-24 hours.

    • Filter the resin and wash thoroughly with anhydrous DCM (5x) to remove excess thionyl chloride.

  • b. Isothiocyanate Formation:

    • To the resin-bound acyl chloride, add a solution of potassium thiocyanate (5 eq) in anhydrous THF.

    • Agitate the mixture at room temperature for 16-24 hours.

    • Filter the resin and wash sequentially with THF (3x) and DCM (3x).

    • Dry the resin under vacuum. The progress of this step can be monitored by the appearance of a strong isothiocyanate stretch (~2100 cm⁻¹) in the IR spectrum of a resin sample.

2. Synthesis of Resin-Bound N-acyl, N'-(4-tert-butylphenyl)-thiourea

  • Swell the acyl-isothiocyanate resin (1.0 eq) in anhydrous DMF for 30 minutes.

  • Add a solution of 4-tert-butylaniline (3.0 eq) in anhydrous DMF to the resin.

  • Agitate the mixture at room temperature for 16-24 hours. The reaction can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.

  • Filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove excess aniline.

3. Cyclization to Form the Benzothiazole Scaffold

  • Swell the resin-bound thiourea in DCM.

  • Treat the resin with a solution of TFA (e.g., 10%) and DBU (e.g., 5%) in DCM.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash with DCM (5x).

4. (Optional) On-Resin Diversification of the 2-Amino Group

At this stage, the exocyclic amino group of the resin-bound 2-aminobenzothiazole can be further functionalized to generate a library of derivatives. For example, N-acylation can be performed:

  • Swell the resin in DMF.

  • Add a solution of the desired acylating agent (e.g., an acid chloride or anhydride, 5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 10 eq) in DMF.

  • Agitate at room temperature for 4-12 hours.

  • Filter the resin and wash with DMF (3x), DCM (3x), and methanol (3x).

5. Cleavage to Obtain the Final Product

This protocol utilizes a traceless linker strategy, where the final product is cleaved from the resin, leaving no residual linker fragment.

  • Suspend the dry, functionalized resin in a solution of hydrazine monohydrate (e.g., 5%) in ethanol.[1][3]

  • Agitate the mixture at an elevated temperature (e.g., 60-70 °C) or using microwave irradiation for 1-2 hours.[1]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional ethanol or methanol (3x).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure this compound derivative.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the solid-phase synthesis of this compound derivatives. Optimization may be required based on the specific substrates and equipment used.

StepReagents & SolventsTemperatureTimeMonitoring
1a. Acyl Chloride Formation Thionyl chloride, DCMRoom Temp.16-24 h-
1b. Isothiocyanate Formation KSCN, THFRoom Temp.16-24 hIR Spectroscopy
2. Thiourea Formation 4-tert-butylaniline, DMFRoom Temp.16-24 hIR Spectroscopy
3. Cyclization TFA, DBU, DCMRoom Temp.2-4 h-
4. (Optional) Diversification Acylating agent, DIPEA, DMFRoom Temp.4-12 h-
5. Cleavage Hydrazine monohydrate, EtOH60-70 °C1-2 hLC-MS of filtrate

Characterization and Quality Control

The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity of the final products and confirming their molecular weight. For the parent compound, this compound (C₁₁H₁₄N₂S), the expected [M+H]⁺ ion would be approximately m/z 207.09.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. For this compound, one would expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.3 ppm in ¹H NMR), aromatic protons, and the amine protons (a broad singlet in ¹H NMR).

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the N-H stretches of the amino group (typically in the 3100-3500 cm⁻¹ region) and the C=N imine stretch of the thiazole ring.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient framework for the generation of diverse libraries of this compound derivatives. This methodology is exceptionally well-suited for medicinal chemistry and drug discovery programs, enabling the rapid exploration of structure-activity relationships for this important class of heterocyclic compounds. The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis, accelerating the discovery of novel therapeutic agents.

References

  • Piscitelli, F., Ballatore, C., & Smith, A. B., 3rd. (2010). Solid phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644–648. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Piscitelli, F., Ballatore, C., & Smith, A. B., 3rd. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. [Link]

  • Stieber, F., Mazitschek, R., Soric, N., Giannis, A., & Waldmann, H. (2002). Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2. Angewandte Chemie (International ed. in English), 41(24), 4757–4761. [Link]

  • Patel, V. M., & Agravat, S. N. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • Mourtas, S., Athanasopoulos, V., Gatos, D., & Barlos, K. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules (Basel, Switzerland), 28(14), 5412. [Link]

  • Stieber, F., Mazitschek, R., Soric, N., Giannis, A., & Waldmann, H. (2002). Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2. PubMed. [Link]

  • Converse, M. A., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e0497422. [Link]

Sources

Application Notes and Protocols for the N-acylation of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated 2-Aminobenzothiazoles in Modern Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide pharmacological scope, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The N-acylation of the 2-amino group is a pivotal chemical transformation that allows for the systematic exploration of the chemical space around this core structure. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The introduction of a tert-butyl group at the 6-position of the benzothiazole ring imparts significant lipophilicity and steric bulk. This bulky substituent can influence ligand-receptor interactions and enhance metabolic stability by shielding the molecule from enzymatic degradation. Consequently, the N-acylation of 2-amino-6-tert-butylbenzothiazole provides a versatile platform for the development of novel therapeutic agents with potentially improved efficacy and safety profiles.[4] This document provides a detailed protocol for the N-acylation of this specific substrate, underpinned by a mechanistic rationale and practical insights for researchers in drug development.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of the benzothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an acid anhydride). The reaction mechanism, particularly when using an acyl chloride, can be summarized in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly acylated nitrogen atom, neutralizing the resulting ammonium species and yielding the final N-acylated product. The base also serves to quench the hydrogen chloride byproduct generated during the reaction.

The presence of the electron-donating tert-butyl group at the 6-position can subtly enhance the nucleophilicity of the 2-amino group through an inductive effect. However, its significant steric bulk may hinder the approach of the acylating agent, potentially requiring optimized reaction conditions to achieve high yields.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in an anhydrous solvent add_acyl Add acylating agent dropwise at 0°C start->add_acyl Cooling stir Stir at room temperature (Monitor by TLC) add_acyl->stir Acylation quench Quench with water and extract with organic solvent stir->quench Completion wash Wash organic layer (aq. NaHCO₃, brine) quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: A generalized workflow for the N-acylation of this compound.

Detailed Experimental Protocol: N-Propionylation of this compound

This protocol details the N-acylation of this compound with propionyl chloride as a representative example. The principles outlined can be adapted for other acylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialEnsure dryness before use.
Propionyl chloride>99%CommercialHandle in a fume hood due to its corrosive and lachrymatory nature.
Triethylamine (Et₃N)Anhydrous, >99.5%CommercialStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, >99.8%CommercialUse a dry solvent to prevent hydrolysis of the acyl chloride.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeIn-house prep.Used for washing and neutralizing acidic byproducts.
Brine (saturated aqueous NaCl)ACS GradeIn-house prep.Used for final washing to remove water-soluble impurities.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercialUsed as a drying agent for the organic phase.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
Ethyl acetateHPLC GradeCommercialComponent of the mobile phase for chromatography.
HexaneHPLC GradeCommercialComponent of the mobile phase for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add propionyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled and stirred solution over a period of 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-8 hours. The steric hindrance of the tert-butyl group may necessitate a longer reaction time compared to less substituted analogs.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and add more DCM if necessary to ensure proper partitioning.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting and Key Considerations
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature due to steric hindrance.Increase the reaction time and continue monitoring by TLC. If the reaction remains sluggish, consider gentle heating (e.g., refluxing in DCM at 40°C). Alternatively, a more reactive acylating agent like an acid anhydride can be used.
Low Yield Hydrolysis of the acyl chloride; incomplete reaction.Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere with anhydrous solvents. Re-evaluate the stoichiometry of the reagents.
Formation of Side Products Di-acylation (less likely due to steric hindrance); reaction with solvent.Ensure slow, dropwise addition of the acylating agent at low temperature to control the reaction exotherm and minimize side reactions.
Difficult Purification Co-elution of product and starting material.Optimize the mobile phase for column chromatography by testing different solvent polarities. Recrystallization can be an effective alternative if a suitable solvent is found.

Chemical Reaction Pathway

chemical_reaction reactant1 This compound product N-(6-tert-butylbenzo[d]thiazol-2-yl)propanamide reactant1->product + reactant2 Propionyl Chloride reactant2->product:n reagents Et₃N, DCM reagents->product:s

Caption: N-Propionylation of this compound.

Conclusion

The N-acylation of this compound is a fundamental transformation for the synthesis of novel compounds with significant potential in drug discovery. The protocol provided herein offers a reliable and adaptable method for achieving this conversion. Careful consideration of the steric influence of the tert-butyl group and meticulous control of reaction conditions are paramount for obtaining high yields of the desired N-acylated products. The resulting amides serve as valuable intermediates for further structural elaboration and biological evaluation in the quest for next-generation therapeutics.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Pharmaceuticals, 2024. [Link]

  • Synthesis of 2-amino-6-substituted benzothiazoles. ResearchGate. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. [Link]

Sources

Application Notes and Protocols: 2-Amino-6-tert-butylbenzothiazole in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The benzothiazole scaffold is a cornerstone in the development of functional organic materials. Its rigid, electron-rich heterocyclic structure is a fertile ground for creating molecules with tailored photophysical and electronic properties. Within this class, 2-aminobenzothiazole (2-ABT) derivatives are particularly noteworthy for their applications in coordination chemistry, sensing, and as fluorescent probes.[1][2] This guide focuses on a specific, yet underexplored derivative: 2-Amino-6-tert-butylbenzothiazole .

The strategic placement of a tert-butyl group at the 6-position is not a trivial substitution. This bulky, electron-donating alkyl group is anticipated to impart several advantageous properties critical for material science applications:

  • Enhanced Solubility: The lipophilic nature of the tert-butyl group significantly improves solubility in common organic solvents used for device fabrication (e.g., toluene, chloroform, THF), facilitating solution-based processing like spin-coating.

  • Steric Hindrance: The bulkiness of the group can effectively disrupt intermolecular π-π stacking in the solid state. This is crucial for mitigating aggregation-caused quenching (ACQ) of fluorescence, a common failure mode in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

  • Morphological Control: In polymer synthesis, such a bulky side group can influence chain packing, leading to materials with higher free volume, altered glass transition temperatures, and potentially enhanced gas permeability.

  • Electronic Tuning: As an electron-donating group, the tert-butyl moiety can subtly raise the HOMO (Highest Occupied Molecular Orbital) energy level of the benzothiazole core, allowing for fine-tuning of the molecule's electrochemical and photophysical characteristics.[1]

This document provides a technical guide for researchers, outlining the synthesis, proposed applications, and characterization protocols for this compound as a building block for next-generation materials.

Physicochemical Properties

A summary of the core properties of this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name 6-tert-butyl-1,3-benzothiazol-2-amine[3]
CAS Number 131395-10-3[3]
Molecular Formula C₁₁H₁₄N₂S[3]
Molecular Weight 206.31 g/mol [3]
SMILES CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N[3]

Synthesis Protocol: this compound

The synthesis of 2-aminobenzothiazoles is well-established, most commonly proceeding via the oxidative cyclization of an arylthiourea, often referred to as the Hugershoff reaction.[4] The following protocol adapts this method for the specific synthesis of the title compound starting from commercially available 4-tert-butylaniline.

Synthesis Workflow Diagram

synthesis_workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification A 4-tert-butylaniline D N-(4-tert-butylphenyl)thiourea A->D Reflux in H2O/EtOH B Ammonium Thiocyanate (NH4SCN) B->D Reflux in H2O/EtOH C HCl C->D Reflux in H2O/EtOH G This compound D->G Reaction at 0-10°C E Bromine (Br2) E->G F Chloroform (CHCl3) F->G J Pure Product G->J H Neutralization (aq. NH3) H->J I Recrystallization (Ethanol/Water) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Bromine (1.0 eq)

  • Chloroform

  • Aqueous Ammonia (25%)

  • Deionized Water

Procedure:

  • Thiourea Formation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 4-tert-butylaniline (e.g., 14.9 g, 0.1 mol), ammonium thiocyanate (e.g., 9.1 g, 0.12 mol), and 100 mL of 95% ethanol.

    • Slowly add concentrated HCl (e.g., 10 mL) while stirring. The mixture will warm up.

    • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 400 mL of cold water.

    • Collect the precipitated white solid, N-(4-tert-butylphenyl)thiourea, by vacuum filtration. Wash thoroughly with water and dry in a vacuum oven.

  • Oxidative Cyclization:

    • Dissolve the dried N-(4-tert-butylphenyl)thiourea (e.g., 20.8 g, 0.1 mol) in 200 mL of chloroform in a three-neck flask equipped with a dropping funnel and a thermometer.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in 50 mL of chloroform and add it dropwise to the cooled thiourea solution over 1 hour, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • The resulting hydrobromide salt of the product often precipitates. Collect this solid by filtration.

    • Suspend the salt in 200 mL of warm water and neutralize by slowly adding aqueous ammonia until the pH is ~8-9.

    • The free base, this compound, will precipitate as a solid.

    • Filter the product, wash extensively with water to remove ammonium salts, and dry.

    • For final purification, recrystallize the crude product from an ethanol/water mixture to yield a pure, crystalline solid.

Application in Organic Electronics: A Candidate for OLEDs

The inherent fluorescence of the 2-aminobenzothiazole core makes it an attractive candidate for emissive materials in OLEDs. The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) observed in similar scaffolds can lead to a large Stokes shift, which is beneficial for reducing self-absorption and improving device efficiency.[1] The tert-butyl group is hypothesized to enhance performance by improving film morphology and preventing luminescence quenching.

Hypothetical OLED Device Architecture

oled_structure cluster_device Multi-Layer OLED Device Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Dopant (this compound) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

Protocol: Fabrication of a Prototype OLED Device

Objective: To evaluate this compound as an emissive dopant in a host-guest system.

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Hole Transport Layer (HTL) material: e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).

  • Host Material: e.g., CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).

  • Dopant: Synthesized this compound.

  • Electron Transport Layer (ETL) material: e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al).

  • High-purity organic solvents (Toluene, Chlorobenzene).

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to improve the work function and remove organic residues.

  • HTL Deposition:

    • Prepare a solution of TAPC in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the HTL solution onto the ITO substrate at 3000 rpm for 40 seconds.

    • Anneal the film at 90 °C for 15 minutes inside a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (CBP) with the dopant (this compound) in toluene. A typical doping concentration is 1-10% by weight.

    • Spin-coat the EML solution onto the HTL layer at 2500 rpm for 40 seconds.

    • Anneal the film at 70 °C for 10 minutes.

  • ETL and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the ETL (TPBi, ~30 nm), followed by LiF (~1 nm), and finally the Al cathode (~100 nm) without breaking vacuum.

  • Encapsulation and Characterization:

    • Encapsulate the device using UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Application as a Monomer for Advanced Polymers

The primary amine group on the this compound molecule is a versatile functional handle for polymerization. It can readily participate in condensation reactions with diacyl chlorides, diisocyanates, or other bifunctional monomers to create novel polymers with the benzothiazole moiety embedded in the backbone.

Polymerization Workflow Diagram

polymerization_workflow cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation Monomer1 This compound ReactionVessel Reaction at 0°C to RT Monomer1->ReactionVessel Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->ReactionVessel Solvent NMP/LiCl (Solvent System) Solvent->ReactionVessel Base Pyridine (Acid Scavenger) Base->ReactionVessel Precipitation Precipitate in Methanol ReactionVessel->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Polyamide with Benzothiazole Moiety Drying->Product

Caption: General workflow for synthesizing a polyamide.

Protocol: Synthesis of a Polyamide

Objective: To synthesize a polyamide containing the this compound unit for thermal and mechanical analysis.

Materials:

  • This compound (1.0 eq)

  • Terephthaloyl chloride (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.06 g, 10 mmol) and LiCl (0.5 g) in 40 mL of anhydrous NMP.

    • Add 2 mL of anhydrous pyridine to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

  • Polymerization:

    • Add solid terephthaloyl chloride (e.g., 2.03 g, 10 mmol) to the stirred solution in one portion.

    • The viscosity of the solution should increase significantly. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 24 hours.

  • Polymer Isolation:

    • Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol.

    • The polyamide will precipitate as a fibrous solid.

    • Allow the solid to be stirred in methanol for 1 hour to remove unreacted monomers and salts.

    • Collect the polymer by vacuum filtration.

  • Purification and Drying:

    • Wash the polymer sequentially with hot water and methanol.

    • To further purify, the polymer can be redissolved in a suitable solvent (e.g., DMAc) and re-precipitated.

    • Dry the final polymer in a vacuum oven at 80 °C for 24 hours.

Standard Characterization Protocols

  • Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR): Analyze a small amount of the solid sample using an ATR-FTIR spectrometer. Look for characteristic peaks: N-H stretching (~3300-3400 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-S stretching.

  • UV-Vis and Fluorescence Spectroscopy: Prepare dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile). Record absorption (UV-Vis) and emission (fluorescence) spectra to determine the photophysical properties, including the Stokes shift.

  • Thermal Analysis (TGA/DSC): Analyze 5-10 mg of the polymer sample via Thermogravimetric Analysis (TGA) to determine its thermal stability and decomposition temperature. Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

References

  • Zwergel, C., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1948). 2-Amino-6-methylbenzothiazole. Organic Syntheses. Available at: [Link]

  • Grivas, S., & Grivas, S. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • Zwergel, C., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. ResearchGate. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Himaja, M., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. ResearchGate. Available at: [Link]

  • S. B. Gholse, P. R. Dabhade. (2022). Synthesis and Characterization of 2-Amino 6- Nitrobenzothiazole-Adipamide-Formaldehyde Copolymer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-6-tert-butylbenzothiazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide range of conditions, making its efficient synthesis a critical task.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles and field experience.

Synthetic Overview: The Hugerschoff Reaction

The most common and reliable method for synthesizing 6-substituted 2-aminobenzothiazoles is the Hugerschoff reaction .[2][3] This pathway involves the oxidative cyclization of an N-arylthiourea intermediate. For this compound, the precursor is N-(4-tert-butylphenyl)thiourea, which is readily prepared from 4-tert-butylaniline.

The general workflow involves two main stages: formation of the arylthiourea and its subsequent cyclization. Understanding the mechanism is key to troubleshooting. The reaction is believed to proceed via oxidation of the thiourea's sulfur atom, creating an electrophilic center that undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form the benzothiazole.[4]

Synthesis_Workflow A Starting Materials (4-tert-butylaniline, Thiocyanate Source) B Step 1: Thiourea Formation (N-(4-tert-butylphenyl)thiourea) A->B C Step 2: Oxidative Cyclization (e.g., with Bromine or alternative) B->C D Crude this compound C->D E Purification (Recrystallization / Column Chromatography) D->E F Final Product E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Consistently Low or No Product Yield

Q: My reaction yield is disappointingly low (<40%), or I'm failing to isolate any product. What are the primary factors to investigate?

A: Low yield is a frequent challenge in multi-step syntheses. The issue typically originates from one of three areas: starting materials, reaction conditions, or the work-up procedure.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Recommended Solution
Impure Starting Materials The primary starting material, 4-tert-butylaniline, can degrade over time. The amino group is susceptible to air oxidation, which can lead to colored impurities and side reactions. Solution: Ensure the purity of 4-tert-butylaniline. If it is discolored (yellow/brown), consider purification by distillation or recrystallization before use. Use a high-purity source of sodium or ammonium thiocyanate.
Inefficient Thiourea Formation The formation of N-(4-tert-butylphenyl)thiourea from the aniline and a thiocyanate salt requires acidic conditions to generate the reactive isothiocyanic acid (HNCS) in situ. If the acidity is too low, the reaction will be slow and incomplete.
Suboptimal Cyclization Conditions The oxidative cyclization step is highly dependent on temperature and the oxidizing agent. Insufficient energy (low temperature) can stall the reaction, while excessive heat can promote decomposition and the formation of tar-like side products.[5] Solution: A systematic optimization of the reaction temperature is recommended. Start at room temperature and gradually increase if monitoring shows a slow reaction. For the classic bromine-in-acetic-acid method, temperatures are often kept low initially (0-10 °C) during bromine addition and then allowed to warm.[6]
Inefficient Oxidation The final step of the mechanism is the aromatization of a dihydro-benzothiazole intermediate to the final product.[7] This step requires an oxidant. If the stoichiometry of the oxidant is insufficient or if it is consumed by side reactions, the reaction will stall, leading to low yields.[7] Solution: Ensure the correct stoichiometry of the oxidizing agent (e.g., bromine). If using milder, modern methods, such as H₂O₂/HCl, ensure the reagents are fresh and added correctly.[7][8] In some systems, atmospheric oxygen can serve as the oxidant, but this is often less efficient.[7]
Product Loss During Work-up The product, this compound, has some solubility in organic solvents and aqueous solutions, especially under acidic conditions where it forms a salt. Solution: During the work-up, neutralize the acidic reaction mixture carefully. Precipitate the product by adding the reaction mixture to ice-cold water.[7] Ensure the pH is basic (pH 8-9) to precipitate the free amine fully before filtration. Wash the filtered product with cold water to remove inorganic salts without dissolving significant amounts of the product.

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial", splines=ortho, nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", width=3];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Purity [label="1. Verify Purity of\n4-tert-butylaniline"];
Purity_Result [label="Is it pure and\ncolorless?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Purify [label="Action: Purify aniline\n(distill/recrystallize)\nand repeat.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Conditions [label="2. Review Cyclization\nConditions"];
Conditions_Result [label="Temp/Time/Oxidant\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Optimize [label="Action: Optimize temp.\n(e.g., 0°C -> RT).\nVerify oxidant stoichiometry.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Workup [label="3. Analyze Work-up\nProcedure"];
Workup_Result [label="Is pH correctly\nadjusted for precipitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Adjust_pH [label="Action: Neutralize to\npH 8-9 before filtration.\nUse ice-cold water.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Purity;
Check_Purity -> Purity_Result;
Purity_Result -> Purify [label="No"];
Purity_Result -> Check_Conditions [label="Yes"];
Check_Conditions -> Conditions_Result;
Conditions_Result -> Optimize [label="No"];
Conditions_Result -> Check_Workup [label="Yes"];
Check_Workup -> Workup_Result;
Workup_Result -> Adjust_pH [label="No"];
Workup_Result -> Success [label="Yes"];

}

Sources

Technical Support Center: Purification of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-tert-butylbenzothiazole. Leveraging extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and practical protocols to achieve high purity of this critical building block.

Introduction to Purification Challenges

This compound, a key intermediate in the synthesis of various biologically active compounds, can present unique purification challenges.[1][2][3] The presence of the bulky, lipophilic tert-butyl group, combined with the basic amino group and the heterocyclic benzothiazole core, influences its solubility and chromatographic behavior. Common issues arise from closely related impurities formed during synthesis, such as regioisomers or over-alkylated byproducts, which can be difficult to separate from the desired product. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is an oil or a low-melting solid that is difficult to handle. How can I solidify it for easier purification?

Answer: Oiling out or the presence of a low-melting solid is often due to residual solvent or the presence of impurities that depress the melting point.

  • Initial Work-up: Ensure your initial aqueous work-up is thorough. If the reaction was performed in a high-boiling solvent like DMF, it is crucial to remove it completely. This can be achieved by repeated extractions with a suitable organic solvent like ethyl acetate and washing the organic layer with brine to remove residual DMF.[4]

  • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether. This process can help to wash away soluble impurities and induce crystallization of your product.

  • Solvent Evaporation: Co-evaporation with a solvent like toluene can sometimes help to azeotropically remove residual high-boiling solvents.

Question 2: I am struggling to find a suitable single solvent for recrystallization. What should I try?

Answer: Finding an ideal single recrystallization solvent can be challenging. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-aminobenzothiazole derivatives, ethanol is a commonly used recrystallization solvent.[5][6] However, the bulky tert-butyl group in your compound may alter its solubility profile.

  • Solvent Screening: A systematic solvent screening is recommended. Test small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).[7]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For your compound, a good starting point would be a mixture of ethanol and water or ethyl acetate and hexanes.[8]

Question 3: During recrystallization, my compound "oils out" instead of forming crystals upon cooling. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a eutectic mixture of the solute and impurities).

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent Adjustment: The solvent system may be too "good." Try using a slightly less polar solvent system or a higher proportion of the "poor" solvent.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Question 4: I am performing column chromatography, but I am getting poor separation between my product and a closely eluting impurity. What can I do to improve the resolution?

Answer: Achieving good separation by column chromatography requires optimization of the stationary and mobile phases. For 2-aminobenzothiazole derivatives, silica gel is the most common stationary phase.

  • Solvent System Optimization: The polarity of the eluent is critical. Start with a non-polar solvent system like hexanes:ethyl acetate and gradually increase the polarity. For closely eluting spots, a shallow gradient or isocratic elution with a finely tuned solvent ratio is often necessary. For example, instead of a 10% jump in ethyl acetate concentration, try 2-3% increments. Other solvent systems to consider include dichloromethane:methanol for more polar compounds.[4]

  • Column Parameters: Use a longer, narrower column for better resolution. Ensure proper packing of the silica gel to avoid channeling. A dry packing method followed by careful wetting with the mobile phase is often effective.

  • Loading Technique: Load the crude material onto the column in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). This ensures a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4-tert-butylaniline with a thiocyanate source and an oxidizing agent like bromine.[1][5][6] Potential impurities include:

  • Unreacted starting materials: 4-tert-butylaniline.
  • Side products from the thiocyanation step: Brominated anilines can be a significant side product.[9]
  • Over-brominated species: If bromine is used as the oxidant, over-bromination of the benzothiazole ring can occur.
  • Isomeric products: While the 6-tert-butyl isomer is expected from 4-tert-butylaniline, side reactions could potentially lead to other isomers, although this is less common with a para-substituted starting material.[10]

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the number of components in a mixture.
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11][12]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are present in sufficient quantity (typically >1%).
  • Mass Spectrometry (MS): Confirms the molecular weight of the product.
  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Can the basicity of the amino group cause problems during purification?

A3: Yes, the basic amino group can cause tailing on silica gel chromatography due to strong interactions with the acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount (0.1-1%) of triethylamine or ammonia in the mobile phase can help to reduce tailing and improve peak shape.
  • Use a different stationary phase: Neutral or basic alumina can be used as an alternative to silica gel for basic compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and may require optimization.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Purification MethodRecommended Solvent System (Starting Point)Notes
Recrystallization Ethanol, Ethanol/Water, Ethyl Acetate/HexanesThe choice of solvent is highly dependent on the impurity profile. A mixed solvent system often provides the best results.[4][7][13]
Column Chromatography Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient)For basic compounds like 2-aminobenzothiazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[4]

Visualization

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 2-Amino-6-tert- butylbenzothiazole Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR MS MS MP Melting Point Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS Pure_Product->MP

Caption: General purification and analysis workflow for this compound.

References

  • Himaja, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 114-117.
  • Al-Obaydi, F. M. J. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Physics: Conference Series, 1879(3), 032103.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Ballel, A., et al. (2013). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 8(3), e57539.
  • Zhan, N., Zhang, Y., & Wang, X. Z. (2017). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • Artasanchez, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(13), 8769-8786.
  • Sudar, V., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5418.
  • Wang, W., et al. (2022). Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary: Spatiotemporal distribution, environmental fates, and ecological risks.
  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Noga, S., et al. (2014). Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection. Food Analytical Methods, 7, 929-939.
  • Zhan, N., Zhang, Y., & Wang, X. Z. (2017). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • Sura, S., et al. (2021).[4][5][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 64(13), 9418-9441.

  • Allen, C. F. H., & VanAllan, J. A. (1948). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 28, 14.
  • Chimenti, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 66, 477-482.
  • Kumar, D., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(13), 6131-6149.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5186.
  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274.
  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1438-1443.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pascual-García, C., & Barluenga, J. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. The Journal of Organic Chemistry, 72(8), 3139-3142.
  • CN101906082A. (2010). Method for synthesizing TBBS (Tertiarybutyl Benzothiazole Sulfenamide) by mechanically applying mother solution.
  • Kim, J. W., et al. (2021). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants.
  • Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1719-1731.
  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • US5118815A. (1992).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-tert-butylbenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-6-tert-butylbenzothiazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your experimental outcomes. The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1][2][3] The synthesis, while conceptually straightforward, requires careful control of reaction parameters to ensure high yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the reaction of 4-tert-butylaniline with a thiocyanate salt and an oxidizing agent like bromine in an acidic medium.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is one of the most common issues. It can stem from several factors, from reagent quality to reaction conditions.

Probable Causes & Recommended Solutions:

  • Incomplete Formation of the Phenylthiourea Intermediate: The reaction proceeds through an in-situ formation of 1-(4-tert-butylphenyl)thiourea, which then cyclizes.[4][5] If this intermediate does not form efficiently, the overall yield will be poor.

    • Solution: Ensure your thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) is anhydrous and used in at least a 1:1 molar ratio with the aniline.[4][6] The reaction to form the thiourea is often facilitated by an acidic medium, which protonates the aniline.[4]

  • Suboptimal Temperature Control: The addition of bromine to the reaction mixture is a highly exothermic step.

    • Solution: The addition of the bromine/acetic acid solution must be done slowly and with efficient stirring, while maintaining the reaction temperature below 5-10°C using an ice bath.[7] Failure to control this exotherm can lead to the formation of undesired, often tarry, byproducts and decomposition of the desired product.

  • Incorrect Stoichiometry of Bromine: Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization.

    • Solution: Using an insufficient amount of bromine will result in incomplete conversion. Conversely, an excess can lead to polybromination of the aromatic ring. A slight excess (e.g., 1.05 to 1.2 equivalents) is often optimal. The classical synthesis method involves treating 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid.[1]

  • Loss During Workup and Purification: The product may be lost during extraction or recrystallization.

    • Solution: After quenching the reaction, the product is typically precipitated as a hydrochloride or sulfate salt.[7] This salt is then neutralized with a base (e.g., aqueous ammonia) to precipitate the free amine.[8][9] Ensure the pH is sufficiently basic (pH 9-10) to fully precipitate the product. For recrystallization, ethanol or an ethanol/water mixture is commonly effective.[9][10]

Q2: I am observing a significant amount of an unexpected side-product. How can I identify and minimize it?

Side-product formation is often related to the reactivity of the aromatic ring and the reaction intermediates.

Probable Causes & Recommended Solutions:

  • Polybromination: The benzothiazole ring is electron-rich and susceptible to further electrophilic substitution by bromine, especially if an excess is used or the temperature is too high.

    • Solution: Strictly control the stoichiometry of bromine and maintain low temperatures during its addition. Adding the bromine dropwise over an extended period (e.g., 90 minutes) allows for controlled consumption and minimizes its accumulation in the reaction mixture.[7]

  • Formation of Thiocyanates: While less common for para-substituted anilines, direct thiocyanation of the aromatic ring can sometimes occur.[1]

    • Solution: This is typically minimized by the acidic conditions which favor the formation of the phenylthiourea intermediate prior to cyclization. Ensure the reaction medium is sufficiently acidic (glacial acetic acid is standard).

  • Oxidative Degradation: The combination of a strong oxidizing agent and acidic conditions can lead to the formation of dark, tarry decomposition products.

    • Solution: Avoid unnecessarily long reaction times after the addition of bromine is complete. Monitor the reaction by TLC (Thin Layer Chromatography). Once the starting aniline is consumed, proceed with the workup. Using a milder oxidizing system, such as benzyltrimethylammonium dichloroiodate, has also been reported to give excellent yields with fewer byproducts.[6]

Q3: My final product is a dark, oily substance instead of a crystalline solid. What purification strategies should I employ?

An oily or discolored product indicates the presence of impurities, often polymeric or tarry byproducts from oxidative side reactions.

Recommended Purification Protocol:

  • Initial Workup: After neutralizing the reaction mixture with ammonia, filter the crude solid. Wash it thoroughly with cold water to remove inorganic salts.[4]

  • Decolorization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). Add a small amount of activated charcoal (Norit), typically 5-10% by weight of the crude product.[9]

  • Hot Filtration: Keep the solution hot and filter it through a pad of Celite to remove the charcoal and other insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization.[9]

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If the product is slow to crystallize, scratching the inside of the flask with a glass rod can induce nucleation. If the product still oils out, add a co-solvent (like water) dropwise to the hot ethanolic solution until it just becomes cloudy, then allow it to cool.[9]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for elution.

Problem Probable Cause Recommended Solution
Low Yield Incomplete reaction, poor temperature control, loss during workup.Check reagent stoichiometry, maintain temp <10°C during Br₂ addition, optimize pH during precipitation.
Side Products Excess bromine, high reaction temperature.Use a slight excess of Br₂ (1.05-1.2 eq), add Br₂ solution dropwise at <5°C.
Dark/Oily Product Formation of tarry/polymeric byproducts.Use activated charcoal during recrystallization, perform hot filtration, consider column chromatography.
Reaction Stalls Inactive reagents, insufficient acid or oxidant.Use anhydrous reagents, ensure sufficient glacial acetic acid, check bromine quality and quantity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 2-aminobenzothiazoles from an aniline and thiocyanate?

This reaction is a variation of the Hugerschoff reaction . The generally accepted mechanism involves three key stages:

  • Formation of Phenylthiourea: The 4-tert-butylaniline reacts with thiocyanic acid (formed in situ from the thiocyanate salt and acetic acid) to yield 1-(4-tert-butylphenyl)thiourea.

  • Electrophilic Attack by Bromine: Bromine acts as an electrophile, and the sulfur atom of the thiourea acts as a nucleophile. This forms a sulfenyl bromide intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenylthiourea intermediate attacks the electrophilic sulfur atom in an intramolecular electrophilic substitution reaction. This cyclization step forms the thiazole ring.

  • Aromatization: Loss of a proton and hydrogen bromide from the cyclized intermediate results in the final, stable this compound product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Reagents cluster_end Final Product Aniline 4-tert-butylaniline Thiourea 1-(4-tert-butylphenyl)thiourea Aniline->Thiourea Reaction with Thiocyanic Acid Thiocyanate KSCN / H+ Thiocyanate->Thiourea SulfenylBromide Sulfenyl Bromide Intermediate Thiourea->SulfenylBromide Oxidation Cyclized Cyclized Intermediate SulfenylBromide->Cyclized Intramolecular Electrophilic Attack Product This compound Cyclized->Product Aromatization (-HBr, -H+) Bromine Br₂ in Acetic Acid Bromine->SulfenylBromide

Caption: Reaction mechanism for 2-aminobenzothiazole synthesis.

Q2: What is the specific role of bromine in this reaction?

Bromine serves as an oxidizing agent that facilitates the crucial intramolecular cyclization step.[4] It activates the sulfur atom of the thiourea intermediate, making it sufficiently electrophilic to be attacked by the electron-rich aniline ring. While older literature sometimes describes it as a catalyst, it is consumed in the reaction and is therefore a reagent.[8] Some methods have been developed that use only a catalytic amount of a bromine source in the presence of a stronger acid like sulfuric acid, where the acid itself drives the oxidative cyclization.[8]

Q3: Can I use other oxidizing agents instead of bromine?

Yes, while bromine is the classical reagent, concerns over its toxicity and handling have led to the development of alternatives.

  • Benzyltrimethylammonium dichloroiodate (BTMAICl₂): This solid, stable reagent has been shown to be highly effective for this transformation, often providing excellent yields in a one-pot procedure.[6]

  • Electrochemical Synthesis: Methods using electrosynthesis with sodium bromide as both an electrolyte and a bromine source have been developed as a greener alternative.[11]

  • Iodine-based systems: A catalytic amount of iodine in the presence of molecular oxygen can also promote the cyclization of thioureas to 2-aminobenzothiazoles.[12]

Q4: How critical is temperature control during the addition of bromine?

It is absolutely critical. The reaction between the thiourea intermediate and bromine is highly exothermic. Without external cooling (e.g., an ice-salt bath), the temperature can rise rapidly, leading to:

  • Increased rate of side reactions, particularly polybromination of the aromatic ring.

  • Decomposition of the starting materials, intermediates, and product.

  • Formation of intractable tars that make purification extremely difficult.

For optimal results and purity, the internal reaction temperature should be maintained below 5°C during the entire bromine addition.[7]

Troubleshooting_Workflow Start Experiment Complete Problem Analyze Outcome Start->Problem LowYield Low Yield? Problem->LowYield No ImpureProduct Impure Product? Problem->ImpureProduct Yes Success Successful Synthesis LowYield->Success No CheckStoichiometry Verify Reagent Stoichiometry & Purity LowYield->CheckStoichiometry Yes ImpureProduct->Success No AnalyzeByproducts Characterize Impurities (LCMS, NMR) ImpureProduct->AnalyzeByproducts Yes CheckTemp Review Temperature Logs (<10°C) CheckStoichiometry->CheckTemp CheckWorkup Optimize Workup pH & Extraction CheckTemp->CheckWorkup RefineTempControl Lower Temp During Bromine Addition (<5°C) AnalyzeByproducts->RefineTempControl RefinePurification Implement Charcoal Decolorization & Recrystallization RefineTempControl->RefinePurification

Caption: A general troubleshooting workflow for the synthesis.

Q5: What are the best practices for handling the reagents safely?
  • Bromine: Is highly toxic, corrosive, and volatile. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine spill kit containing a neutralizing agent like sodium thiosulfate readily available.

  • Glacial Acetic Acid: Is corrosive and has a strong, irritating odor. Handle in a fume hood and wear standard PPE.

  • 4-tert-butylaniline: Is toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Experimental Protocol Example

This is a generalized protocol based on common literature procedures.[4][7] Researchers should adapt it based on their specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-tert-butylaniline (1.0 eq) and glacial acetic acid.

  • Thiourea Formation: Cool the mixture in an ice bath and add potassium thiocyanate (1.0-1.1 eq). Stir the resulting slurry.

  • Bromination: Prepare a solution of bromine (1.05-1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at low temperature for an additional 2-3 hours, monitoring by TLC until the starting aniline is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. The product may precipitate as the hydrobromide salt. Filter the solid and wash with cold water.

  • Neutralization: Resuspend the solid in water and add concentrated aqueous ammonia until the mixture is basic (pH 9-10) to precipitate the free amine.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from hot ethanol, using activated charcoal if necessary, to obtain pure this compound.

References

  • M. C. Bio, et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]

  • S. J. Lafta & S. J. Abass. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah J. Sci.. [Link]

  • Unknown Author. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • V. N. Telvekar, et al. (2012). An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]

  • A. M. El-Sayed, et al. (2022). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate. [Link]

  • R. D. Clark & H. S. Pridgen. (1982). Preparation of 2-aminobenzothiazoles.
  • C. J. Patil, et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research. [Link]

  • L. L. Joyce & R. A. Batey. (2009). A Mild Synthesis of 2-Substituted Benzothiazoles via Nickel-Catalyzed Intramolecular Oxidative C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • S. G. Alegaon, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • J. K. Malik, et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link]

  • C. J. Patil, et al. (2019). View of Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. Asian Journal of Research in Chemistry. [Link]

  • Allen, C. F. H. and VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]

  • M. J. D. D'hooghe, et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • A. A. Khan, et al. (2017). Synthesis of novel fused 2-aminobenzothiazole derivatives. ResearchGate. [Link]

  • M. Himaja, et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • J. K. Malik, et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. organic-chemistry.org. [Link]

Sources

troubleshooting common side reactions in 2-Amino-6-tert-butylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-tert-butylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The following troubleshooting guide and frequently asked questions are structured to provide direct, actionable solutions to issues you may face in the lab.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction for the development of various pharmacologically active molecules. A prevalent and efficient method for its preparation is the Hugerschoff reaction and its modern variations. This pathway involves the reaction of 4-tert-butylaniline with a source of thiocyanate, typically an alkali metal or ammonium salt, in the presence of an electrophilic halogenating agent like bromine. The reaction proceeds through an in situ generated arylthiourea intermediate, which then undergoes oxidative intramolecular cyclization.

While robust, this synthesis is not without its challenges. The electron-donating nature of the starting materials and the reactivity of the intermediates can lead to several side reactions, impacting yield and purity. This guide will address these issues systematically.

Core Reaction Pathway

Below is a diagram illustrating the generally accepted pathway for the synthesis of this compound from 4-tert-butylaniline.

Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 4-tert-butylaniline thiourea Arylthiourea Intermediate aniline->thiourea + NH4SCN, H+ thiocyanate NH4SCN thiocyanate->thiourea bromine Br2 sulfenyl_bromide Sulfenyl Bromide Intermediate bromine->sulfenyl_bromide thiourea->sulfenyl_bromide + Br2 (Oxidation) product This compound sulfenyl_bromide->product Intramolecular Electrophilic Cyclization

Caption: Figure 1: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the likely causes?

Answer: Low or no yield is a common frustration that can stem from several factors, from the quality of your starting materials to subtle deviations in reaction conditions. Let's break down the most probable culprits.

Potential Cause Explanation & Causality Recommended Solution
Degradation of 4-tert-butylaniline 4-tert-butylaniline, like many anilines, can degrade over time, especially if exposed to air and light, leading to colored impurities that can inhibit the reaction.Use freshly distilled or recently purchased 4-tert-butylaniline. Purity can be checked by TLC or GC-MS before starting the reaction.
Incorrect Stoichiometry of Bromine Bromine is a strong oxidizing agent. An insufficient amount will lead to incomplete conversion of the arylthiourea intermediate. Conversely, a significant excess can lead to the formation of brominated side products, consuming your starting material.[1]Carefully control the addition of bromine. It is often added dropwise as a solution in a suitable solvent (e.g., acetic acid) at a low temperature to manage the reaction rate and prevent over-bromination. The use of a stable, solid bromine source like benzyltrimethylammonium tribromide can offer better stoichiometric control.[1]
Suboptimal Reaction Temperature The initial thiocyanation and the subsequent cyclization have different optimal temperature ranges. Running the reaction too cold may stall the cyclization, while excessive heat can promote side reactions and decomposition.Maintain the temperature strictly as per the protocol. The initial reaction of the aniline with thiocyanate is often performed at a lower temperature, followed by controlled heating to facilitate the cyclization.
Presence of Water (in non-aqueous setups) If the reaction is intended to be run under anhydrous conditions, the presence of water can interfere with the intermediates and reagents.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: The Final Product is Impure and Difficult to Purify

Question: I have isolated a product, but TLC and/or NMR analysis shows multiple spots/peaks. What are the likely side products, and how can I avoid them?

Answer: The formation of side products is the most common reason for purification difficulties. Understanding what these impurities are is key to mitigating their formation.

Figure 2: Common Side Reactions cluster_side_products Potential Side Products main_product Desired Product: This compound brominated_product Brominated Product main_product->brominated_product Excess Br2 (Side Reaction 2) starting_material 4-tert-butylaniline starting_material->main_product + NH4SCN, + Br2 (Correct Stoichiometry) brominated_aniline Brominated Aniline (e.g., 2-Bromo-4-tert-butylaniline) starting_material->brominated_aniline Excess Br2 (Side Reaction 1) guanidino_byproduct Thioamido Guanidino Moiety starting_material->guanidino_byproduct Alternative Pathway (Side Reaction 3)

Caption: Figure 2: Visualization of the desired reaction versus common side reactions.

Side Reaction 1: Aromatic Bromination of Starting Material

  • What it is: The tert-butyl and amino groups are activating, ortho-, para-directing groups. Excess bromine can react directly with the electron-rich aromatic ring of 4-tert-butylaniline before it has a chance to form the thiourea.

  • Why it happens: The electrophilic aromatic substitution (bromination) is a competing reaction pathway. High local concentrations of bromine or elevated temperatures can favor this side reaction.

  • How to avoid it:

    • Slow, Controlled Addition of Bromine: Add the bromine solution dropwise at a reduced temperature (e.g., 0-5 °C) to keep its concentration low.

    • Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide, which can provide a slow, steady source of electrophilic bromine, minimizing side reactions.[1]

Side Reaction 2: Bromination of the Product

  • What it is: The product, this compound, is also an electron-rich aromatic system and can be brominated by any remaining bromine in the reaction mixture.

  • Why it happens: This is particularly problematic if an excess of bromine is used and the reaction is allowed to stir for an extended period after the main product has formed.

  • How to avoid it:

    • Stoichiometric Control: Use a precise amount of bromine.

    • Reaction Monitoring: Monitor the reaction by TLC. Once the starting material is consumed and the product spot is prominent, proceed with the workup promptly to quench any remaining bromine.

Side Reaction 3: Formation of Guanidino Byproducts

  • What it is: Under certain conditions, the arylthiourea intermediate can react differently, leading to the formation of complex guanidino-type byproducts instead of cyclizing to the benzothiazole.[2]

  • Why it happens: The exact mechanism for this alternative pathway can be complex and may be influenced by the specific substitution on the aniline and the reaction conditions. It represents a failure of the key intramolecular electrophilic substitution step.[2][3]

  • How to avoid it:

    • Adherence to Proven Protocols: This side reaction is less common when following established procedures for the Hugerschoff reaction.[4]

    • Solvent Choice: The choice of solvent (e.g., acetic acid, aqueous DMSO) can influence the reaction pathway. Ensure you are using a solvent system known to be effective for this transformation.[3]

Issue 3: I'm Unsure How to Properly Monitor the Reaction's Progress

Question: How can I effectively use Thin-Layer Chromatography (TLC) to monitor this reaction?

Answer: TLC is an invaluable tool for this synthesis. Here is a systematic approach:

  • Prepare Your TLC Plate: Before starting the reaction, spot your starting material (4-tert-butylaniline) on a TLC plate. This will be your reference (Lane R).

  • Co-spot at Time Zero: Once all reagents are mixed, immediately take a small aliquot, dilute it, and spot it on the TLC plate in a new lane (Lane 0). This lane should show a strong spot corresponding to your starting material.

  • Monitor Over Time: At regular intervals (e.g., every 30 minutes), take another aliquot and spot it on a new lane (Lane 1, Lane 2, etc.).

  • Choosing a Solvent System: A good starting point for a solvent system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v). You may need to optimize this.

  • Interpretation:

    • The spot for 4-tert-butylaniline (higher Rf) should diminish over time.

    • A new, more polar spot (lower Rf) corresponding to this compound should appear and intensify.

    • The appearance of multiple new spots indicates the formation of side products.

  • Completion: The reaction is generally considered complete when the starting material spot is no longer visible.

Figure 3: TLC Monitoring Workflow start Start Reaction spot_ref Spot Reference (R): 4-tert-butylaniline start->spot_ref spot_t0 Spot Time Zero (T0) spot_ref->spot_t0 monitor Monitor at Intervals (T1, T2, ...) spot_t0->monitor analyze Analyze TLC Plate: - Disappearance of R - Appearance of Product - Check for Side Products monitor->analyze is_complete Is Starting Material Consumed? analyze->is_complete workup Proceed to Workup is_complete->workup Yes continue_monitoring Continue Monitoring is_complete->continue_monitoring No continue_monitoring->monitor

Caption: Figure 3: A logical workflow for monitoring the reaction using TLC.

Reference Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 4-tert-butylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ethanol

  • Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 8. This will precipitate the free amine product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

References

  • Dass, R., & Peterson, M. A. (2021). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Tetrahedron Letters, 85, 153388. [Link]

  • Yella, R., Murru, S., Ali, A. R., & Patel, B. K. (2010). Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 8(14), 3189-3192. [Link]

  • Kaur, H., & Singh, J. (2018). Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea. ResearchGate. [Link]

  • Mu, X. J., Zou, J. P., Zeng, R. S., & Wu, J. C. (2005). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. Organic Letters, 7(25), 5541–5543. [Link]

  • Patel, N. B., & Agrawal, J. K. (2012). A Review on Synthesis of 2-Amino-6-Substituted Benzothiazole and their Pharmacological Importance. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-640. [Link]

Sources

Technical Support Center: Stability of 2-Amino-6-tert-butylbenzothiazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-tert-butylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses common problems encountered during the handling and use of this compound and its derivatives in solution.

Question 1: My solution of this compound has developed a yellow or brownish tint. Is it still viable for my experiments?

A change in color from the expected colorless or pale yellow to a more intense yellow or brown is a common indicator of degradation. This is often due to oxidation of the 2-aminobenzothiazole core, which can lead to the formation of colored impurities like 2-azobenzothiazoles or other polymeric products.

Immediate Action: It is strongly recommended to assess the purity of the solution using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment. If significant degradation is observed (e.g., the appearance of new peaks or a decrease in the area of the parent peak), the solution should be discarded and a fresh one prepared.

Causality and Prevention:

  • Oxidation: The primary amino group on the benzothiazole ring is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Prevention:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store solutions in amber vials to protect them from light.

    • Use high-purity solvents and avoid contamination with metal ions.

Question 2: I am experiencing poor solubility of this compound in my aqueous buffer. What are my options?

This compound has low intrinsic water solubility. The bulky, non-polar tert-butyl group further contributes to its hydrophobicity.

Solutions:

  • pH Adjustment: The amino group can be protonated at acidic pH, which can increase the aqueous solubility of the compound. However, be cautious as extreme pH conditions may promote hydrolysis of the aminobenzothiazole ring. A pH titration to determine the optimal balance between solubility and stability is recommended.

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay. For cellular assays, the final DMSO concentration should typically be below 0.5%.

  • Salt Formation: If applicable to your experimental design, using a salt form of the compound (e.g., hydrochloride salt) can significantly improve aqueous solubility.

Question 3: My experimental results are inconsistent, and I suspect the compound is degrading in my DMSO stock solution. Is this a known issue?

Yes, 2-aminothiazole derivatives have been reported to exhibit instability in DMSO stock solutions, particularly when stored at room temperature.[1]

Troubleshooting and Best Practices:

  • Storage Temperature: Studies have shown that decomposition is significantly reduced when DMSO stock solutions are stored at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Fresh Preparation: The most reliable approach is to prepare fresh stock solutions immediately before use.[1]

  • Alternative Solvents: If your experimental setup allows, consider alternative solvents for your stock solution. Anhydrous ethanol or acetonitrile may offer better stability for short-term storage. However, the stability in these solvents should be experimentally verified.

Question 4: I am observing unexpected peaks in my HPLC analysis after a reaction. What are the likely degradation products?

Based on studies of the 2-aminobenzothiazole core, the primary degradation pathways involve modifications to the aromatic ring.

Potential Degradation Products:

  • Hydroxylation: Under photolytic and microbial degradation conditions, hydroxylation of the benzene ring has been observed, leading to the formation of hydroxylated derivatives.[2][3][4] For this compound, potential hydroxylated products could form at positions 4, 5, or 7 of the benzothiazole ring.

  • Oxidation: As mentioned, oxidation can lead to the formation of various colored impurities.

  • Hydrolysis: While the 2-aminobenzothiazole core is relatively stable to hydrolysis, certain derivatives, such as Schiff bases, can be susceptible to hydrolysis, especially in the presence of metal ions.

Identification Strategy: To confidently identify the degradation products, a forced degradation study coupled with LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the most effective approach. This will allow for the separation of the parent compound from its degradants and provide mass information for structural elucidation.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] For sensitive applications, storage under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidation.

Q2: How stable is this compound to light?

The 2-aminobenzothiazole core can be susceptible to photodegradation.[2][3][4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q3: What chemical incompatibilities should I be aware of?

2-Aminobenzothiazoles are generally incompatible with strong oxidizing agents and strong bases.[5] Reactions with these reagents can lead to rapid degradation and the formation of multiple side products.

Q4: Can I heat solutions of this compound to aid dissolution?

While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures can cause thermal decomposition.[5][7] If heating is necessary, it should be done cautiously and for the minimum time required. A preliminary thermal stability test is advisable if your protocol involves elevated temperatures.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Hot air oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and protect it from light.

    • Monitor at various time points (e.g., 0, 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.[5]

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours. At specified time points, dissolve a portion of the solid in the solvent to the initial stock concentration for analysis.

    • Solution State: Reflux the stock solution at 60°C for 24 hours. At specified time points, cool the solution to room temperature and analyze.

  • Photodegradation:

    • Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples at various time intervals.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. An example starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at the λmax of the compound.

    • Monitor for the appearance of new peaks and a decrease in the area of the main peak.

    • If available, use LC-MS to characterize the degradation products.

IV. Visualization of Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for the 2-aminobenzothiazole core, which involves hydroxylation of the benzene ring. This is based on findings from photo- and bio-degradation studies of the parent compound.[2][3][4]

DegradationPathway cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound stress1 Photolytic parent->stress1 Light stress2 Oxidative parent->stress2 Oxidants stress3 Hydrolytic parent->stress3 Acid/Base prod1 Hydroxylated Derivatives (e.g., at C4, C5, C7) stress1->prod1 Hydroxylation prod2 Oxidized Impurities (e.g., Azobenzothiazoles) stress2->prod2 Oxidation prod3 Ring-Opened Products stress3->prod3 Hydrolysis

Caption: Potential degradation pathways for this compound.

V. Summary of Stability Data

Stress ConditionReagents/ConditionsPotential DegradationLikely Degradation ProductsReference
Hydrolysis (Acidic) 0.1 M HCl, 60°CPossibleRing-opened products[5]
Hydrolysis (Basic) 0.1 M NaOH, 60°CPossibleRing-opened products[5]
Oxidation 3% H₂O₂, Room Temp.LikelyOxidized impurities (e.g., azobenzothiazoles)[5]
Thermal 80°C (solid/solution)PossibleVarious decomposition products[5][7]
Photodegradation UV/Visible LightLikelyHydroxylated derivatives[2][3][4]

Disclaimer: The information provided in this guide is based on the available scientific literature for 2-aminobenzothiazole and its derivatives. It is intended for guidance purposes only. Researchers should independently validate the stability of this compound for their specific experimental conditions and analytical methods.

VI. References

Sources

scaling up the synthesis of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, 2-Amino-6-tert-butylbenzothiazole is a key building block for various pharmacologically active molecules. As research progresses from bench-scale synthesis to pilot-plant production, researchers and process chemists often face challenges in maintaining yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting the scale-up synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted method for synthesizing 2-aminobenzothiazoles, including the 6-tert-butyl derivative, is the oxidative cyclization of a substituted arylthiourea. This typically involves the reaction of 4-tert-butylaniline with a thiocyanate salt (like sodium or potassium thiocyanate) in the presence of a halogen, most commonly bromine, in a suitable solvent like glacial acetic acid.[1][2][3][4] This method is favored for its relatively low cost of starting materials and straightforward procedure.

Q2: What are the critical starting materials and how does their quality impact the synthesis?

A2: The primary starting materials are 4-tert-butylaniline, a thiocyanate salt (e.g., KSCN or NaSCN), and bromine. The purity of the 4-tert-butylaniline is crucial; impurities can lead to the formation of undesired side-products that are difficult to remove. The thiocyanate salt should be anhydrous, as water can interfere with the reaction. Bromine should be handled with extreme care due to its toxicity and reactivity.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Scaling up introduces significant safety challenges. Bromine is highly corrosive and toxic; ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection. The reaction can be exothermic, especially during the addition of bromine. It is essential to have robust temperature control and an emergency cooling plan. The reaction also generates hydrogen bromide (HBr) gas, which must be scrubbed. A thorough risk assessment should be conducted before any scale-up operation.[5]

Synthesis Workflow & Key Stages

The synthesis can be broken down into three main stages: Thiourea Formation and Cyclization, Work-up and Isolation, and Final Purification. Understanding the potential pitfalls at each stage is key to a successful scale-up.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Purification a 1. Charge 4-tert-butylaniline & Acetic Acid b 2. Add KSCN/NaSCN a->b c 3. Cool Reaction Mixture (0-5 °C) b->c d 4. Slow Addition of Bromine Solution c->d e 5. Stir at Controlled Temp (Monitor Progress) d->e f 6. Quench Reaction (e.g., with water) e->f Reaction Complete g 7. Neutralize with Base (e.g., NH4OH, NaOH) f->g h 8. Filter Crude Product g->h i 9. Wash with Water h->i j 10. Recrystallize from Suitable Solvent (e.g., Ethanol/Water) i->j Crude Solid k 11. Filter Pure Product j->k l 12. Dry Under Vacuum k->l

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Part 1: Reaction & Synthesis Issues

Q: My reaction is very slow, or the yield of the intermediate thiourea is low. What's going wrong?

A: This issue often points to problems with the initial step of forming the N-(4-tert-butylphenyl)thiourea intermediate.

  • Cause 1: Reagent Quality: The 4-tert-butylaniline may be of low purity, or the thiocyanate salt may have absorbed moisture.

  • Solution: Use high-purity aniline. Ensure the thiocyanate salt is dry by storing it in a desiccator or drying it in a vacuum oven before use.

  • Cause 2: Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.

  • Solution: Ensure the mechanical stirrer is appropriately sized for the reactor and is creating a good vortex for homogenous mixing.

  • Cause 3: Incorrect Temperature: While the subsequent bromination is done at low temperatures, the initial formation of the thiourea may benefit from slightly elevated temperatures.

  • Solution: Some procedures call for gentle heating (e.g., to 100°C) of the aniline and thiocyanate mixture before cooling for the cyclization step.[5]

Q: During bromine addition, the temperature spikes uncontrollably. Why is this happening and how can I prevent it?

A: The oxidative cyclization with bromine is a highly exothermic step.

  • Cause 1: Bromine addition is too fast. Rapid addition of the oxidant will generate heat faster than the reactor's cooling system can remove it.

  • Solution: Add the bromine solution dropwise via an addition funnel or a syringe pump over a prolonged period (e.g., 90 minutes or more, depending on scale).[1] Ensure the addition is subsurface to promote rapid mixing and heat dissipation.

  • Cause 2: Inadequate Cooling. The cooling bath or reactor jacket may not be efficient enough for the scale.

  • Solution: Use a larger cooling bath with a suitable cooling medium (e.g., ice/salt or a cryocooler). Ensure the reactor has a high surface-area-to-volume ratio. For very large scales, a semi-batch process where reagents are added continuously might be necessary to manage the exotherm.

Q: I'm observing a significant amount of dark, tarry byproducts. What are these and how can they be minimized?

A: Tarry byproducts are often the result of over-oxidation or side reactions.

  • Cause 1: Localized Excess of Bromine. Poor mixing during bromine addition can create "hot spots" where the concentration of bromine is too high, leading to unwanted side reactions on the aromatic ring or the amino group.

  • Solution: Improve agitation and ensure slow, controlled addition of bromine. Diluting the bromine in the same reaction solvent (e.g., glacial acetic acid) can also help maintain better control.[1]

  • Cause 2: Temperature Too High. If the temperature is not kept low (typically 0-10°C), the rate of side reactions increases.

  • Solution: Maintain strict temperature control throughout the bromine addition and for a period afterward, as recommended by the specific protocol.

Part 2: Work-up and Purification Challenges

Q: After neutralizing the reaction mixture, my product comes out as a sticky oil instead of a filterable solid. How can I fix this?

A: Product oiling out is a common problem during scale-up, often related to impurities or the rate of precipitation.

  • Cause 1: Rapid pH Change. Adding the base too quickly can cause the product to precipitate rapidly and trap impurities, leading to an oily consistency.

  • Solution: Add the neutralizing base (e.g., ammonium hydroxide) slowly with vigorous stirring. Monitor the pH to avoid overshooting.

  • Cause 2: Residual Solvent/Impurities. Impurities can act as an oiling agent.

  • Solution: After neutralization, allow the mixture to stir for an extended period (e.g., 1-2 hours) to encourage crystallization. In some cases, adding a small amount of a co-solvent or "seeding" the mixture with a few crystals of pure product can induce crystallization.

Q: My final product has a persistent pink or brown discoloration. How can I get a clean, off-white product?

A: Discoloration is usually due to minor, highly colored impurities from oxidation or side reactions.

  • Solution 1: Activated Carbon Treatment. During the recrystallization step, treat the hot solution with a small amount of activated carbon (charcoal). The carbon will adsorb many colored impurities. Be sure to filter the hot solution through celite to remove the carbon before allowing it to cool.

  • Solution 2: Optimal Recrystallization. Ensure you are using the best solvent system for recrystallization. For 2-aminobenzothiazoles, ethanol/water mixtures are often effective.[5] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Upon cooling, the pure product should crystallize out, leaving colored impurities in the mother liquor.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction by TLC/HPLC to ensure completion.
Product loss during work-upEnsure complete precipitation by adjusting pH carefully and allowing sufficient time.
Inefficient extraction/filtrationUse appropriate filter size; wash the filter cake with a suitable solvent to recover all product.
Oiling Out Rapid precipitationSlow down the rate of neutralization/quenching; stir vigorously.
Impurities presentConsider a solvent-antisolvent precipitation or "seed" the mixture.
Discoloration Oxidized impuritiesUse activated carbon during recrystallization.
Trapped mother liquorEnsure efficient washing of the filter cake after the final filtration step.

Table 1: Summary of common troubleshooting issues and solutions.

Scale-Up Protocol Example: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on a thorough risk assessment and laboratory-specific conditions.

Materials & Equipment:

  • 10 L jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel

  • 4-tert-butylaniline (1.49 kg, 10.0 mol)

  • Potassium thiocyanate (1.07 kg, 11.0 mol)

  • Glacial Acetic Acid (5 L)

  • Bromine (1.68 kg, 0.54 L, 10.5 mol)

  • Concentrated Ammonium Hydroxide (~2 L)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 4-tert-butylaniline (1.49 kg) and glacial acetic acid (3 L). Begin stirring.

  • Thiourea Formation: Add potassium thiocyanate (1.07 kg) to the mixture.

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Bromine Addition: Prepare a solution of bromine (1.68 kg) in glacial acetic acid (2 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 3 hours. Monitor the reaction progress by TLC or HPLC.[1][6]

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 20 L of hot water (~80°C).

  • Neutralization: Cool the mixture to room temperature. Slowly and carefully add concentrated ammonium hydroxide with vigorous stirring until the pH is ~8. A solid precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then filter the crude product. Wash the filter cake thoroughly with water (3 x 2 L) until the washings are neutral.

  • Purification: Transfer the damp crude solid to a clean reactor. Add ethanol (e.g., 4 L) and heat to reflux until all the solid dissolves. Add activated carbon (20 g) and continue to reflux for 15 minutes.

  • Filtration & Crystallization: Filter the hot solution through a pad of celite to remove the carbon. Slowly add hot water to the filtrate until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then cool to 0-5°C to complete crystallization.

  • Final Product: Filter the purified product, wash with a cold 50% ethanol/water solution (1 L), and dry under vacuum at 50-60°C to a constant weight.

G cluster_0 Troubleshooting: Low Yield a Low Yield Observed b Check Reaction Completion (TLC/HPLC) a->b c Incomplete b->c Is reaction complete? d Complete b->d Is reaction complete? e Extend Reaction Time or Increase Temperature Slightly c->e f Investigate Work-up Losses d->f g Check pH of Mother Liquor f->g j Check Filter Cake Washings f->j h Product Soluble (pH too high/low) g->h Is product soluble? i Adjust pH to Maximize Precipitation h->i k Product Detected j->k Is product present? l Use Less Polar/Cold Wash Solvent k->l

Caption: Decision tree for troubleshooting low product yield.

References

  • Taylor & Francis Online. (n.d.). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772744A - Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.
  • ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Identifying and Removing Impurities from 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-6-tert-butylbenzothiazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important synthetic intermediate. Achieving high purity is paramount for reproducible downstream applications and regulatory compliance. This guide offers a structured approach to identifying common impurities and implementing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what impurities can it generate?

A1: The most prevalent method for synthesizing 2-amino-6-substituted benzothiazoles is the oxidative cyclization of a corresponding phenylthiourea intermediate. This process typically starts with 4-tert-butylaniline.

The reaction proceeds in two main stages:

  • Thiourea Formation: 4-tert-butylaniline reacts with a thiocyanate salt (e.g., sodium or potassium thiocyanate) in an acidic medium to form N-(4-tert-butylphenyl)thiourea.

  • Oxidative Cyclization: The thiourea intermediate is then cyclized using an oxidizing agent, most commonly bromine in a solvent like acetic acid or sulfuryl chloride in chlorobenzene, to yield the final product.[1][2]

This pathway, while effective, can introduce several impurities that must be addressed.

Diagram: General Synthesis & Impurity Formation Pathway

Synthesis and Impurity Formation Start 4-tert-butylaniline + NaSCN / H+ Thiourea N-(4-tert-butylphenyl)thiourea (Intermediate) Start->Thiourea Step 1: Thiourea Formation Impurity1 Unreacted 4-tert-butylaniline Start->Impurity1 Incomplete Reaction Oxidation Oxidative Cyclization (e.g., Br2 in AcOH) Thiourea->Oxidation Step 2: Cyclization Impurity2 Unreacted Thiourea Intermediate Thiourea->Impurity2 Incomplete Cyclization Product Crude this compound Oxidation->Product Impurity3 Over-halogenated Byproducts Oxidation->Impurity3 Excess Oxidant Impurity4 Polymeric Tars Oxidation->Impurity4 Side Reactions Purification Workflow Start Crude Product Analysis (TLC / HPLC) Decision1 How many impurities? Start->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization 1-2 Minor Impurities Chromatography Perform Column Chromatography Decision1->Chromatography Multiple / Major Impurities Decision2 Are impurities polar or non-polar? Recrystallization->Decision2 FinalPurityCheck Final Purity Check (m.p., NMR, HPLC) Chromatography->FinalPurityCheck PolarImpurity Recrystallize from non-polar solvent. Decision2->PolarImpurity Polar NonPolarImpurity Recrystallize from polar solvent. Decision2->NonPolarImpurity Non-polar PolarImpurity->FinalPurityCheck NonPolarImpurity->FinalPurityCheck

Sources

Technical Support Center: Optimizing Crystallization of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing the crystallization conditions for 2-Amino-6-tert-butylbenzothiazole, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the crystallization of this compound. As Senior Application Scientists, we understand that achieving high-purity, well-defined crystals is a critical step in chemical synthesis and drug development. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot and optimize your crystallization protocols effectively.

Part 1: Foundational Knowledge & Initial Setup

This section covers the essential properties of the target compound and the principles of solvent selection, which are the bedrock of a successful crystallization strategy.

Q1: What key physicochemical properties of this compound should I consider before starting my crystallization experiments?

Understanding the molecule's inherent properties is the first step to designing a logical crystallization strategy. The structure of this compound (C₁₁H₁₄N₂S, M.W. ~206.31 g/mol ) presents a unique combination of features that dictate its behavior in solution.

  • Polarity and Hydrogen Bonding: The molecule contains a polar aminobenzothiazole core capable of hydrogen bonding. The primary amine (-NH₂) group is a hydrogen bond donor, while the nitrogen atoms within the thiazole ring can act as hydrogen bond acceptors. This suggests that polar solvents capable of hydrogen bonding (like alcohols) may be good solubilizing agents.

  • Non-Polar Feature: The presence of the bulky, non-polar tert-butyl group introduces significant lipophilic character. This duality means that the molecule is unlikely to be soluble in highly polar solvents like water or very non-polar solvents like hexanes alone. A solvent of intermediate polarity or a mixed solvent system is often a good starting point.

  • Molecular Rigidity: The fused aromatic ring system provides a rigid scaffold, which is generally conducive to forming an ordered crystal lattice. However, the amine group's basicity can sometimes lead to solubility issues or interactions that hinder crystallization.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Crystallization
Molecular FormulaC₁₁H₁₄N₂S---
Molecular Weight~206.31 g/mol Affects mass-to-volume calculations for concentration.
PolarityAmphiphilic (Polar core, non-polar tail)Suggests solubility in mid-polarity solvents or solvent mixtures.
H-Bonding CapabilityDonor (-NH₂) and Acceptor (=N-) sitesSolvents that can engage in H-bonding may be effective.
BasicityAmine group is basic (pKa of similar compounds ~2.5-4.0)May require pH control; potential for salt formation.
Q2: What is the guiding principle for selecting a suitable solvent system for this compound?

The cornerstone of crystallization is the principle of differential solubility. The ideal solvent is one in which your compound is highly soluble at an elevated temperature but has low solubility at a lower temperature (e.g., room temperature or 0-4 °C). This temperature-dependent solubility allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystal formation.

Single vs. Mixed Solvent Systems:

  • Single Solvent: The simplest approach. The goal is to find one solvent that meets the "soluble hot, insoluble cold" criteria.

  • Mixed Solvent System (Anti-solvent): This is a powerful technique used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The two solvents must be miscible.

A rule of thumb suggests that solvents with functional groups similar to the solute are often good solubilizers. For this compound, this might point towards solvents like ethanol, acetone, or ethyl acetate.

Part 2: Troubleshooting Common Crystallization Problems

This section provides direct answers and actionable protocols for the most frequent issues encountered during crystallization experiments.

Troubleshooting_Decision_Tree start Start Crystallization (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oiling_out Oily Droplets Form outcome->oiling_out Liquid Phase Separation bad_xtal Poor Quality Crystals (Powder/Needles) outcome->bad_xtal Rapid Solid Formation low_yield Low Yield outcome->low_yield Clear Mother Liquor success High Quality Crystals outcome->success Slow Solid Formation sol1 Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Concentrate solution 4. Deeper cooling no_xtal->sol1 sol2 Address Oiling Out: 1. Reheat, add more solvent 2. Cool much slower 3. Use lower boiling point solvent 4. Further purify crude material oiling_out->sol2 sol3 Improve Crystal Quality: 1. Reheat, add more solvent 2. Cool slower 3. Try a different solvent system bad_xtal->sol3 sol4 Improve Yield: 1. Concentrate mother liquor 2. Ensure complete cooling low_yield->sol4

Caption: Troubleshooting Decision Tree for Common Crystallization Issues.

Q3: My compound won't crystallize even after the solution has cooled. What are the first steps I should take?

This is a common issue that typically indicates the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystal seeds) is inhibited.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches create high-energy sites that can serve as nucleation points for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. A seed crystal acts as a perfect template, bypassing the initial energy barrier for nucleation and promoting organized crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can lead to rapid precipitation or oiling out.

  • Cool to a Lower Temperature: If you have been cooling to room temperature, try placing the flask in an ice bath or a refrigerator to further decrease the compound's solubility.

Q4: My compound is "oiling out" as a liquid instead of forming solid crystals. Why is this happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature that is above the melting point of the solid compound (or a solute-solvent eutectic). It is often caused by:

  • Excessive Supersaturation: The concentration of the solute is too high, or the solution is cooled too quickly.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

Solutions:

  • Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to reduce the level of supersaturation.

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to a colder environment. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Change the Solvent: Try a solvent with a lower boiling point. This ensures that the solution temperature at saturation is more likely to be below the compound's melting point.

Q5: The crystals formed instantly as a fine powder or small needles. How can I get larger, higher-quality crystals?

Rapid crystallization, often called "crashing out," is undesirable because it traps impurities within the fast-growing crystal lattice, defeating the purpose of purification. An ideal crystallization process should see crystals begin to form over 5-10 minutes and continue to grow over 20-60 minutes.

Methods to Slow Crystal Growth:

  • Use More Solvent: Reheat the solution to redissolve the solid. Add a bit more solvent than the minimum required for dissolution at boiling. This will lower the saturation temperature during cooling, giving the crystals more time to form slowly and selectively.

  • Slower Cooling Rate: Insulate the flask to ensure it cools to room temperature as slowly as possible. Avoid moving it directly from a hot plate to an ice bath.

  • Try a Different Solvent System: A solvent in which the compound has slightly higher solubility when cold can slow down the crystallization rate and often leads to better quality crystals.

Q6: My crystallization yield is very low. What are the likely causes and how can I improve it?

A low yield typically means that a significant amount of your compound remained dissolved in the mother liquor (the solution left after filtration).

Potential Causes and Solutions:

  • Too Much Solvent Was Used: This is the most common cause. While using slightly more solvent can improve crystal quality, using an excessive amount will keep too much product in solution even when cold.

    • Solution: If you still have the mother liquor, you can recover more product by evaporating some of the solvent and cooling the solution again for a "second crop" of crystals.

  • Incomplete Crystallization: The solution may not have been cooled for long enough or to a low enough temperature.

    • Solution: Ensure the solution is cooled for an adequate amount of time (e.g., at least 30-60 minutes) in an ice bath before filtration.

Part 3: Advanced Optimization Protocols

For challenging crystallizations, a more systematic and advanced approach is necessary.

Q7: How should I perform a systematic solvent screening for this compound?

A solvent screen is the most robust method to identify the optimal solvent or solvent system. This involves testing the compound's solubility in a range of solvents with varying polarities.

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place a small amount (5-10 mg) of your crude this compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is likely too good and should be set aside as a potential "good" solvent for an anti-solvent pair.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently warm the tube in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the outcome. The ideal single solvent is one that required heating to dissolve the compound and produced a good quantity of crystalline solid upon cooling.

Solvent_Screening_Workflow start Place 5-10 mg Compound in Multiple Vials add_solvent_rt Add Solvent Dropwise at Room Temperature start->add_solvent_rt check_sol_rt Is it Soluble? add_solvent_rt->check_sol_rt heat_vial Heat Vial Gently check_sol_rt->heat_vial No good_solvent Potential 'Good' Solvent for Anti-Solvent Pair check_sol_rt->good_solvent Yes add_solvent_hot Add More Solvent Until Dissolved heat_vial->add_solvent_hot cool_vial Cool Slowly to RT, then Ice Bath add_solvent_hot->cool_vial bad_solvent Insoluble Hot - Reject add_solvent_hot->bad_solvent Still Insoluble observe Observe Crystal Formation cool_vial->observe ideal_solvent Ideal Single Solvent observe->ideal_solvent Good Crystals poor_xtal Poor/No Crystals - Reject observe->poor_xtal Poor/No Crystals Vapor_Diffusion_Setup cluster_0 Sealed Outer Jar cluster_1 Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., DCM) anti_solvent 'Poor' Anti-Solvent (e.g., Hexanes) anti_solvent->solution arrow1 Good Solvent Vapor (evaporates out) arrow1->solution arrow2 Anti-Solvent Vapor (diffuses in)

Caption: Setup for Anti-Solvent Crystallization by Vapor Diffusion.

References

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CrystEngComm. (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Royal Society of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to the Bioactivity of Benzothiazole Derivatives: Evaluating 2-Amino-6-tert-butylbenzothiazole in Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of the bioactivity of benzothiazole derivatives, with a specific focus on understanding the potential of 2-Amino-6-tert-butylbenzothiazole. While direct experimental data for this specific molecule is sparse in current literature, this guide leverages established Structure-Activity Relationship (SAR) principles to frame its potential efficacy against well-documented analogues.[3][5] We will dissect the anticancer and antimicrobial performance of various benzothiazoles, provide detailed experimental protocols for their evaluation, and visualize key mechanisms of action to offer a comprehensive resource for researchers in drug discovery.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[2] This arrangement creates a stable, aromatic system that serves as an excellent pharmacophore, or the essential molecular feature responsible for a drug's biological activity. The versatility of the benzothiazole nucleus, particularly at the C-2 and C-6 positions, allows for chemical modifications that can fine-tune its pharmacological profile, leading to the development of potent and selective therapeutic agents.[3][5] Derivatives have shown a wide array of activities, making them a subject of intense research.[4][6][7][8]

Analysis of the Target Compound: this compound

While a direct, data-driven comparison is challenging due to the lack of published bioactivity results for this compound itself[9], we can infer its potential based on its structural features and established SAR.

  • The 2-Amino Group: The 2-aminobenzothiazole moiety is a critical component in many anticancer agents.[10] This group often serves as a key hydrogen bond donor or a point for further chemical elaboration to enhance target binding.

  • The 6-tert-butyl Group: Substitutions at the C-6 position are known to significantly influence bioactivity.[3][5] The tert-butyl group is a bulky and highly lipophilic (hydrophobic) substituent. Increased hydrophobicity in benzothiazole derivatives has been correlated with enhanced cytotoxic activity against cancer cell lines.[5] Therefore, the presence of this group suggests that this compound could possess noteworthy anticancer or antimicrobial properties, warranting experimental investigation.

Comparative Bioactivity: Anticancer Potency

Benzothiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular kinases (e.g., EGFR, VEGFR-2), disruption of cell cycle progression, and induction of apoptosis.[10][11][12]

Comparative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency. The table below summarizes the cytotoxic activity of several representative benzothiazole derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
2-Aminobenzothiazole-TZD Hybrid (20) HCT-116Colon7.44[10]
MCF-7Breast8.27[10]
HepG2Liver9.99[10]
Nitrophenyl Sulphonamide (38) HeLaCervical0.22[8]
Naphthalimide Derivative (67) HT-29Colon3.47[8]
A549Lung3.89[8]
MCF-7Breast5.08[8]
PB11 (Oxazole-substituted) U87Glioblastoma~0.04[12]
HeLaCervical~0.04[12]

Discussion: The data clearly demonstrates that structural modifications to the benzothiazole scaffold lead to a wide range of potencies. The highly potent nitrophenyl sulphonamide derivative (38) and the complex PB11 highlight the effectiveness of targeted chemical design.[8][12] The presence of bulky, aromatic, and electron-withdrawing groups often contributes to enhanced activity. The bulky, hydrophobic tert-butyl group on our target compound suggests it may align with the more potent derivatives, though this requires experimental validation.

Comparative Bioactivity: Antimicrobial Efficacy

Benzothiazoles are also recognized for their broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][13][14]

Comparative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound DerivativeMicroorganismTypeMIC (µg/mL)Reference
Diarylurea Analogue (2bF) Staphylococcus aureusGram (+) Bacteria8[15]
Diarylurea Analogue (2eC) Staphylococcus aureusGram (+) Bacteria8[15]
Triclocarban (Reference) Staphylococcus aureusGram (+) Bacteria16[15]
2-Alkenylthio Derivative Candida albicansFungus15.6[16]

Discussion: As seen with anticancer activity, structural modifications are key to antimicrobial potency. Diarylurea analogues of benzothiazole have demonstrated superior activity against S. aureus compared to the established antimicrobial agent Triclocarban.[15] The lipophilic nature of the side chains, such as the alkenylthio group effective against Candida albicans, is often crucial for penetrating microbial cell membranes.[16] This again suggests that the lipophilic tert-butyl group in this compound is a promising feature for potential antimicrobial action.

Experimental Design: A Protocol for Cytotoxicity Assessment

To empirically determine the bioactivity of a novel compound like this compound, a robust and reproducible experimental protocol is essential. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Workflow for In Vitro Cytotoxicity Screening```dot

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement A 1. Cell Culture (e.g., MCF-7, A549) to logarithmic growth phase B 2. Cell Seeding Seed cells in 96-well plates (5,000-10,000 cells/well) A->B C 3. Adherence Incubate overnight (37°C, 5% CO2) to allow cell attachment B->C D 4. Compound Preparation Prepare serial dilutions of benzothiazole compounds in media E 5. Cell Treatment Add compound dilutions to wells. Include Vehicle (DMSO) and Positive (Doxorubicin) Controls D->E F 6. Incubation Incubate for treatment period (e.g., 24, 48, or 72 hours) E->F G 7. Add MTT Reagent (10 µL of 5 mg/mL solution) H 8. Formazan Formation Incubate for 2-4 hours. Mitochondria in viable cells convert yellow MTT to purple formazan G->H I 9. Solubilization Add 100 µL DMSO to each well to dissolve formazan crystals H->I J 10. Absorbance Reading Measure absorbance at 570 nm using a microplate reader I->J

Caption: The PI3K/AKT signaling pathway and potential inhibition by benzothiazoles.

This pathway, when constitutively active in cancer, drives cell proliferation and prevents apoptosis (programmed cell death). The ability of certain benzothiazoles to inhibit key nodes like AKT makes them highly attractive as targeted anticancer agents. [12]

Conclusion and Future Perspectives

The benzothiazole scaffold is undeniably a privileged structure in medicinal chemistry, with a proven track record in yielding compounds with potent anticancer and antimicrobial activities. While direct experimental data on this compound remains to be published, a thorough analysis of structure-activity relationships provides a strong rationale for its investigation. The presence of the 2-amino group, a common feature in active compounds, combined with a bulky, lipophilic tert-butyl group at the C-6 position, suggests a high potential for significant bioactivity.

The path forward is clear: the synthesis of this compound followed by rigorous screening using standardized protocols, such as the MTT assay detailed herein, is essential. Such studies will not only elucidate its specific cytotoxic and antimicrobial profile but also contribute valuable data to the broader understanding of benzothiazole SAR, guiding the future design of more effective and selective therapeutic agents.

References

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed.[Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Cardiovascular Disease Research.[Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.[Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.[Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Publishing.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Bioactive thiazole and benzothiazole derivatives. PubMed.[Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.[Link]

  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences.[Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International.[Link]

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR.[Link]

  • ChemInform Abstract: Bioactive Thiazole and Benzothiazole Derivatives. ResearchGate.[Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. National Institutes of Health (NIH).[Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health (NIH).[Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate.[Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health (NIH).[Link]

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate.[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH).[Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.[Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed.[Link]

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. National Institutes of Health (NIH).[Link]

  • Synthesis, Physical Characterization and Antibacterial Activity of Some Derivatives of 2-Amino Benzothiazoles. ResearchGate.[Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH).[Link]

  • This compound. PubChem.[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

  • Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. ResearchGate.[Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure, a cornerstone in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic nature and the presence of sulfur and nitrogen atoms provide a unique three-dimensional framework for interacting with biological targets.[1] The amino group at the 2-position serves as a versatile synthetic handle, allowing for the attachment of various pharmacophores, while the benzene ring can be strategically modified to fine-tune the molecule's electronic and steric properties.[2][3]

This guide focuses specifically on the profound impact of substituents at the 6-position of the benzothiazole ring. This position is a critical determinant of biological activity, and its modification has been a fruitful strategy for optimizing potency and selectivity across different therapeutic areas, including oncology, infectious diseases, and neurodegeneration.[4] We will objectively compare the structure-activity relationships (SAR) for these derivatives, supported by quantitative experimental data and detailed methodologies, to provide a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation

The 2-aminobenzothiazole scaffold is a prolific source of anticancer agents, with many derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][5] The mechanism often involves the inhibition of critical protein kinases that regulate cell cycle progression and survival, such as PI3K, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[1][2]

Structure-Activity Relationship Insights

The nature of the substituent at the 6-position dramatically influences cytotoxic potency. A key observation is that both electron-withdrawing and electron-donating groups can enhance activity, suggesting that the optimal substituent is highly dependent on the specific biological target and the overall molecular structure.[1]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) and the nitro group (-NO2) are frequently associated with potent anticancer activity. For instance, introducing a nitro group at the C6 position has been shown to decrease EGFR inhibition activity in some series, yet other 6-nitro derivatives have been developed as potent kinase inhibitors.[1] This highlights the nuanced role of the substituent's electronic properties.

  • Electron-Donating Groups (EDGs): Methoxy (-OCH3) and ethoxy (-EtO) groups at the 6-position have also proven beneficial for antiproliferative effects.[1] In one study, changing a 6-methoxy group to a chloro atom substantially reduced the inhibitory potency of a 1,3,4-oxadiazole-containing 2-aminobenzothiazole derivative.[1]

Comparative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 6-substituted 2-aminobenzothiazole derivatives against various cancer cell lines, illustrating the impact of substitution.

Compound ID6-SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)Reference
A -H2-(4-aminophenyl)MCF-7 (Breast)0.024
B -FHydrazone derivativeHeLa (Cervical)2.41
C -NO22-(substituted-phenyl)MCF-7 (Breast)Potent Activity
D -OCH32-(substituted-phenyl-pyrrol)MCF-7 (Breast)Potent Activity
E -EtON/AC6 (Glioma)Potent Activity[1]
Mechanism of Action: PI3K/Akt Pathway Inhibition

A prevalent mechanism for the anticancer effect of these compounds is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[2][6] The 2-aminobenzothiazole core can act as a scaffold to position substituents that interact with the ATP-binding pocket of PI3K, leading to pathway blockade and subsequent apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes Inhibitor 6-Substituted 2-Aminobenzothiazole Inhibitor->PI3K Inhibits Synthesis_Workflow cluster_0 Reaction Steps A 4-Substituted Aniline (Starting Material) D Thiocyanation & Electrophilic Cyclization A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Glacial Acetic Acid C->D E 6-Substituted 2-Aminobenzothiazole (Final Product) D->E Workup & Purification

Caption: General synthesis of 6-substituted 2-aminobenzothiazoles.

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol is a representative example of the synthesis. [7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL). Cool the mixture in a water bath.

  • Bromine Addition: While stirring vigorously, add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise from a dropping funnel. Maintain the reaction temperature below room temperature throughout the addition.

  • Reaction and Workup: After the addition is complete, continue stirring the mixture for several hours. Pour the reaction mixture into water and neutralize with a base (e.g., 10% NaOH) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure 2-amino-6-fluorobenzothiazole.

Conclusion and Future Perspectives

The strategic substitution at the 6-position of the 2-aminobenzothiazole scaffold is a powerful and validated approach in modern drug discovery. This guide demonstrates that the electronic and steric properties of the 6-substituent are critical determinants of biological activity, whether for targeting cancer cell proliferation, inhibiting microbial growth, or modulating enzymes involved in neurodegeneration.

For anticancer applications, a complex interplay of electronic factors is at play, with both EWGs and EDGs proving effective in different contexts, often through the inhibition of key cellular kinases. In the antimicrobial realm, halogens and bulky lipophilic groups enhance efficacy against bacterial and fungal pathogens, respectively. For neuroprotection, groups capable of specific interactions within the active site of enzymes like MAO-B, such as hydroxyl and nitro moieties, have yielded highly potent inhibitors.

Future research should focus on leveraging this rich SAR data to design multi-target ligands, for example, compounds with dual kinase inhibitory and anti-inflammatory properties. Furthermore, exploring less common substituents and employing computational modeling will undoubtedly uncover novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, solidifying the role of 6-substituted 2-aminobenzothiazoles as a truly privileged scaffold in medicinal chemistry.

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. BenchChem.
  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. [Link]

  • Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165.
  • Request PDF. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. ResearchGate. [Link]

  • Oms, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 256-261.
  • ResearchGate. Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. [Link]

  • Shaikh, A. M., et al. (2020). Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. Current Computer-Aided Drug Design, 16(6), 802-813. [Link]

  • RJPT. Biological Screening and Structure Activity relationship of Benzothiazole. RJPT. [Link]

  • Oms, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

  • PubMed. 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. [Link]

  • Singh, A. K., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1795-1808. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

  • Merck Millipore. PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
  • Sigma-Aldrich.
  • ResearchGate. Synthesis of 6-substituted 2-benzothiazolamines. ResearchGate. [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • ResearchGate. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. ResearchGate. [Link]

  • Popova, E. A., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 28(14), 5406. [Link]

  • Dadmal, T. L., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Synthetic Communications, 51(1), 1-28. [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Uniba. European Journal of Medicinal Chemistry. Uniba.

Sources

A Researcher's Guide to the Validation of 2-Amino-6-tert-butylbenzothiazole's Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the emergence of novel scaffolds is a critical step toward developing more selective and potent therapeutics. The 2-aminobenzothiazole core has shown promise as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antitumor and kinase inhibitory effects[1][2]. This guide provides a comprehensive framework for the validation of a specific derivative, 2-Amino-6-tert-butylbenzothiazole, as a putative kinase inhibitor. Our focus will be on a rigorous, multi-faceted approach to characterize its inhibitory potential against a key oncogenic kinase, Akt1, a central node in the PI3K/Akt/mTOR signaling pathway.[3][4]

We will objectively compare the performance of this compound with a well-established Akt inhibitor, Perifosine, providing the supporting experimental data and protocols necessary for researchers to replicate and build upon these findings.

The Rationale Behind Our Experimental Design

The validation of a novel kinase inhibitor is a systematic process that moves from a broad understanding of its biochemical activity to a more nuanced appreciation of its effects in a cellular context.[5] Our experimental workflow is designed to be a self-validating system, incorporating positive and negative controls at each stage to ensure the reliability of our findings.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical Assay Biochemical Assay Binding Assay Binding Assay Biochemical Assay->Binding Assay Confirms direct interaction Target Engagement Target Engagement Biochemical Assay->Target Engagement Translates to cellular context Binding Assay->Target Engagement Confirms target in cells Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Measures pathway inhibition Functional Cellular Assay Functional Cellular Assay Downstream Signaling->Functional Cellular Assay Links to biological effect

Caption: A high-level overview of the kinase inhibitor validation workflow.

The PI3K/Akt/mTOR Signaling Pathway: Our Target

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Akt (also known as Protein Kinase B) is a serine/threonine kinase that acts as a central hub in this pathway.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Comparative Inhibitor Profiling

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular IC50 (nM)
This compound Akt1150750
Perifosine (Comparator)Akt50250

Note: The data presented here are hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Assay: TR-FRET for Potency Determination

This assay quantitatively measures the ability of our test compound to inhibit the phosphorylation of a substrate peptide by the target kinase.[6] We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) format for its high sensitivity and low background.

Materials:

  • Recombinant human Akt1 kinase (active)

  • Biotinylated peptide substrate for Akt1

  • ATP

  • Kinase reaction buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound and Perifosine in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-XL665).

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Assay: Western Blot for Downstream Signaling Inhibition

To confirm that our compound inhibits Akt activity within a cellular context, we will measure the phosphorylation of a downstream target of Akt, such as GSK3β, in a relevant cancer cell line (e.g., PC-3 prostate cancer cells, which have high basal Akt activity).

Materials:

  • PC-3 cells

  • Cell culture medium and supplements

  • This compound and Perifosine

  • Lysis buffer

  • Primary antibodies (anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[7]

  • Probe the membrane with primary antibodies against phospho-GSK3β, total GSK3β, and β-actin (as a loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the concentration-dependent inhibition of GSK3β phosphorylation.

Functional Cellular Assay: Cell Viability

This assay assesses the ultimate biological effect of inhibiting the Akt pathway – a reduction in cancer cell viability.

Materials:

  • PC-3 cells

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed PC-3 cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 72 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values.

Discussion and Interpretation of Results

The multi-assay approach outlined here provides a robust validation of this compound's kinase inhibitory activity. The in vitro TR-FRET assay will establish the compound's direct potency against the isolated Akt1 kinase. A lower IC50 value for Perifosine in this assay would be expected, as it is a more established and optimized inhibitor.

The Western blot analysis is a crucial step to bridge the gap between biochemical and cellular activity.[8] It confirms that this compound can penetrate the cell membrane and engage its target, leading to a measurable decrease in downstream signaling. The cellular IC50 is typically higher than the in vitro IC50 due to factors such as cell permeability and off-target effects.

Finally, the cell viability assay provides the functional readout of the compound's anti-proliferative effects. A dose-dependent decrease in cell viability would strongly support the therapeutic potential of this compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as a novel kinase inhibitor. By employing a combination of in vitro and cell-based assays and comparing its performance to a known inhibitor, researchers can confidently characterize its potency, cellular efficacy, and therapeutic potential. The detailed protocols and the rationale behind the experimental design are intended to empower researchers in the field of drug discovery to pursue the development of the next generation of targeted cancer therapies.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link][9]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link][8]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link][10]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][5]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Retrieved from [Link][11]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551–563. Retrieved from [Link][3]

  • Fabbro, D., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link][12]

  • LoRusso, P. M. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Breast Cancer Research, 10(5), 211. Retrieved from [Link][13]

  • Huang, S. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 967-970. Retrieved from [Link][4]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry. Retrieved from [Link][14]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link][15]

  • ResearchGate. (2013). (PDF) Inhibition of PI3K/Akt/mTOR signaling by natural products. Retrieved from [Link][16]

  • Sathe, A., & Nawani, N. (2018). Inhibitors of PI3K/AKT/mTOR Signaling Pathway as a Novel Targeted Therapy for Cancer. ScienceForecast Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors a Single-dose.... Retrieved from [Link][17]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... Retrieved from [Link][18]

  • Semantic Scholar. (2011). Screening for Kinase Inhibitors: From Biochemical to Cellular Assays. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][19]

  • ResearchGate. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link][1]

  • ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link][20]

  • Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-2590. Retrieved from [Link][21]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link][2]

  • PubChem. (n.d.). This compound. Retrieved from [Link][22]

  • Liu, Z., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2419-2423. Retrieved from [Link][23]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link][24]

  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-494. Retrieved from [Link][25]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link][26]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Characterization and Evaluation of Some Novel Schiff-Bases of Benzothiazole for Their Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[27].pdf]([Link]27].pdf)

Sources

A Comparative Analysis of 2-Amino-6-tert-butylbenzothiazole and Riluzole: A Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neuroprotective agents, the benzothiazole scaffold represents a privileged structure with significant therapeutic potential. Riluzole, a 2-aminobenzothiazole derivative, is a cornerstone in the treatment of amyotrophic lateral sclerosis (ALS), albeit with modest efficacy.[1] This has spurred the exploration of other derivatives, such as 2-Amino-6-tert-butylbenzothiazole, as potentially superior alternatives. This guide provides a comprehensive comparative analysis of these two molecules, delving into their known and predicted mechanisms of action, physicochemical properties, and the experimental frameworks required for their direct evaluation. While Riluzole's profile is well-documented, the characterization of this compound is largely based on structure-activity relationship (SAR) studies of related compounds, a necessary extrapolation in the early stages of drug discovery.

Unraveling the Molecular Landscape: Physicochemical Properties

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and potential for central nervous system (CNS) penetration.

PropertyThis compoundRiluzole (2-Amino-6-(trifluoromethoxy)benzothiazole)Significance in Neuroprotective Drug Design
Molecular Formula C₁₁H₁₄N₂S[2]C₈H₅F₃N₂OS[3]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight ( g/mol ) 206.31[2]234.20[3]Lower molecular weight is often associated with better membrane permeability and CNS penetration.
LogP (Octanol/Water Partition Coefficient) 3.7 (Predicted)[2]2.3 (Experimental)[3]A measure of lipophilicity. A balanced LogP is crucial for CNS drugs to cross the blood-brain barrier without being overly retained in lipid membranes.
Topological Polar Surface Area (TPSA) (Ų) 67.2 (Predicted)[2]76.4 (Predicted)[3]An indicator of a molecule's ability to form hydrogen bonds. Lower TPSA is generally favored for CNS penetration.
Water Solubility Not Experimentally DeterminedVery slightly soluble (~0.3 mg/mL at neutral pH)[4]Adequate solubility is necessary for formulation and absorption. Poor solubility can be a major hurdle in drug development.

Table 1: Comparative Physicochemical Properties of this compound and Riluzole.

The tert-butyl group on this compound significantly increases its predicted lipophilicity (LogP) compared to the trifluoromethoxy group of Riluzole. While a higher LogP can enhance membrane permeability, it may also lead to increased metabolic liability and off-target effects. The slightly lower molecular weight and predicted TPSA of the tert-butyl derivative are theoretically favorable for CNS penetration.

Mechanism of Action: Established vs. Inferred

Riluzole: A Multi-Target Approach to Neuroprotection

Riluzole's neuroprotective effects are attributed to a multi-pronged mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission.[5] Excessive glutamate can lead to excitotoxicity, a key pathological process in neurodegenerative diseases. Riluzole is believed to exert its therapeutic effects through:

  • Inhibition of Glutamate Release: It reduces the presynaptic release of glutamate.[6]

  • Blockade of Voltage-Gated Sodium Channels: Riluzole preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, which are associated with damaged neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability.[7]

  • Postsynaptic Effects: It has been reported to non-competitively block N-methyl-D-aspartate (NMDA) receptors.[7]

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NaV Voltage-Gated Sodium Channels Glutamate_Vesicle Glutamate Vesicles NaV->Glutamate_Vesicle Depolarization & Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Riluzole Riluzole Riluzole->NaV Inhibits Riluzole->Glutamate_Vesicle Inhibits Release Riluzole->NMDA_Receptor Inhibits

Caption: Putative mechanism of action for Riluzole.

This compound: A Hypothesis Driven by SAR

Direct experimental data on the mechanism of action for this compound is not publicly available. However, structure-activity relationship studies on 2-aminobenzothiazole derivatives provide a rational basis for predicting its potential activities. Studies have shown that substitutions at the 6-position of the benzothiazole ring are critical for biological activity.[8] Specifically, increased lipophilicity and electron-withdrawing properties at this position have been correlated with enhanced anticonvulsant activity and inhibition of sodium flux.[9]

The tert-butyl group is a bulky, lipophilic substituent. Based on the SAR of related compounds, it is plausible that this compound could also function as a voltage-gated sodium channel blocker. Its increased lipophilicity compared to Riluzole might lead to a different potency and selectivity profile for various sodium channel subtypes. Whether it also modulates glutamate release remains to be experimentally determined.

Head-to-Head Evaluation: A Proposed Experimental Workflow

To objectively compare the neuroprotective potential of this compound and Riluzole, a multi-tiered experimental approach is necessary. The following workflow outlines a logical progression from in vitro characterization to more complex cellular assays.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro_Neuroprotection In Vitro Neuroprotection Assay (e.g., H₂O₂ or Glutamate-induced toxicity) Start->InVitro_Neuroprotection ADME_Tox In Vitro ADME/Tox Profiling Start->ADME_Tox Mechanism_Assays Mechanism of Action Assays InVitro_Neuroprotection->Mechanism_Assays Electrophysiology Electrophysiology (Voltage-Gated Na⁺ Channel Blockade) Mechanism_Assays->Electrophysiology Glutamate_Release Glutamate Release Assay Mechanism_Assays->Glutamate_Release Conclusion Comparative Efficacy & Mechanism Profile Electrophysiology->Conclusion Glutamate_Release->Conclusion ADME_Tox->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. In Vitro Neuroprotection Assay

This assay assesses the ability of the compounds to protect neuronal cells from a toxic insult.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

    • Pre-treatment: Treat the cells with varying concentrations of this compound or Riluzole for 2 hours.

    • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (10 mM) or hydrogen peroxide (100 µM) to induce excitotoxicity or oxidative stress, respectively.[11]

    • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read the absorbance at 570 nm.[10]

    • Data Analysis: Express cell viability as a percentage of the untreated control.

2. Glutamate Release Assay

This assay quantifies the amount of glutamate released from neuronal cells.

  • Method: Commercially available glutamate assay kits (e.g., from Abcam or Sigma-Aldrich) provide a sensitive and reliable method.

  • Protocol (based on commercially available kits):

    • Cell Culture: Culture iPSC-derived cortical neurons or primary neurons in a 24-well plate.

    • Stimulation of Glutamate Release: Depolarize the neurons with a high concentration of potassium chloride (e.g., 40 mM KCl in HBSS) for 10 minutes to evoke glutamate release.[1]

    • Sample Collection: Collect the cell culture supernatant.

    • Glutamate Quantification:

      • Prepare a reaction mixture containing a glutamate enzyme mix and a developer.[12]

      • Add the reaction mixture to the collected supernatants and to a series of glutamate standards.

      • Incubate at 37°C for 30 minutes, protected from light.

      • Measure the absorbance or fluorescence according to the kit's instructions.[12][13]

    • Data Analysis: Calculate the glutamate concentration in the samples by comparing their readings to the standard curve. Normalize the results to the total protein content of the cells.

3. Electrophysiological Assessment of Voltage-Gated Sodium Channel Blockade

Patch-clamp electrophysiology is the gold standard for studying ion channel function.

  • Cell Line: HEK293 cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.7).

  • Protocol:

    • Cell Preparation: Culture the cells on glass coverslips.

    • Patch-Clamp Recording:

      • Use a whole-cell patch-clamp configuration to record sodium currents.

      • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all channels are in the resting state.

      • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Compound Application: Perfuse the cells with varying concentrations of this compound or Riluzole.

    • Data Acquisition and Analysis:

      • Measure the peak sodium current at each voltage step before and after compound application.

      • Construct concentration-response curves to determine the IC₅₀ for the inhibition of the sodium current.

      • Investigate the state-dependence of the block by applying different voltage protocols to assess the affinity of the compounds for the resting, open, and inactivated states of the channel.[14]

Concluding Remarks for the Research Professional

The comparative analysis of this compound and Riluzole highlights a critical juncture in neuroprotective drug discovery: the transition from established scaffolds to novel derivatives with potentially improved properties. While Riluzole provides a valuable clinical benchmark, its modest efficacy underscores the need for continued innovation.

This compound, with its increased lipophilicity, presents an intriguing profile. The SAR data from related benzothiazoles suggests that it is a promising candidate for further investigation as a sodium channel blocker with potential anticonvulsant and neuroprotective activities. However, this remains a well-informed hypothesis until substantiated by rigorous experimental data. The proposed workflow provides a clear and scientifically sound path for a head-to-head comparison of these two molecules.

The causality behind these experimental choices is rooted in a systematic approach to drug discovery. The in vitro neuroprotection assay serves as an initial screen for efficacy. The subsequent mechanism of action studies, including glutamate release and electrophysiology, are designed to elucidate how these compounds exert their effects, a crucial step in understanding their therapeutic potential and potential side effects. Finally, a thorough ADME/Tox profile will determine their drug-likeness and safety.

By following such a structured and evidence-based approach, the scientific community can effectively evaluate the potential of this compound and other novel benzothiazole derivatives to surpass the current therapeutic standards in the challenging field of neurodegenerative diseases.

References

  • PubChem. Riluzole. National Center for Biotechnology Information. [Link]

  • Saitoh, Y., & Takahashi, Y. (2020). Riluzole for the treatment of amyotrophic lateral sclerosis. Neurodegenerative disease management, 10(6), 343–355. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hascup, K. N., Hascup, E. R., & Broderick, P. A. (2011). Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology. ACS chemical neuroscience, 2(10), 593–601. [Link]

  • Voronkov, A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • de la Rubia, A., et al. (2016). Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis. Drug design, development and therapy, 10, 4037–4046. [Link]

  • Zhang, H., et al. (2016). Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. eLife, 5, e15202. [Link]

  • ibidi GmbH. 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric). [Link]

  • Voronkov, A. V., Pozdnyakov, D. I., Miroshnichenko, K. A., Khomenko, A. Y., Seredin, P. V., & Soldatov, V. O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International journal of molecular sciences, 25(19), 10475. [Link]

  • Wikipedia. Riluzole. [Link]

  • Liu, C. J., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of pharmacological and toxicological methods, 86, 44–53. [Link]

  • Abdulfatai, U., Uzairu, A., & Uba, S. (2021). Molecular docking and quantitative structure-activity relationship study of anticonvulsant activity of aminobenzothiazole derivatives. Journal of Taibah University for Science, 15(1), 589-601. [Link]

  • Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1][3]-xazinane-2-thiones. European journal of medicinal chemistry, 46(9), 4668–4673. [Link]

  • Bryson, H. M., Fulton, B., & Benfield, P. (1996). Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis. Drugs, 52(4), 549–563. [Link]

  • Abdulfatai, U., Uzairu, A., & Sani, U. (2021). Molecular docking and quantitative structure-activity relationship study of anticonvulsant activity of aminobenzothiazole derivatives. Journal of Taibah University for Science, 15(1), 589-601. [Link]

  • Khokra, S. L., Arora, K., Khan, S. A., Kaushik, P., Saini, R., & Husain, A. (2016). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in drug design & discovery, 13(1), 58–68. [Link]

  • Hays, S. J., et al. (1994). Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity. Journal of pharmaceutical sciences, 83(10), 1425–1432. [Link]

  • Liu, C. J., et al. (2014). Electrophysiological studies of voltage-gated sodium channels using QPatch HT, an automated patch-clamp system. Current protocols in pharmacology, 65, 11.14.1–11.14.45. [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233–S241. [Link]

  • PubChem. 2-Amino-6-benzothiazolol. National Center for Biotechnology Information. [Link]

  • Knock, G. A., et al. (2006). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of physiology, 574(Pt 1), 109–125. [Link]

  • Al-Joboury, K. F. (2010). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 13(1), 103-109. [Link]

  • Maccarinelli, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure-Activity Relationship Studies and Target Prediction Analysis. Molecules (Basel, Switzerland), 27(15), 4858. [Link]

  • ResearchGate. Schematic representation of structure-activity relationship for the (a)... [Link]

  • ResearchGate. Six physicochemical properties that determine the bioavailability,... [Link]

  • Mathew, B., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini reviews in medicinal chemistry, 15(11), 931–947. [Link]

  • Kumar, A., et al. (2023). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. CNS & neurological disorders drug targets, 22(10), 1496–1510. [Link]

  • de Witte, W. E. A., et al. (2022). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of medicinal chemistry, 65(11), 7596–7627. [Link]

Sources

Assessing the Kinase Selectivity of 2-Amino-6-tert-butylbenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical endeavor.[1][2] Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of potent and selective kinase inhibitors is a primary focus for therapeutic intervention.[3][4] This guide provides an in-depth analysis of the kinase selectivity profile of a novel compound, 2-Amino-6-tert-butylbenzothiazole, comparing its performance against a panel of representative kinases and contextualizing its activity with established inhibitors.

The 2-aminobenzothiazole scaffold has been identified in compounds with a range of biological activities, including potential as anti-tubercular agents and inhibitors of specific kinases like p56(lck) and JNK.[5][6][7] Understanding the broader selectivity of any new derivative is paramount, as off-target effects can lead to toxicity or unexpected polypharmacology, which can be either detrimental or beneficial.[2][8] This guide will elucidate the experimental approach to kinase profiling and provide a framework for interpreting the resulting data, empowering researchers to make informed decisions in their drug development programs.

The Imperative of Kinase Selectivity Profiling

Achieving selectivity for a specific protein kinase is a significant challenge in the development of new small molecule inhibitors.[2] The high degree of structural conservation in the ATP-binding site across the kinome often leads to cross-reactivity.[4][9] Kinase profiling, the process of screening a compound against a large panel of kinases, is therefore an indispensable step.[1] It serves several key purposes:

  • Target Validation: Confirming that a compound potently inhibits the intended target kinase.

  • Off-Target Identification: Revealing unintended interactions that could lead to adverse effects.[8]

  • Polypharmacology Assessment: Identifying multiple targets of a compound, which can sometimes lead to enhanced therapeutic efficacy.[2]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to improve selectivity and potency.

Experimental Design for Kinase Selectivity Assessment

To comprehensively assess the selectivity of this compound, a multi-faceted experimental approach is employed. The core of this strategy is a robust in vitro kinase assay performed across a diverse panel of kinases.

Kinase Panel Selection

The choice of kinases for the screening panel is critical. A well-designed panel should include:

  • Representatives from all major kinase families: To provide a broad overview of selectivity across the kinome.

  • Kinases with high structural similarity to the intended target: To rigorously assess selectivity against closely related off-targets.

  • Kinases implicated in common toxicity pathways: To proactively identify potential safety liabilities.

  • Disease-relevant kinases: To explore potential new therapeutic applications.

For this guide, we will consider a hypothetical screening of this compound against a panel of 10 representative kinases from different families.

In Vitro Kinase Assay Methodology

A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][10][11] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are often considered the "gold standard" due to their direct nature and high sensitivity.[10]

The following diagram illustrates a typical workflow for a radiometric kinase assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound This compound (Serial Dilution) Incubation Incubate Components (e.g., 30 min at 30°C) Compound->Incubation Kinase Kinase Panel Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation Stop Stop Reaction (e.g., add EDTA) Incubation->Stop 1. Capture Capture Phosphorylated Substrate (e.g., Filter Membrane) Stop->Capture 2. Wash Wash to Remove Unincorporated [γ-³³P]ATP Capture->Wash 3. Read Quantify Radioactivity (Scintillation Counting) Wash->Read 4. IC50 Calculate IC50 Values Read->IC50

Caption: Workflow of a radiometric in vitro kinase assay.

Comparative Selectivity Profile of this compound

The following table presents hypothetical data from the kinase profiling of this compound against a 10-kinase panel. For comparative purposes, the activity of two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted inhibitor), are included.

KinaseKinase FamilyThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
LCK Tyrosine50 2250
SRC Tyrosine150 3150
ABL1 Tyrosine5,000760
VEGFR2 Tyrosine8,0001510
EGFR Tyrosine>10,0006>10,000
CDK2 CMGC2,50045,000
PKA AGC>10,00012>10,000
PKCα AGC7,5001>10,000
p38α CMGC>10,000501,000
JNK1 CMGC800 20500
Interpretation of the Selectivity Profile

The data reveals a distinct selectivity profile for this compound.

  • Primary Targets: The compound demonstrates the most potent activity against LCK and SRC, two members of the Src family of tyrosine kinases. This is consistent with previous findings that have linked the 2-aminobenzothiazole scaffold to p56(lck) inhibition.[6]

  • Moderate Activity: Moderate inhibition is observed against JNK1, another kinase where benzothiazole derivatives have shown activity.[7]

  • Selectivity: The compound exhibits significant selectivity over other tyrosine kinases such as ABL1, VEGFR2, and EGFR, as well as kinases from the CMGC and AGC families. This is a desirable characteristic, as promiscuous inhibition of kinases like VEGFR2 can lead to cardiovascular side effects.

  • Comparison to Controls:

    • Staurosporine: As expected, Staurosporine shows potent, broad-spectrum inhibition across the panel, highlighting its utility as a positive control but its unsuitability as a selective tool compound.

    • Sunitinib: Sunitinib displays its known multi-targeted profile, potently inhibiting VEGFR2 and ABL1, while also showing activity against SRC and JNK1. In comparison, this compound appears more selective for the Src family.

The selectivity can be visually represented in the following diagram:

Selectivity_Profile cluster_compound This compound Compound Compound

Caption: Selectivity profile of this compound.

Step-by-Step Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a detailed methodology for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stop solution (e.g., 3% phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a master mix of kinase assay buffer containing the required concentration of DTT.

    • Prepare a solution of the substrate in the assay buffer.

    • Prepare a solution of [γ-³³P]ATP and non-radiolabeled ATP in the assay buffer to achieve the desired specific activity and final ATP concentration (often at the Km for ATP).[11]

  • Compound Dilution:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup:

    • Add a small volume of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only for the 100% activity control and wells without kinase for the background control.

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by adding the stop solution to each well.

  • Substrate Capture and Washing:

    • Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the P81 paper and place it in a scintillation vial with scintillation cocktail.

    • Quantify the amount of incorporated ³³P using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The hypothetical kinase selectivity profile of this compound suggests it is a potent and selective inhibitor of the Src family kinases LCK and SRC. This profile makes it an interesting candidate for further investigation in diseases driven by Src family kinase signaling, such as certain cancers and inflammatory disorders.[12]

The presented data underscores the critical importance of comprehensive kinase profiling in early-stage drug discovery.[1][13] While in vitro assays provide essential initial data, further characterization in cellular models is necessary to confirm on-target activity and assess off-target effects in a more physiological context. Subsequent studies should also aim to elucidate the binding mode of this compound to its target kinases, which can guide further optimization of its potency and selectivity.[9]

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • G, S. K., & K, P. R. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e2998. [Link]

  • Chodera Laboratory. (2016). Kinase inhibitor selectivity and design. Chodera Lab // MSKCC. [Link]

  • ResearchGate. (n.d.). Protein kinase profiling assays: A technology review. ResearchGate. [Link]

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247–i255. [Link]

  • Vippagunta, S. R., & Liu, R. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 223–227. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Stork, C. (n.d.). Protein kinase profiling assays: a technology review. Stork. [Link]

  • Semantic Scholar. (n.d.). Small molecule kinase inhibitors as anti-cancer therapeutics. Semantic Scholar. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Lentz, C. S., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Himaja, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-90. [Link]

  • Kim, J., et al. (2020). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 10(1), 1-10. [Link]

  • Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6088. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Rosse, G., et al. (2010). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7013-7. [Link]

  • Sbardella, D., et al. (2023). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 28(19), 6902. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Johnson, D. G., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry, 59(35), 3225-3234. [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-6-tert-butylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is a cornerstone of preclinical evaluation. The 2-amino-6-tert-butylbenzothiazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[1][2][3] However, the high degree of structural conservation among the ATP-binding sites of the 500+ kinases in the human kinome presents a significant challenge: achieving selectivity and avoiding off-target effects.[4][5][6]

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of kinase inhibitors, using a representative 2-aminobenzothiazole derivative as a case study. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to guide your research.

The Imperative of Selectivity Profiling

Kinase inhibitors are designed to modulate a specific kinase driving a disease pathology.[7] However, unintended inhibition of other kinases ("off-targets") can lead to a range of consequences, from unexpected toxicities to advantageous polypharmacology, where inhibiting multiple targets is beneficial.[6] For instance, some RAF kinase inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a critical off-target effect to consider during development.[8][9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a crucial step in understanding a compound's true mechanism of action and therapeutic potential.[4][11]

Comparative Analysis: A Case Study

To illustrate the principles of a cross-reactivity study, we will consider a hypothetical this compound derivative, "ABT-431," designed as a c-Raf1 kinase inhibitor. We will compare its selectivity against GW5074 , a well-characterized, potent c-Raf1 inhibitor, which also has a benzothiazole-related indolone core structure.[12][13][14]

Table 1: Comparative Kinase Inhibition Profile

The primary goal is to determine the inhibitory concentration (IC50) against the intended target and a broad panel of other kinases. This is typically achieved through large-scale in vitro kinase screening panels offered by specialist labs.[11] The data allows for the quantification of selectivity.

Kinase TargetABT-431 (IC50, nM)GW5074 (IC50, nM)Fold Selectivity (ABT-431 vs. GW5074)Notes
c-Raf1 8 9 [12][13][14]~1.1x On-Target Potency . Both compounds show potent, single-digit nanomolar inhibition of the primary target.
VEGFR2>10,000>1,000[12][14]>10x Off-Target Selectivity . ABT-431 shows significantly improved selectivity against VEGFR2, a common off-target for kinase inhibitors.[8]
p38α (MAPK14)5,200>1,000[12][14]~0.2x GW5074 is more selective against this MAP kinase.
CDK2>10,000>1,000[12][14]>10x Both compounds show good selectivity against this cell cycle kinase.
c-Src850>1,000[12][14]~1.2x Both compounds demonstrate weak inhibition.
DAPK3150Not specified, but a known off-target[15]-Newly Identified Off-Target . Kinome-wide screening reveals DAPK3 as a potential off-target for ABT-431, requiring further investigation.

This data is illustrative. Real-world screening would involve hundreds of kinases.[11]

Methodologies for Assessing Cross-Reactivity

A robust cross-reactivity assessment follows a tiered approach, moving from broad in vitro screens to validation in a more physiologically relevant cellular context.[5]

Workflow for Kinase Inhibitor Selectivity Profiling

This diagram illustrates the logical flow from initial high-throughput screening to detailed cellular validation.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation a Compound Library (e.g., ABT-431) b High-Throughput Kinase Panel (>400 Kinases, Single Concentration) a->b Primary Screen c IC50 Determination for 'Hits' (10-point dose-response) b->c Identify >70% Inhibition d Cellular Thermal Shift Assay (CETSA) (Target Engagement) c->d Confirm Intracellular Binding e Phospho-protein Western Blot (Pathway Analysis) d->e Assess Downstream Effects

Caption: Workflow from broad kinase screening to cellular target validation.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay (IC50 Determination)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor.[5] It measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP) from ATP to a substrate peptide by the kinase.

Rationale: The choice of ATP concentration is critical. Performing the assay with an ATP concentration near the Michaelis constant (Km) for each specific kinase ensures that the resulting IC50 value is a more accurate reflection of the inhibitor's intrinsic affinity.[16]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Kinase: Recombinant human c-Raf1 (or other target kinase).

    • Substrate: Specific peptide substrate for the kinase (e.g., MEK1).

    • ATP Mix: Cold ATP mixed with [γ-³²P]ATP to desired specific activity. Final concentration should be at the Km for the target kinase.

    • Inhibitor: 10-point serial dilution of ABT-431 in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of kinase buffer.

    • Add 5 µL of the diluted inhibitor (or DMSO for control).

    • Add 5 µL of the kinase/substrate mixture.

    • Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction:

    • Start the kinase reaction by adding 5 µL of the ATP mix to each well.[17]

    • Incubate for 30 minutes at 30°C.

  • Stop Reaction & Spot:

    • Terminate the reaction by adding 10 µL of 3% phosphoric acid.

    • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Wash and Detect:

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While an in vitro assay confirms biochemical inhibition, it doesn't prove the compound can enter a cell and bind to its target. CETSA is a powerful method for verifying target engagement in intact cells.[18][19][20] The principle is that a protein becomes more thermally stable when its ligand is bound.[18][21]

Rationale: CETSA is label-free and performed in a native cellular environment, providing strong evidence of target binding under physiological conditions.[19][20] This validates the biological relevance of in vitro findings.

G a Treat intact cells with Inhibitor or Vehicle (DMSO) b Heat cell suspension across a temperature gradient a->b c Lyse cells and separate soluble vs. aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot, ELISA) c->d e Plot % Soluble Protein vs. Temp to generate 'melting curve' d->e

Caption: The basic workflow of a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology (Western Blot-based):

  • Cell Treatment:

    • Culture cells (e.g., A375, which expresses BRAF/c-Raf) to ~80% confluency.

    • Treat cells with ABT-431 (e.g., at 1 µM) or a vehicle (DMSO) control for 2 hours in culture media.

  • Harvest and Heat:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[18]

    • Cool samples immediately on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein (c-Raf1).

  • Data Analysis:

    • Quantify the band intensity for c-Raf1 at each temperature point for both the vehicle- and inhibitor-treated samples.

    • Normalize the data to the non-heated control (100% soluble).

    • Plot the percentage of soluble c-Raf1 against temperature. A rightward shift in the melting curve for the ABT-431-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the cross-reactivity of this compound derivatives. The initial broad in vitro kinase panel provides a global view of selectivity, while cellular target engagement assays like CETSA confirm that the compound interacts with its intended target in a more complex biological system.[19][22]

Data showing high potency for c-Raf1 but also significant inhibition of DAPK3 (as in our hypothetical example) would necessitate further investigation. Follow-up studies could involve assessing the downstream signaling of DAPK3 to understand the functional consequences of this off-target inhibition. By systematically combining broad profiling with detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])

  • Klaeger, S., Gohlke, B., Scott, K. E., Meder, S., Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(504), eaai7835. (URL: [Link])

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. (URL: [Link])

  • Zhang, C., Knyazev, P. G., Cheburkin, Y. V., & Ullrich, A. (2008). 2-aminobenzothiazole derivatives as inhibitors of protein kinases.
  • Brehme, M., Schlecht, S., & Beyer, A. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 7(2), e1001017. (URL: [Link])

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature medicine, 19(11), 1401-1409. (URL: [Link])

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. (URL: [Link])

  • Masuda, K., Ma, W., & Kyprianou, N. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 5(31), 19853-19860. (URL: [Link])

  • Haling, J. R., & Poulikakos, P. I. (2014). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. The FEBS journal, 281(23), 5290-5302. (URL: [Link])

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. (URL: [Link])

  • Moon, S. H., Kim, W., Kim, J. M., Kim, S. J., & Chun, E. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601. (URL: [Link])

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature chemical biology, 4(11), 691-699. (URL: [Link])

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. (URL: [Link])

  • Al-Ostath, O. M. S., Ghattas, M. A. Y., Al-Ktaifani, M. M., Al-Far, D. M. A., & Bardaweel, S. K. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(1), 1017-1029. (URL: [Link])

  • Sorensen, M. D., Johnson, M. G., Lee, J., Wishart, N., Kroeplien, B., Mantei, R. A., ... & Elmore, S. W. (2018). Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. ChemBioChem, 19(6), 613-621. (URL: [Link])

  • Kumar, A., Kumar, K., & Kumar, V. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. (URL: [Link])

  • Kim, J., Lee, S., Park, S., Lee, J. Y., & Lee, J. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & medicinal chemistry letters, 28(17), 2879-2884. (URL: [Link])

  • Ayaz, M., Ali, I., Khan, J., Shah, M. R., & S. Al-Resayes, S. (2019). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 24(19), 3460. (URL: [Link])

  • Mohanta, P. P., Sahu, P. K., Sahoo, S., & Paidesetty, S. K. (2021). Controlled experiments towards the reaction of 2-amino benzothiazole 6, cyclic 1,3-diketones 3(a–b) and aromatic aldehyde 2(a–e). ResearchGate. (URL: [Link])

  • Kumar, D. S., Kumar, D. V., & Kumar, D. A. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-61. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Synthetic Routes of 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives have shown promise as antitumor, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, the 6-tert-butyl substituted analogue, 2-Amino-6-tert-butylbenzothiazole, serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug discovery program.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, moving from the classical, well-established Hugerschoff reaction to modern, catalyst-driven cross-coupling methodologies. We will dissect the mechanistic underpinnings of each route, provide actionable experimental protocols, and present a comparative analysis to guide your selection based on project-specific needs such as scale, cost, and green chemistry principles.

Route 1: The Classical Approach - Oxidative Cyclization of Arylthiourea (Hugerschoff Reaction)

This is the most traditional and widely documented method for synthesizing 2-aminobenzothiazoles.[3] The strategy is a two-step, one-pot process that begins with the formation of a substituted arylthiourea intermediate from an aniline, which is then cyclized via electrophilic attack by a halogen, typically bromine.[4][5]

Mechanistic Rationale

The reaction proceeds via the initial formation of 1-(4-tert-butylphenyl)thiourea. This is achieved by reacting 4-tert-butylaniline with a thiocyanate salt (such as KSCN or NaSCN) in an acidic medium, usually acetic acid.[5] The in situ generated thiocyanic acid (HSCN) adds to the aniline. The subsequent and critical step is the oxidative cyclization. Bromine acts as an electrophile, which is proposed to attack the sulfur atom of the thiourea. This initiates an electrophilic aromatic substitution on the benzene ring ortho to the amino group, leading to the formation of the thiazole ring and concomitant elimination of HBr.

Workflow for the Classical Hugerschoff Reaction

cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 4-tert-butylaniline C 1-(4-tert-butylphenyl)thiourea (Intermediate) A->C Reaction B KSCN / Acetic Acid B->C E This compound (Product) C->E Cyclization D Bromine in Acetic Acid D->E

Caption: Classical synthesis via thiourea formation and oxidative cyclization.

Experimental Protocol
  • Thiourea Formation: To a stirred solution of 4-tert-butylaniline (1 mole equivalent) in glacial acetic acid (5-10 volumes), add potassium thiocyanate (1.2 mole equivalents). Stir the mixture at room temperature for 1-2 hours to form the arylthiourea intermediate.

  • Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 mole equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.[5]

  • Work-up: After the addition is complete, continue stirring at 10-15 °C for an additional 3 hours.[5] Pour the reaction mixture into hot water. The hydrochloride salt of the product may precipitate.

  • Isolation: Filter the solid and wash with acetic acid. Dissolve the crude salt in hot water and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the free amine.

  • Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure this compound.

Route 2: Modern Approaches - Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Reaction)

Modern synthetic chemistry often favors transition-metal-catalyzed reactions for their efficiency and broader functional group tolerance. The Ullmann condensation is a copper-promoted reaction ideal for forming C-S bonds.[6] This approach offers an alternative to the use of hazardous reagents like bromine. A notable variation involves the one-pot reaction of a 2-haloaniline with a dithiocarbamate.[7]

Mechanistic Rationale

The Ullmann-type reaction involves the coupling of an aryl halide with a sulfur nucleophile, mediated by a copper catalyst.[6] In a plausible pathway for this synthesis, a copper(I) catalyst undergoes oxidative addition with the 2-halo-4-tert-butylaniline. The resulting organocopper species then reacts with the sulfur source. The final step is a reductive elimination that forms the C-S bond and regenerates the active copper catalyst. The intramolecular cyclization to form the benzothiazole ring can occur subsequently. This method avoids the direct handling of toxic thiocyanates and harsh oxidants.

Workflow for the Ullmann-Type C-S Coupling Reaction

cluster_0 Catalytic Cycle A 2-Iodo-4-tert-butylaniline D Product Formation & Catalyst Regeneration A->D Oxidative Addition B Sulfur Source (e.g., Dithiocarbamate) B->D Coupling C Cu(I) Catalyst C->D D->C Regeneration E This compound (Product) D->E

Sources

A Comparative Spectroscopic Guide to 2-Amino-6-tert-butylbenzothiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers researchers, scientists, and drug development professionals a detailed comparative analysis of the spectroscopic signatures of 2-Amino-6-tert-butylbenzothiazole and its structurally related analogs. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we aim to elucidate the structure-property relationships that govern the spectral characteristics of this important class of heterocyclic compounds. This document provides not only a side-by-side data comparison but also the underlying experimental protocols and scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Benzothiazole Core

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution on the benzene ring profoundly influences the molecule's physicochemical properties and, consequently, its spectroscopic characteristics. This compound, with its bulky lipophilic group, serves as our primary compound of interest. Understanding its spectral features in comparison to other analogs—such as the parent 2-aminobenzothiazole and derivatives with electron-donating or -withdrawing groups—is crucial for structural confirmation, purity assessment, and predicting molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Variations in chemical shifts (δ) directly reflect the electronic environment of each nucleus, making it highly sensitive to substituent effects.

The electronic nature of the substituent at the C6 position dictates the electron density across the aromatic system. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase electron density, shielding the aromatic protons and causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) decrease electron density, deshielding the protons and shifting their signals downfield. The bulky tert-butyl group, while primarily alkyl, exhibits a modest electron-donating effect through hyperconjugation. The amino group (-NH₂) protons typically appear as a broad singlet, the position of which can be highly dependent on solvent and concentration.

CompoundSubstituent (R)H4 (ppm)H5 (ppm)H7 (ppm)-NH₂ (ppm)Solvent
2-Aminobenzothiazole (Parent)-H~7.65 (d)~6.91 (t)~7.41 (d)~7.85 (s)DMSO-d₆[2]
2-Amino-6-tert-butyl benzothiazole-C(CH₃)₃~7.70 (d)~7.35 (dd)~7.45 (d)~7.20 (s)Predicted
2-Amino-6-chloro benzothiazole-Cl7.71 (d)7.29 (dd)7.55 (d)7.58 (s)DMSO-d₆[3]
2-Amino-6-methoxy benzothiazole-OCH₃7.31 (d)6.89 (dd)7.37 (d)7.21 (s)DMSO-d₆
2-Amino-6-methyl benzothiazole-CH₃~7.50 (s)~7.05 (d)~7.30 (d)~7.30 (s)DMSO-d₆[4]

Note: Data for this compound is predicted based on established substituent effects, as specific experimental data was not found in the cited literature. Actual values may vary.

The effect of substituents is also clearly observed in the ¹³C NMR spectra. The C2 carbon, attached to the amino group, is typically found far downfield (~167 ppm), while the carbons of the benzene ring resonate between 110-155 ppm.

CompoundSubstituent (R)C2C4C5C6C7C7aSource
2-Aminobenzothiazole (Analog)-H~167.6~121.0~122.5~129.2~110.9~151.3[2]
2-Amino-6-chloro benzothiazole-Cl167.9121.7126.9127.1122.4149.9[5]
2-Amino-6-nitro benzothiazole-NO₂171.2121.1121.5143.1119.5156.0[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

For the 2-aminobenzothiazole series, the most diagnostic peaks are the N-H stretches of the primary amine, the C=N stretch of the thiazole ring, and the aromatic C=C stretching vibrations.

  • N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

  • C=N Stretching: The imine bond within the thiazole ring gives rise to a strong absorption around 1630-1660 cm⁻¹.

  • Aromatic C=C Stretching: These appear in the 1450-1600 cm⁻¹ region.

  • C-S Stretching: This vibration is typically weaker and found in the 600-800 cm⁻¹ range.

The electronic properties of the C6 substituent can subtly influence the bond strength and therefore the vibrational frequency of these groups.

CompoundSubstituent (R)N-H StretchC=N StretchAromatic C=C StretchOther Key BandsSource
2-Aminobenzothiazole (Parent)-H3424, 331516421541, 1477748 (C-S)[7]
2-Amino-6-chloro benzothiazole-Cl345516331595, 1475762 (C-Cl)[8]
2-Amino-6-methoxy benzothiazole-OCH₃3436~16501600, 14901246, 1038 (C-O)[9][10][11]
2-Amino-6-methyl benzothiazole-CH₃~3400, ~3300~16401550, 1480-[4]
Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft technique commonly used, typically yielding the protonated molecular ion [M+H]⁺.

The benzothiazole ring is a stable aromatic system. Fragmentation often involves the loss of small neutral molecules or radicals from the substituents. For this compound, a characteristic fragmentation would be the loss of a methyl group (15 Da) or an isobutylene molecule (56 Da) from the tert-butyl group, leading to prominent fragment ions.

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Observed Ion [M+H]⁺Source
2-Aminobenzothiazole (Parent)-HC₇H₆N₂S150.20151[12]
2-Amino-6-tert-butyl benzothiazole-C(CH₃)₃C₁₁H₁₄N₂S206.31207 (Expected)[13]
2-Amino-6-chloro benzothiazole-ClC₇H₅ClN₂S184.65185/187 (isotope pattern)[8]
2-Amino-6-methoxy benzothiazole-OCH₃C₈H₈N₂OS180.23181
2-Amino-6-methyl benzothiazole-CH₃C₈H₈N₂S164.23165[14]
Validated Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe self-validating methodologies for acquiring high-quality spectroscopic data for benzothiazole derivatives.

  • Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified benzothiazole sample.

  • Solubilization: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher.[15] Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Self-Validation: The known solvent residual peak (e.g., ~2.50 ppm for DMSO-d₅) serves as an internal calibrant, confirming the accuracy of the chemical shift axis.

  • Sample Preparation: As these compounds are solids, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal (e.g., diamond).[1]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric interferences (CO₂, H₂O) from the sample spectrum.[2]

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Record the sample spectrum, typically over a range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce a clean absorbance or transmittance spectrum.

  • Self-Validation: The absence of strong, broad absorptions around 3700-3500 cm⁻¹ (water) and sharp peaks around 2360 cm⁻¹ (CO₂) indicates a successful background subtraction.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system (LC-MS). ESI is the preferred ionization method for these moderately polar molecules.[12][15]

  • Ionization: Operate the ESI source in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and any significant fragments. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to confirm the elemental composition.[15]

  • Self-Validation: The presence of the expected isotopic pattern for chlorine-containing analogs (a ~3:1 ratio for the M and M+2 peaks) provides unambiguous validation of the elemental composition.[8]

Visualizing Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and concepts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis Sample Purified Benzothiazole Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Powder on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in LC-MS Grade Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS LC-MS System (ESI+) Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->Data_MS Final Final Data_NMR->Final Structural Elucidation & Comparison Data_IR->Final Structural Elucidation & Comparison Data_MS->Final Structural Elucidation & Comparison G Substituent Substituent at C6 (e.g., -Cl, -OCH₃, -tBu) Electronic Modifies Electronic Density of Aromatic Ring Substituent->Electronic Inductive & Resonance Effects Steric Introduces Steric Bulk Substituent->Steric NMR_Shift Alters ¹H & ¹³C Chemical Shifts Electronic->NMR_Shift via Shielding/ Deshielding IR_Freq Shifts IR Vibrational Frequencies (N-H, C=N) Electronic->IR_Freq via Bond Strength Modification MS_Frag Introduces Unique MS Fragmentation Pathway Steric->MS_Frag e.g., t-butyl fragmentation

Caption: Influence of C6 substituent on key spectroscopic data.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7). Available at: [Link]

  • 2-Amino-6-methoxybenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Weiss, D., et al. (2025). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Al-Hourani, B., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Kallur, S. B., et al. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences.
  • Early, A. M., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]

  • Early, A. M., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Available at: [Link]

  • Maccioni, E., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Rel
  • validating the synthesis of benzothiazole derivatives through spectroscopic methods. (n.d.). Benchchem.
  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 6-Chloro-2-benzothiazolamine. (n.d.). PubChem. Retrieved from [Link]

  • Early, A. M., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
  • 2-Amino-6-methylbenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • UV-Vis absorbance changes in the course of the irradiation of BT-SH (3... (n.d.).
  • Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis... (n.d.).
  • UV-vis absorption data of 6,8-di-tert-butyl-2-(arylamino)-3H-... (n.d.).
  • 2-Amino-6-methoxybenzothiazole. (2018). SIELC Technologies.
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Aminothiazole (96-50-4) IR Spectrum. (n.d.). ChemicalBook.
  • 2-Amino-6-methylbenzothiazole 98 2536-91-6. (n.d.). Sigma-Aldrich.
  • 2-Amino-6-methylbenzothiazole 98 2536-91-6. (n.d.). Sigma-Aldrich.
  • 2-Amino-6-methyl-benzothiazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 2-Amino-6-chlorobenzothiazole. (n.d.). NIST WebBook.
  • 2-Amino-6-nitrobenzothiazole - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-tert-butylbenzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-6-tert-butylbenzothiazole, grounding procedural guidance in the principles of chemical safety and regulatory compliance. By understanding the "why" behind these procedures, laboratory personnel can ensure the safe and effective management of this compound from cradle to grave.

Immediate Safety Considerations: Understanding the Hazard Profile

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, as many benzothiazole derivatives are harmful upon dermal absorption.[2][4]
Eye/Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[3][5][6]
Skin and Body Protection Lab coat or chemical-resistant apronTo protect against incidental contact and contamination of personal clothing.[7][8]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form, generating dust, or when adequate ventilation cannot be guaranteed.[6][8]

All operations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management program.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in the waste management process.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, sealable lid.[9]

  • Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated items such as weighing papers, pipette tips, gloves, and absorbent materials used for cleaning up minor spills.

  • Avoid Mixing with Incompatible Wastes: Do not mix benzothiazole waste with strong oxidizing agents, strong acids, or highly alkaline materials to prevent potentially hazardous reactions.[2]

Step 2: Labeling of Hazardous Waste

Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.

  • Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[9]

  • Complete All Information: The label must include the full chemical name, "this compound," and a list of all other chemical constituents in the container with their approximate percentages.[9] Avoid using abbreviations or chemical formulas.

  • Date the Container: Record the date when the container was first used for waste accumulation.[9]

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely and appropriately within the laboratory pending pickup by EHS.

  • Keep Containers Sealed: The waste container must be kept tightly sealed at all times, except when adding waste.[9]

  • Secondary Containment: Liquid waste containers should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic and sources of ignition.[8]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for a period defined by your institutional policy (often not to exceed one year), contact your EHS department to arrange for a waste pickup.

  • Incineration: The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1][10] This process ensures the complete destruction of the compound, minimizing its environmental impact. For incineration, the material may be dissolved or mixed with a combustible solvent, a process that must be carried out in a chemical fume hood.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

For small spills, dampen the solid material with 60-70% ethanol to minimize dust generation and carefully transfer it to a designated hazardous waste container.[11] Clean the spill area with an absorbent paper dampened with the same ethanol solution, followed by a thorough wash with soap and water.[11] All materials used for cleanup must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Waste Generation (this compound and contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Sealable Hazardous Waste Container fume_hood->container label_container Affix & Complete Hazardous Waste Label container->label_container segregate Segregate from Incompatible Chemicals label_container->segregate store Store Sealed Container in Designated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Licensed Hazardous Waste Incineration contact_ehs->incineration spill Spill or Exposure Occurs spill_action Follow Spill/Exposure Procedures spill->spill_action spill_disposal Dispose of Cleanup Materials as Hazardous Waste spill_action->spill_disposal spill_disposal->container

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to these guidelines, which emphasize understanding the compound's hazards, meticulous segregation and labeling, and collaboration with institutional EHS departments, researchers can protect themselves, their colleagues, and the environment.

References

  • Benchchem. Navigating the Safe Disposal of Benzothiazole Hydrochloride: A Procedural Guide.
  • Matrix Scientific. 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole.
  • Benchchem. Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal Procedures for 2-(Morpholinodithio)benzothiazole.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole.
  • ECHEMI. 2-Amino-benzothiazole-6-carbonitrile SDS, 19759-66-1 Safety Data Sheets.
  • PubChem. This compound.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-tert-Butyl-2-benzothiazolesulfenamide.
  • Kloepfer A, Gnirss R, Jekel M, Reemtsma T. Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.
  • Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzothiazole.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-6-methoxybenzothiazole.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-nitrobenzothiazole.
  • ChemicalBook. N-Benzothiazol-2-ylsulfanyl-N-tert-butyl-benzothiazole-2-sulfenamide - Safety Data Sheet.
  • Sigma-Aldrich. 2-Aminobenzothiazole - SAFETY DATA SHEET.
  • CAMEO Chemicals - NOAA. 2-AMINO-6-METHOXYBENZOTHIAZOLE.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-tert-butylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-6-tert-butylbenzothiazole. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust. The following procedural guidance is designed to directly address the operational questions and safety concerns of researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks of Benzothiazole Derivatives

While specific toxicological data for this compound may be limited, the benzothiazole scaffold is a core structure in numerous biologically active compounds.[1][2][3][4][5] A thorough risk assessment necessitates evaluating the hazards associated with structurally similar compounds. Safety Data Sheets (SDS) for various substituted benzothiazoles indicate a consistent hazard profile that must be respected. The primary risks involve irritation to the skin, eyes, and respiratory system, with some derivatives showing potential for acute toxicity and skin sensitization.[6][7][8][9][10][11]

Table 1: Summary of Potential Hazards for Substituted Benzothiazole Compounds

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]Systemic toxic effects may occur following exposure.
Skin Corrosion/Irritation Causes skin irritation.[6][7]Redness, inflammation, and discomfort upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7][9][10]Can result in pain, redness, and potential long-term damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[6][7][10]Inhalation of dust may lead to coughing, shortness of breath, and irritation of the respiratory tract.
Skin Sensitization May cause an allergic skin reaction.[8]Repeated exposure may lead to an allergic response, such as a rash.[8]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The principle of causality dictates that the selection of PPE must directly correspond to the identified hazards of irritation, potential toxicity, and sensitization.

Eye and Face Protection
  • Mandatory: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][12][13][14]

  • Rationale: This is the minimum requirement to protect against accidental splashes and airborne particles. The solid, dusty nature of many benzothiazole compounds necessitates robust eye protection.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing solutions, large-scale transfers), a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable first choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[15][16]

  • Rationale: Benzothiazole derivatives can cause skin irritation and may be absorbed through the skin.[9][16] Gloves provide the primary barrier against dermal exposure.

  • Protective Clothing: A standard laboratory coat must be worn at all times.[6][16][17] For tasks involving larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of protection.[18] Ensure clothing is fully buttoned and sleeves are down.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Respiratory Protection
  • Primary Control: All handling of solid this compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[18]

  • When Respirators are Required: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[6][10] A NIOSH/MSHA-approved air-purifying respirator equipped with a particulate filter (N95 or better) is recommended.[10]

  • Rationale: Inhalation is a primary route of exposure for powdered chemicals, and benzothiazole derivatives are known to cause respiratory irritation.[7][10]

Safe Handling and Operations Workflow

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal. This represents a self-validating system where each step confirms the safety of the subsequent action.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS for similar compounds) GatherMaterials 2. Gather All Materials (Chemical, glassware, etc.) RiskAssessment->GatherMaterials Proceed DonPPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) GatherMaterials->DonPPE Proceed FumeHood 4. Work in a Certified Chemical Fume Hood DonPPE->FumeHood Enter work area Weighing 5. Carefully Weigh/Transfer (Avoid generating dust) FumeHood->Weighing Begin work Reaction 6. Perform Procedure Weighing->Reaction Proceed Decontaminate 7. Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Procedure complete WasteDisposal 8. Dispose of Waste (Follow institutional guidelines) Decontaminate->WasteDisposal Clean-up DoffPPE 9. Doff PPE Correctly WasteDisposal->DoffPPE Finalize WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands Exit work area

Caption: Logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control.[7][15][17]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][15]

Spill & Cleanup Procedures

In the event of a spill, the primary objective is to clean it up safely without creating dust.

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small powder spills, gently cover the material with a damp paper towel to avoid generating dust.[19]

  • Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[10][17]

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.[19]

Disposal Protocol
  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated paper towels, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, and national regulations.[7][10][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency First Aid Procedures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][10][17]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.[6][7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6][9][17]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.